molecular formula C14H8BrClN2 B1524381 6-Bromo-4-chloro-2-phenylquinazoline CAS No. 412923-42-3

6-Bromo-4-chloro-2-phenylquinazoline

Cat. No.: B1524381
CAS No.: 412923-42-3
M. Wt: 319.58 g/mol
InChI Key: PAGYEVWBXVPXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloro-2-phenylquinazoline is a useful research compound. Its molecular formula is C14H8BrClN2 and its molecular weight is 319.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-4-chloro-2-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(16)18-14(17-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGYEVWBXVPXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680051
Record name 6-Bromo-4-chloro-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412923-42-3
Record name 6-Bromo-4-chloro-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of a reliable and efficient synthetic pathway for 6-bromo-4-chloro-2-phenylquinazoline, a key intermediate in the development of various pharmacologically active compounds. As a senior application scientist, this document is structured to offer not just a series of steps, but a deeper understanding of the chemical transformations, mechanistic underpinnings, and practical considerations essential for successful synthesis in a research and development setting.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the quinazoline ring system is paramount in modulating the biological activity of these compounds. The target molecule of this guide, this compound, is a versatile intermediate where the chloro group at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

The Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the quinazolinone ring system to form the precursor, 6-bromo-2-phenylquinazolin-4(3H)-one. The subsequent step is the chlorination of this intermediate to yield the final product. This pathway is favored for its high yields and the ready availability of the starting materials.

Synthesis_Pathway 5-Bromoanthranilic_acid 5-Bromoanthranilic acid Intermediate_Amide N-(4-Bromo-2-carboxyphenyl)benzamide 5-Bromoanthranilic_acid->Intermediate_Amide Acylation Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Intermediate_Amide Quinazolinone 6-Bromo-2-phenylquinazolin-4(3H)-one Intermediate_Amide->Quinazolinone Cyclization/ Dehydration Final_Product This compound Quinazolinone->Final_Product Chlorination POCl3 POCl3 POCl3->Final_Product

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 6-Bromo-2-phenylquinazolin-4(3H)-one

The initial and crucial step is the formation of the quinazolinone ring. This is accomplished through the reaction of 5-bromoanthranilic acid with benzoyl chloride, followed by cyclization.

Reaction Mechanism

The reaction proceeds via an initial nucleophilic acyl substitution, where the amino group of 5-bromoanthranilic acid attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms an N-acylanthranilic acid intermediate. Subsequent heating promotes an intramolecular cyclization through the attack of the amide nitrogen onto the carboxylic acid, followed by dehydration to yield the stable quinazolinone ring system.

Quinazolinone_Formation cluster_0 Acylation cluster_1 Cyclization and Dehydration 5-Bromoanthranilic_acid 5-Bromoanthranilic acid Intermediate N-(4-Bromo-2-carboxyphenyl)benzamide 5-Bromoanthranilic_acid->Intermediate Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Intermediate Cyclic_Intermediate Tetrahedral Intermediate Intermediate->Cyclic_Intermediate Intramolecular nucleophilic attack Quinazolinone 6-Bromo-2-phenylquinazolin-4(3H)-one Cyclic_Intermediate->Quinazolinone - H2O

Caption: Mechanism for the formation of the quinazolinone intermediate.

Experimental Protocol

This protocol is a synthesized representation of established procedures.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromoanthranilic acid216.0321.6 g0.1
Benzoyl chloride140.5715.5 mL (18.3 g)0.13
Pyridine79.10100 mL-

Procedure:

  • To a stirred solution of 5-bromoanthranilic acid (21.6 g, 0.1 mol) in dry pyridine (100 mL) in a 250 mL round-bottom flask, slowly add benzoyl chloride (15.5 mL, 0.13 mol) at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove pyridine hydrochloride.

  • Recrystallize the crude product from ethanol to afford pure 6-bromo-2-phenylquinazolin-4(3H)-one as a white solid.

Characterization of 6-Bromo-2-phenylquinazolin-4(3H)-one

The structure of the synthesized intermediate should be confirmed by spectroscopic methods.

Spectroscopic Data Values
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) 12.74 (s, 1H), 8.31 – 8.11 (m, 3H), 7.98 (d, J = 7.8 Hz, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.66 – 7.50 (m, 3H)
¹³C NMR (126 MHz, DMSO-d₆) δ (ppm) 161.62, 153.36, 148.18, 137.86, 132.90, 132.08, 130.34, 129.10, 128.45, 128.31, 123.05, 119.39

Part 2: Chlorination of 6-Bromo-2-phenylquinazolin-4(3H)-one

The second step involves the conversion of the quinazolinone to the desired 4-chloroquinazoline using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Reaction Mechanism

The chlorination of the 4-quinazolinone with POCl₃ is a complex process. It is generally accepted that the reaction proceeds through the formation of a phosphorylated intermediate. The lone pair of electrons on the oxygen of the carbonyl group attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This is followed by the nucleophilic attack of a chloride ion at the C4 position, with the phosphate group acting as a good leaving group, resulting in the formation of the 4-chloroquinazoline.

Chlorination_Mechanism Quinazolinone 6-Bromo-2-phenylquinazolin-4(3H)-one Phosphorylated_Intermediate O-Phosphorylated Intermediate Quinazolinone->Phosphorylated_Intermediate Phosphorylation POCl3 POCl3 POCl3->Phosphorylated_Intermediate Final_Product This compound Phosphorylated_Intermediate->Final_Product Nucleophilic Attack Chloride_Ion Cl- Chloride_Ion->Final_Product

Caption: Simplified mechanism of chlorination using POCl₃.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Bromo-2-phenylquinazolin-4(3H)-one301.1415.0 g0.05
Phosphorus oxychloride (POCl₃)153.3350 mL-
N,N-Dimethylformamide (DMF)73.091 mLCatalytic

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 6-bromo-2-phenylquinazolin-4(3H)-one (15.0 g, 0.05 mol) in phosphorus oxychloride (50 mL).

  • Add a catalytic amount of N,N-dimethylformamide (1 mL).

  • Heat the reaction mixture to reflux for 3-4 hours. The solid will gradually dissolve.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. Caution: This should be done in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • To the resulting residue, slowly and carefully add crushed ice with stirring. An exothermic reaction will occur.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization of this compound

While a directly citable experimental spectrum from a peer-reviewed journal was not identified in the literature search, the expected NMR data can be predicted based on the structure and comparison with similar compounds. Researchers are strongly advised to obtain experimental data for full characterization.

Predicted Spectroscopic Data:

Spectroscopic Data Predicted Values Rationale for Prediction
¹H NMR (CDCl₃) δ (ppm) ~8.4 (d, J ≈ 2.0 Hz, H-5), ~8.0 (dd, J ≈ 8.8, 2.0 Hz, H-7), ~7.8 (d, J ≈ 8.8 Hz, H-8), ~8.3-8.2 (m, 2H, ortho-Ph), ~7.6-7.5 (m, 3H, meta, para-Ph)The conversion of the quinazolinone to the chloroquinazoline will induce a general downfield shift of the aromatic protons on the quinazoline ring due to the increased aromaticity and the electron-withdrawing effect of the chlorine atom. The proton at C5 is expected to be the most deshielded.
¹³C NMR (CDCl₃) δ (ppm) ~162 (C-2), ~155 (C-4), ~152 (C-8a), ~140 (C-5), ~138 (C-7), ~132 (C-para-Ph), ~130 (C-ortho-Ph), ~129 (C-meta-Ph), ~128 (C-8), ~122 (C-4a), ~120 (C-6)The C4 carbon will experience a significant downfield shift due to the attached chlorine atom. The other carbons in the quinazoline ring will also show shifts consistent with a fully aromatic system.

Conclusion

The described two-step synthesis of this compound offers a robust and reproducible pathway for obtaining this valuable intermediate. By understanding the underlying mechanisms and adhering to the detailed experimental protocols, researchers can confidently synthesize this compound for further elaboration in drug discovery and development programs. The provided spectroscopic data for the intermediate and the predicted data for the final product serve as a guide for reaction monitoring and product verification.

References

  • Supporting Information for a relevant publication providing NMR data for 6-bromo-2-phenylquinazolin-4(3H)-one.
  • General procedures for the synthesis of quinazolinones can be found in various organic chemistry literature.
  • Chlorination of quinazolinones is a standard transformation.
  • A publication detailing the synthesis of 5-bromoanthranilic acid.[1]
  • A general protocol for the synthesis of 6-bromo-2-phenyl-1,3,4-benzoxazinone, a related intermedi

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromo-4-chloro-2-phenylquinazoline, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document is structured to deliver not just data, but also the scientific context and experimental methodologies required for its practical application.

Molecular Identity and Core Characteristics

This compound is a substituted quinazoline, a class of compounds known for a wide range of biological activities. The presence of a bromine atom at the 6-position, a chlorine atom at the 4-position, and a phenyl group at the 2-position imparts specific chemical and physical properties that are crucial for its behavior in biological systems and its potential as a scaffold in medicinal chemistry.

Chemical Structure:

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
CAS Number 412923-42-3[1][2][3]
Molecular Formula C₁₄H₈BrClN₂[3][4]
Molecular Weight 319.59 g/mol [3][5]
IUPAC Name This compound
Physical Form Light yellow solid[5]
Purity Typically ≥96%[5]

Physicochemical Data Summary

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While experimental data for this compound is not extensively published, the following table summarizes available information and predicted values based on its structure.

Table 2: Physicochemical Properties

PropertyValueNotes
Melting Point Not experimentally determined in available literature.Quinazoline cores are generally crystalline with high melting points, often exceeding 200°C.
Boiling Point Not applicable.Expected to decompose at high temperatures.
Solubility Insoluble in water. Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Predicted based on the nonpolar nature of the molecule.
pKa Not experimentally determined.The quinazoline nitrogen atoms are weakly basic.
LogP (Octanol/Water Partition Coefficient) Not experimentally determined.Predicted to be high, indicating significant lipophilicity.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics, based on data from closely related analogs.[6][7][8][9][10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinazoline ring system and the phenyl substituent will exhibit complex splitting patterns due to spin-spin coupling. The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms in the molecule. The carbons attached to the electronegative nitrogen, chlorine, and bromine atoms will be shifted downfield.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and isotopic distribution. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern.[14][15]

  • M+ peak: Corresponding to the molecule with the most abundant isotopes (⁷⁹Br and ³⁵Cl).

  • M+2 peak: Will be significant due to the presence of ³⁷Cl and ⁸¹Br isotopes.[14][15]

  • M+4 peak: Will also be present due to the combination of the heavier isotopes of both halogens.[14]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=N stretching: Expected in the 1620-1550 cm⁻¹ region.

  • Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-Cl stretching: Typically observed in the 800-600 cm⁻¹ region.

  • C-Br stretching: Found in the 650-550 cm⁻¹ region.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule. This technique would confirm the planar structure of the quinazoline ring system and the orientation of the phenyl group.

Synthesis and Reactivity

This compound is typically synthesized through a multi-step process. The chloro group at the 4-position is a key reactive site, making this compound a valuable intermediate for the synthesis of more complex molecules.

Diagram 1: Synthetic Pathway

Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 5-Bromoanthranilic_acid 5-Bromoanthranilic acid Benzoxazinone 6-Bromo-2-phenyl-3,1-benzoxazin-4-one 5-Bromoanthranilic_acid->Benzoxazinone Acylation Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Benzoxazinone Quinazolinone 6-Bromo-2-phenylquinazolin-4(3H)-one Benzoxazinone->Quinazolinone Ammonolysis Final_Product This compound Quinazolinone->Final_Product Chlorination (e.g., POCl₃)

Caption: A common synthetic route to this compound.

Experimental Protocols

The following are generalized protocols for the analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[18][19][20]
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)[21][22][23]
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy[24][25][26][27]
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Diagram 2: Analytical Characterization Workflow

Characterization Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS FTIR FTIR Spectroscopy Start->FTIR XRay X-ray Crystallography (if single crystals available) Start->XRay Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation XRay->Structure_Confirmation Purity Purity Assessment (HPLC, LC-MS) PhysChem Physicochemical Property Determination Purity->PhysChem Structure_Confirmation->Purity End Fully Characterized Compound PhysChem->End

Caption: Workflow for the comprehensive analytical characterization.

Conclusion

This compound is a valuable building block in medicinal chemistry. This guide has summarized its key physicochemical properties and outlined the standard analytical methods for its characterization. While some experimental data is not yet publicly available, the provided information, based on sound chemical principles and data from related compounds, offers a solid foundation for researchers. The detailed experimental protocols serve as a practical resource for the determination of this compound's complete physicochemical profile.

References

  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.).
  • A Comparative Guide to the ¹H and ¹³C NMR Analysis of Quinazolines Derived from 2'-Aminoacetophenone Precursors. (2025, November). Benchchem.
  • Technical Support Center: Troubleshooting Unexpected NMR Spectra of 4(3H)-Quinazolinone. (n.d.). Benchchem.
  • Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. (2016). Royal Society of Chemistry.
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). KNUST.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
  • Supporting information Divergent protocol for the synthesis of isoquinolino[1,2-b]quinazolinone and isoquinolino[2,1-a]quinazolinone deriv
  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... (n.d.). ResearchGate.
  • 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310. (n.d.). PubChem.
  • 6-Bromo-2-phenylquinazolin-4(1H)-one | C14H9BrN2O | CID 135741485. (n.d.). PubChem.
  • FTIR Analysis. (n.d.). RTI Laboratories.
  • Using the FT-IR: Solid & Liquid Samples. (2018, September 17). YouTube.
  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived
  • 6-Bromo-4-chloro-2-phenylquinoline - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • 6-Chloro-2-methyl-4-phenylquinazoline | C15H11ClN2 | CID 4713930. (n.d.). PubChem.
  • 6-Bromo-2-chloro-4-methylquinazoline | C9H6BrClN2 | CID 15269585. (n.d.). PubChem.
  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.
  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... (n.d.). ResearchGate.
  • Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate.
  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. (n.d.). ResearchGate.
  • 6-Chloro-4-phenylquinazoline-2-carboxylic acid | C15H9ClN2O2 | CID 21817693. (n.d.). PubChem.
  • 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559. (n.d.). PubChem.
  • Specifications of 6-Bromo-4-chloro-2-phenyl-quinazoline. (n.d.). Capot Chemical.
  • Mass Spectrometry of Heterocyclic Compounds. (1971, July 1). DTIC.
  • Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). (n.d.). ResearchGate.
  • 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

Sources

6-Bromo-4-chloro-2-phenylquinazoline: A Pivotal Intermediate in the Design of Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The quinazoline scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Within this class, 6-bromo-4-chloro-2-phenylquinazoline has emerged not as an active therapeutic agent itself, but as a critical synthetic intermediate for developing potent anticancer compounds. Its primary utility lies in the strategic synthesis of 4-anilinoquinazoline derivatives. These derivatives have been extensively investigated as inhibitors of key signaling proteins in oncology, most notably the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This guide delineates the synthesis of this key intermediate, elucidates the mechanism of action of its biologically active derivatives, presents preclinical data, and provides the detailed experimental protocols necessary for its study and application in drug discovery.

Part 1: The Quinazoline Scaffold in Modern Oncology

A Privileged Framework in Drug Discovery

The benzo-1,3-diazine structure, known as quinazoline, is a cornerstone in the development of therapeutic agents. Its rigid, bicyclic nature and capacity for diverse substitutions allow it to be tailored for high-affinity binding to various biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

The Rise of 4-Anilinoquinazolines as Kinase Inhibitors

A significant breakthrough in cancer therapy involved the development of 4-anilinoquinazoline derivatives as potent and selective inhibitors of receptor tyrosine kinases (RTKs).[1] Dysregulation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[2] Marketed drugs like Gefitinib and Erlotinib, which are based on the 4-anilinoquinazoline core, validated this approach and established this chemical class as a mainstay in targeted cancer treatment.[4] The subject of this guide, this compound, serves as a foundational building block for creating novel analogs within this important therapeutic class.

Part 2: Synthesis and Chemical Utility of this compound

The strategic value of this compound is rooted in its synthetic accessibility and the specific reactivity of its substituents. The chlorine atom at the C4 position is an excellent leaving group, making it the primary site for nucleophilic substitution to introduce the critical anilino moiety. The bromine at C6 and the phenyl group at C2 provide opportunities for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Pathway

The multi-step synthesis of this compound is a well-established process in medicinal chemistry.[1] It begins with the bromination of an anthranilamide precursor, followed by a cyclocondensation reaction and subsequent chlorination to yield the final, reactive intermediate.

G cluster_0 Synthesis of this compound A 2-Amino-5-bromobenzamide C 6-Bromo-2-phenylquinazolin-4(3H)-one A->C Cyclocondensation & Dehydrogenation B Benzaldehyde B->C D This compound C->D Chlorination (e.g., Cl3CCN/PPh3)

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol
  • Step 1: Synthesis of 2-Amino-5-bromobenzamide: Anthranilamide is brominated using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile at room temperature to yield 2-amino-5-bromobenzamide.[1]

  • Step 2: Cyclocondensation and Dehydrogenation: The resulting 2-amino-5-bromobenzamide undergoes cyclocondensation with benzaldehyde, followed by dehydrogenation (often promoted by iodine), to form 6-bromo-2-phenylquinazolin-4(3H)-one.[1]

  • Step 3: Chlorination: The quinazolinone intermediate is chlorinated to produce the final product, this compound. A common and effective method for this step employs a combination of trichloroacetonitrile (Cl3CCN) and triphenylphosphine (PPh3).[1] This reaction selectively replaces the hydroxyl group at the C4 position with a chlorine atom, activating the scaffold for the final derivatization step.

Part 3: Mechanism of Action of Biologically Active Derivatives

While this compound is a synthetic intermediate, its derivatives, particularly the 4-anilinoquinazolines, are potent biological modulators. Their primary mechanism of action is the inhibition of EGFR tyrosine kinase.

Primary Target: The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and triggers the autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are fundamental drivers of cell proliferation, survival, and differentiation.[5] In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and malignant growth.[2]

The 4-anilinoquinazoline derivatives derived from our core intermediate act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain.[5] By occupying this pocket, they prevent the binding of ATP, thereby blocking the autophosphorylation process and shutting down all subsequent downstream signaling.[2][5]

G cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K ATP ATP ATP->Dimer Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->Dimer Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation G cluster_0 MTT Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate Overnight (Allow Attachment) A->B C 3. Treat with Quinazoline Derivatives (Varying Conc.) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate (Allow Formazan Crystal Formation) E->F G 7. Solubilize Crystals (e.g., with DMSO) F->G H 8. Measure Absorbance (Spectrophotometer) G->H I 9. Calculate IC50 Values H->I

Caption: Standard workflow for evaluating compound cytotoxicity via MTT assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well microtiter plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2). [5]2. Compound Treatment: The following day, the culture medium is replaced with fresh medium containing the synthesized quinazoline derivatives at a range of concentrations. A positive control (e.g., Gefitinib, Doxorubicin) and a vehicle control (e.g., DMSO) are included. [2][5]3. Incubation: The plates are incubated for a period of 48 to 72 hours. [1]4. MTT Addition: After the incubation period, MTT solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a specific wavelength (typically ~570 nm).

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.

Part 5: Conclusion and Future Outlook

This compound is a highly valuable scaffold in medicinal chemistry, serving as a key precursor for a class of potent anticancer agents. While devoid of significant biological activity itself, its strategic derivatization at the C4 position yields 4-anilinoquinazolines that effectively inhibit the EGFR tyrosine kinase pathway. The preclinical data for these derivatives demonstrate significant antiproliferative activity against various cancer cell lines.

Future research efforts will likely focus on further optimization of this scaffold. Modifications to the C2 phenyl ring and exploration of a wider range of substitutions on the C4 anilino moiety could lead to compounds with enhanced potency, improved selectivity against specific EGFR mutations (e.g., T790M), or novel mechanisms of action, such as the inhibition of tubulin polymerization. [1]The foundational chemistry enabled by this compound will continue to be a cornerstone of these drug discovery endeavors.

References

  • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC Source: National Institutes of Health (NIH) URL:[Link]
  • Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation Source: National Institutes of Health (NIH) URL:[Link]
  • Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation Source: ResearchG
  • Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC Source: PubMed Central URL:[Link]

Sources

An In-depth Technical Guide to the Biological Activity of 6-Bromo-4-chloro-2-phenylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its broad and potent pharmacological activities.[1][2] This "privileged scaffold" is present in numerous FDA-approved drugs and serves as a versatile template for the design of novel therapeutic agents.[3] The biological profile of quinazoline derivatives can be finely tuned through targeted chemical modifications. Among these, halogenated derivatives have garnered significant attention.

This technical guide focuses on the 6-Bromo-4-chloro-2-phenylquinazoline core and its derivatives. The specific placement of substituents—a bromine atom at position 6, a reactive chlorine atom at position 4, and a phenyl group at position 2—creates a unique pharmacophore with significant therapeutic potential. Research has indicated that the presence of a bromine atom at the C6 position and an aryl group at the C2 position can lead to increased antiproliferative action.[4] The labile 4-chloro group serves as a critical synthetic handle, allowing for the introduction of various nucleophiles to generate diverse chemical libraries for biological screening.

We will explore the three primary pillars of biological activity for this class of compounds: their well-documented anticancer effects, their promising antimicrobial properties, and their emerging potential as anti-inflammatory agents. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies associated with these potent molecules.

Part 1: Anticancer Activity - The Forefront of Research

The most extensively studied application of this compound derivatives is in oncology.[5] A substantial body of evidence highlights their potent cytotoxic effects against a range of cancer cell lines, primarily through the targeted inhibition of key signaling pathways that drive tumor progression.[6]

Mechanism of Action: Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[7][8] In many types of cancer, EGFR is overexpressed or mutated, leading to its persistent activation and subsequent uncontrolled cell growth, angiogenesis, and metastasis.[9][10]

Derivatives based on the 4-anilinoquinazoline scaffold, which are readily synthesized from the 4-chloro intermediate, are well-established as potent inhibitors of EGFR's intrinsic tyrosine kinase activity.[4][11] These molecules act as ATP-competitive inhibitors, binding to the kinase domain's ATP pocket.[6][11] This blockade prevents EGFR autophosphorylation and the initiation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6][9]

EGFR_Pathway_Inhibition cluster_pathways EGFR EGFR RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor 6-Bromo-4-anilino-2- phenylquinazoline Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling cascade by a 6-bromo-4-anilino-2-phenylquinazoline derivative.
Quantitative Analysis of Cytotoxicity

The antiproliferative efficacy of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound IDSubstitutionCancer Cell LineIC₅₀ (µM)Reference
8a 2-(Thiol with aliphatic linker)MCF-7 (Breast)15.85 ± 3.32[3]
8a 2-(Thiol with aliphatic linker)SW480 (Colon)17.85 ± 0.92[3]
8d 2-(Thiol with m-methylphenyl)MCF-7 (Breast)59.15 ± 5.73[3]
8e 2-(Thiol with p-methylphenyl)MCF-7 (Breast)35.14 ± 6.87[3]
10b 4-(N-methyl-4-fluoroanilino)HCT-116 (Colon)2.8[4]
10b 4-(N-methyl-4-fluoroanilino)T98G (Glioblastoma)2.0[4]

Note: Compound IDs are as designated in the cited literature. This table showcases representative data; extensive libraries of these compounds have been synthesized and tested.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][12] It is a crucial first step in evaluating the cytotoxic potential of novel compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[15] This product is then solubilized, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[16] Incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][16]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Add Serial Dilutions of Test Compounds B->C D 4. Incubate 48-72h (Exposure) C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan Crystals (e.g., DMSO) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Standard experimental workflow for determining compound cytotoxicity using the MTT assay.

Part 2: Antimicrobial Properties - A Broad Spectrum of Action

Beyond oncology, quinazoline derivatives have demonstrated significant potential as antimicrobial agents.[2][17] The 6-bromo-quinazoline scaffold, in particular, has been investigated for its activity against a range of bacterial and fungal pathogens.[5]

Overview of Activity

Studies have shown that these compounds possess both antibacterial and antifungal properties.[18] In some cases, the sensitivity of Gram-positive bacteria to quinazoline derivatives is higher than that of Gram-negative bacteria. The mechanism of action is not as clearly defined as in cancer but is thought to involve the disruption of essential cellular processes in the microbes. The metal complexes of some quinazoline derivatives have shown enhanced biological activity, potentially due to improved solubility or interaction with microbial enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique for its determination.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Part 3: Anti-inflammatory Potential

There is a growing body of evidence suggesting that 6-bromo-quinazoline derivatives also possess significant anti-inflammatory properties.[19] Given the intricate link between chronic inflammation and diseases like cancer, compounds with dual anticancer and anti-inflammatory activities are of high therapeutic interest.[20][21]

Mechanism and In Vivo Evidence

The anti-inflammatory action of related quinazolinone compounds is thought to involve the inhibition of pro-inflammatory pathways. This can include the downregulation of key mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α and various interleukins.[20][22]

The efficacy of these compounds has been demonstrated in preclinical animal models. In the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, certain 6-bromo-2-phenyl-quinazolinone derivatives have shown a potent reduction in inflammation, with activity comparable to or even exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[19]

Synthesis Strategy

The accessibility of the this compound core is crucial for the exploration of its biological activity. A common and efficient synthetic route is outlined below.

  • Amide Formation: The synthesis typically begins with the bromination of anthranilamide to yield 2-amino-5-bromobenzamide.[4]

  • Cyclocondensation: This intermediate undergoes cyclocondensation with benzaldehyde, followed by dehydrogenation, to form 6-bromo-2-phenylquinazolin-4(3H)-one.[4]

  • Chlorination: The final step is the chlorination of the quinazolinone. This is achieved by treating it with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a combination of trichloromethyl cyanide (Cl₃CCN) and triphenylphosphine (PPh₃) to yield the target this compound.[4][11][23]

Synthesis_Pathway A 2-Amino-5-bromobenzamide B 6-Bromo-2-phenyl- quinazolin-4(3H)-one A->B + Benzaldehyde (Cyclocondensation) C 6-Bromo-4-chloro- 2-phenylquinazoline (Target Core) B->C + POCl3 or Cl3CCN/PPh3 (Chlorination) D Diverse Biologically Active Derivatives C->D + Nucleophiles (e.g., anilines) (Derivatization)

Caption: A common synthetic pathway to the this compound core and its derivatives.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and privileged structure in modern drug discovery. Its derivatives have demonstrated robust and significant biological activity, most prominently as anticancer agents targeting the EGFR signaling pathway. The readily accessible synthetic routes and the tunable nature of the scaffold allow for extensive structure-activity relationship studies, leading to the identification of compounds with low micromolar potency against various cancer cell lines.

Furthermore, the documented antimicrobial and anti-inflammatory properties underscore the broad therapeutic potential of this chemical class. Future research should focus on several key areas:

  • Optimization for Resistant Cancers: Designing next-generation derivatives to overcome acquired resistance to current EGFR inhibitors, particularly those targeting specific mutations like T790M.

  • Elucidation of Mechanisms: Further investigation into the precise mechanisms of antimicrobial and anti-inflammatory action to guide rational drug design.

  • Development of Hybrid Molecules: Creating hybrid compounds that combine the quinazoline core with other pharmacophores to develop multi-target agents, for instance, dual EGFR/COX-2 inhibitors.[20]

  • Preclinical and Clinical Translation: Advancing the most promising lead compounds through comprehensive preclinical toxicology and efficacy studies to pave the way for potential clinical development.

The foundational research summarized in this guide provides a strong basis for the continued exploration of this compound derivatives as a rich source of future therapeutic agents.

References

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). PMC. [Link]
  • Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. [Link]
  • Epidermal growth factor receptor (EGFR) signaling in cancer. (n.d.). PubMed. [Link]
  • Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PMC. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Targeting the EGFR signaling pathway in cancer therapy. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (n.d.). MDPI. [Link]
  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (n.d.). PubMed. [Link]
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC. [Link]
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (n.d.). Medires Publishing. [Link]
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023). Medires. [Link]
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). PMC. [Link]
  • Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflamm
  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI. [Link]
  • Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. (n.d.).
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. [Link]
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (n.d.).
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. [Link]

Sources

An In-depth Technical Guide to 6-Bromo-4-chloro-2-phenylquinazoline (CAS Number: 412923-42-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-4-chloro-2-phenylquinazoline, a key heterocyclic intermediate in medicinal chemistry. The quinazoline scaffold is of significant interest due to the broad pharmacological activities of its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. This document delves into the physicochemical properties, synthesis, and critical applications of this compound, with a particular focus on its role as a precursor in the development of targeted cancer therapeutics, specifically Epidermal Growth Factor Receptor (EGFR) inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside essential safety and handling information. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. Derivatives of quinazoline have demonstrated a wide array of therapeutic applications, solidifying their importance in modern drug discovery.[1]

Among the various classes of quinazoline derivatives, 4-anilinoquinazolines have emerged as a particularly successful group of targeted anticancer agents. These compounds are known to inhibit receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

This guide focuses on This compound , a pivotal intermediate for the synthesis of a new generation of 4-anilinoquinazoline-based therapeutics. The strategic placement of the bromo and chloro substituents provides reactive handles for further chemical modifications, making it an invaluable building block for creating libraries of potential drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 412923-42-3N/A
Molecular Formula C₁₄H₈BrClN₂[2]
Molecular Weight 319.58 g/mol [2]
Physical Form Light yellow solid
Purity Typically ≥96%
InChI Key PAGYEVWBXVPXGS-UHFFFAOYSA-N

Note: Specific experimental data such as melting point, boiling point, and solubility for this compound are not consistently reported in publicly available literature. For reference, a related compound, 6-Bromo-4-chloroquinoline, has a reported melting point of 111-115 °C.[3] It is recommended to determine these properties experimentally for the specific batch being used.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. A common synthetic route involves the chlorination of the corresponding quinazolinone.[4]

Synthetic Pathway Overview

The synthesis commences with the bromination of anthranilamide, followed by cyclocondensation with benzaldehyde to form the quinazolinone core. The final step is the chlorination of the quinazolin-4(3H)-one to yield the target compound.[4]

G A Anthranilamide B 2-Amino-5-bromobenzamide A->B NBS, CH3CN C 6-Bromo-2-phenylquinazolin-4(3H)-one B->C Benzaldehyde, I2 D This compound C->D Cl3CCN, PPh3

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from literature procedures.[4]

Step 1: Synthesis of 2-Amino-5-bromobenzamide

  • To a solution of anthranilamide in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and filter the resulting precipitate.

  • Purify the crude product by recrystallization from acetonitrile to yield 2-amino-5-bromobenzamide.

Step 2: Synthesis of 6-Bromo-2-phenylquinazolin-4(3H)-one

  • In a round-bottom flask, combine 2-amino-5-bromobenzamide, benzaldehyde, and iodine in ethanol.

  • Reflux the mixture for several hours, monitoring by TLC.

  • After cooling, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Filter the precipitate and wash with ethanol to obtain 6-bromo-2-phenylquinazolin-4(3H)-one, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • To a suspension of 6-bromo-2-phenylquinazolin-4(3H)-one in a suitable solvent such as toluene, add triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN).

  • Heat the mixture to reflux and stir for approximately 20-30 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and purify the crude product by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: A Precursor to EGFR Inhibitors

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of 4-anilinoquinazoline derivatives, a class of compounds known to exhibit potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action of 4-Anilinoquinazoline-based EGFR Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division. 4-Anilinoquinazolines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that promote tumor growth.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor 4-Anilinoquinazoline (derived from This compound) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazolines.

Synthesis of 4-Anilinoquinazolines via N-Arylation

The chloro group at the 4-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is exploited in the synthesis of 4-anilinoquinazolines by reacting it with various substituted anilines.

G A This compound C 4-Anilinoquinazoline Derivative A->C B Substituted Aniline B->C Nucleophilic Aromatic Substitution (SNAr)

Caption: General scheme for the synthesis of 4-anilinoquinazolines.

Representative Experimental Protocol for N-Arylation

The following protocol describes a microwave-mediated N-arylation for the efficient synthesis of 4-anilinoquinazolines from this compound.[4]

  • In a microwave vial, combine this compound and the desired substituted aniline in a suitable solvent system (e.g., THF/water).

  • Seal the vial and heat the mixture in a microwave reactor for 10-20 minutes at a specified temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction with an organic solvent and washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-anilinoquinazoline derivative.

Safety and Handling

Hazard Statements (Inferred from similar compounds):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[6][7]

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator with a particulate filter.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[5]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its strategic halogenation provides the necessary reactivity for the synthesis of a diverse range of derivatives, most notably the 4-anilinoquinazolines, which have shown significant promise as targeted anticancer agents through the inhibition of EGFR. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, along with essential safety protocols. A thorough understanding of this key intermediate will undoubtedly facilitate the development of novel and more effective therapeutics for the treatment of cancer and other diseases.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 6-Bromo-2-(4-bromo-phenyl)-4-chloro-quinazoline.
  • PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline.
  • PubChem. (n.d.). 6-Bromo-2-chloroquinazoline.
  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • de Oliveira, R. K., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 245-255.
  • Capot Chemical Co., Ltd. (n.d.). Specifications of 6-Bromo-4-chloro-2-phenyl-quinazoline.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • PubChem. (n.d.). 6-Bromo-2-phenylquinazolin-4(1H)-one.
  • PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline.
  • PubChem. (n.d.). 6-Chloro-2-methyl-4-phenylquinazoline.
  • Al-Suwaidan, I. A., et al. (2018).
  • Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)
  • NIST. (n.d.). 2-Bromo-4-chloroanisole.

Sources

A Technical Guide to 6-Bromo-4-chloro-2-phenylquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents. This technical guide provides an in-depth analysis of 6-Bromo-4-chloro-2-phenylquinazoline , a key heterocyclic intermediate for the synthesis of targeted therapeutics. We will explore its chemical and physical properties, detail a validated synthetic pathway, and critically examine its reactivity, with a particular focus on the strategic importance of the C4-chloro substituent in nucleophilic aromatic substitution reactions. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the utilization of this versatile building block for creating libraries of potential drug candidates, particularly in oncology.

The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents one of the most significant scaffolds in modern drug discovery.[1][2] Its rigid structure and versatile substitution points allow for precise three-dimensional orientation of pharmacophoric groups, making it an ideal framework for interacting with biological targets. Over the decades, quinazoline derivatives have been successfully developed into clinical drugs for a wide array of diseases, including cancer (e.g., Gefitinib, Lapatinib), hypertension, and various inflammatory conditions.[1][3] The broad spectrum of biological activities associated with this scaffold—spanning anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects—underscores its enduring importance and therapeutic potential.[2][3][4]

Chemical Identity and Physicochemical Properties

The subject of this guide, this compound, is a specific derivative designed as a versatile intermediate for further chemical modification. Its identity is confirmed by its IUPAC name and various chemical identifiers.

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 412923-42-3
Molecular Formula C₁₄H₈BrClN₂
Molecular Weight 319.59 g/mol
Physical Form Light yellow solid
InChI Key PAGYEVWBXVPXGS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)ClN/A

Synthesis and Strategic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The pathway described below is a validated method reported in the literature, starting from commercially available materials.[5]

Synthetic Workflow

The overall synthesis can be visualized as a three-stage process: formation of the key amide precursor, cyclization to the quinazolinone core, and subsequent chlorination to yield the target compound.

G cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Cyclization & Dehydrogenation cluster_2 Stage 3: Chlorination A Anthranilamide B 2-Amino-5-bromobenzamide (6a) A->B NBS, CH3CN rt, 30 min C 6-Bromo-2-phenylquinazolin-4(3H)-one (7a) B->C 1. Benzaldehyde 2. I2 (Iodine) D This compound (8a) C->D Cl3CCN / PPh3

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromobenzamide (6a) [5]

  • To a solution of anthranilamide in acetonitrile (CH₃CN) at room temperature, add N-Bromosuccinimide (NBS) portion-wise.

  • Stir the reaction mixture for 30 minutes.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated via standard workup procedures to yield 2-amino-5-bromobenzamide. The rationale for using NBS is its ability to act as a mild and regioselective brominating agent for activated aromatic rings.

Step 2: Synthesis of 6-Bromo-2-phenylquinazolin-4(3H)-one (7a) [5]

  • Perform a cyclocondensation reaction between 2-amino-5-bromobenzamide (6a) and benzaldehyde. This step forms the initial dihydroquinazolinone ring.

  • Introduce iodine (I₂) into the reaction mixture. The iodine acts as an oxidizing agent to promote dehydrogenation, leading to the stable, aromatic quinazolinone ring system.

  • This intermediate (7a) is often carried forward to the next step without extensive purification.

Step 3: Synthesis of this compound (8a) [5]

  • Treat the crude 6-Bromo-2-phenylquinazolin-4(3H)-one (7a) with a combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃).

  • This reagent system is an effective method for converting the 4-oxo group into the 4-chloro substituent. The mechanism involves the formation of a reactive phosphonium intermediate.

  • The final product, this compound, is then purified using techniques such as column chromatography to achieve high purity.[5]

Key Reactivity: The C4-Position as a Gateway for Derivatization

The primary value of this compound in drug development lies in the reactivity of the chlorine atom at the C4 position. This position is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing nature of the quinazoline ring nitrogen atoms activates the C4 position, making the chloride an excellent leaving group.[6]

This reactivity allows for the facile introduction of a wide variety of nucleophiles, most importantly substituted anilines and other amines, to generate libraries of 4-anilinoquinazoline derivatives.[5][7] This specific reaction is a cornerstone in the synthesis of many Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy.[5][8]

G A This compound E 4-Anilinoquinazoline Library (Potential Anticancer Agents) A->E SₙAr Reaction B Substituted Anilines (R-NH-Ar) B->E C Aliphatic Amines (R-NH2) C->E D Hydrazines (R-NH-NH2) D->E

Caption: Reactivity of the C4-chloro position for library synthesis.

The reaction conditions for this SₙAr process are often mild, typically involving refluxing the 4-chloroquinazoline with the desired amine in a solvent like isopropanol.[7] In some cases, microwave-assisted protocols can be employed to accelerate the reaction and improve yields, offering a more sustainable approach.[5]

Applications in Medicinal Chemistry and Drug Discovery

While this compound itself is not typically an active pharmaceutical ingredient, it is a high-value intermediate for synthesizing compounds with significant therapeutic potential.

Scaffold for Anticancer Agents

The primary application is in the synthesis of 4-anilinoquinazolines, a class of compounds well-known for their activity as tyrosine kinase inhibitors (TKIs).[5] Many of these compounds target EGFR, a key receptor in cell signaling pathways that is often dysregulated in cancers such as non-small cell lung cancer and breast cancer.[9][10] By reacting this compound with a diverse panel of substituted anilines, medicinal chemists can rapidly generate a library of novel compounds for screening against various cancer cell lines.[5][9] The bromo-substituent at the C6 position also serves as a handle for further modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), adding another layer of structural diversity.

Precursor for Other Biologically Active Molecules

Beyond oncology, the quinazoline scaffold is implicated in a range of other biological activities. Derivatives have shown promise as anti-inflammatory, antimicrobial, and antifungal agents.[10][11][12] The reaction of 4-chloroquinazolines with hydrazines can lead to novel triazole-fused heterocyclic systems, further expanding the chemical space accessible from this intermediate.[13]

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its well-defined synthesis and, most critically, the predictable and efficient reactivity of its C4-chloro group make it an invaluable tool for drug discovery. Its primary utility lies in the generation of 4-aminoquinazoline libraries, particularly 4-anilinoquinazolines, which are a rich source of kinase inhibitors for anticancer research. This guide has provided the foundational chemistry, synthetic protocols, and strategic insights necessary for researchers and drug development professionals to effectively leverage this versatile compound in their programs.

References

  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (n.d.). MDPI.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
  • Quinazoline a scaffold with antimicrobial and anticonvulsant activity. (2024, October 17). ResearchGate.
  • Jain, N., et al. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. PubMed.
  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (n.d.). PubMed.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information.
  • Reaction of 4-chloroquinazolines (C) with different amines leading to... (n.d.). ResearchGate.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate.
  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. (n.d.). Royal Society of Chemistry.
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025, August 10). ResearchGate.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). National Center for Biotechnology Information.
  • 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310. (n.d.). PubChem.
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace.
  • Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. (n.d.). ResearchGate.
  • 6-Bromo-2-phenylquinazolin-4(1H)-one | C14H9BrN2O | CID 135741485. (n.d.). PubChem.
  • Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. (2025, August 6). ResearchGate.

Sources

6-Bromo-4-chloro-2-phenylquinazoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-4-chloro-2-phenylquinazoline for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound serves as a pivotal heterocyclic building block in the field of medicinal chemistry and drug discovery. Its quinazoline core, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The strategic placement of bromo, chloro, and phenyl groups on this scaffold provides a versatile platform for the synthesis of novel therapeutic agents, particularly in oncology. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant applications in the development of potential anticancer agents.

The quinazoline framework is a cornerstone in the design of kinase inhibitors, with several drugs approved by the U.S. Food and Drug Administration (FDA), such as gefitinib and erlotinib, featuring this core structure.[1][2] The presence of a halogen at the C6 position, like bromine in this case, has been associated with enhanced antiproliferative activity.[1][2] Furthermore, the chloro group at the C4 position acts as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities, most notably anilino groups, leading to the creation of libraries of 4-anilinoquinazoline derivatives.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₄H₈BrClN₂[3]
Molecular Weight 319.59 g/mol [3]
CAS Number 412923-42-3[3]
Appearance Light yellow solid[3]
InChI Key PAGYEVWBXVPXGS-UHFFFAOYSA-N[3]

Synthesis and Reaction Mechanism

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol outlines a reliable and efficient pathway.

Experimental Protocol: Synthesis of this compound

This synthesis is typically performed in three main stages starting from 2-aminobenzamide.

Step 1: Bromination of 2-aminobenzamide

  • Dissolve anthranilamide (2-aminobenzamide) in acetonitrile at room temperature.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, 2-amino-5-bromobenzamide, can be isolated by standard workup procedures, typically involving removal of the solvent and purification.[1]

Causality: N-bromosuccinimide is a convenient and effective electrophilic brominating agent for activated aromatic rings like anthranilamide. The amino group directs the bromination to the para position, resulting in the desired 5-bromo substitution.

Step 2: Cyclocondensation and Dehydrogenation to form 6-bromo-2-phenylquinazolin-4(3H)-one

  • Mix 2-amino-5-bromobenzamide with benzaldehyde.

  • Heat the mixture, often in the presence of a catalyst or an oxidizing agent like iodine. This step involves an initial condensation to form an intermediate which then cyclizes.

  • The subsequent dehydrogenation (oxidation) promoted by iodine leads to the formation of the stable aromatic quinazolinone ring system.[1]

Causality: The reaction proceeds via the formation of a Schiff base between the amino group and benzaldehyde, followed by an intramolecular cyclization and subsequent oxidation to yield the thermodynamically stable quinazolinone core.

Step 3: Chlorination of 6-bromo-2-phenylquinazolin-4(3H)-one

  • Suspend the 6-bromo-2-phenylquinazolin-4(3H)-one from the previous step in a suitable solvent.

  • Treat the suspension with a chlorinating agent. A combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) is an effective system for this conversion.[1] Other common chlorinating agents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

  • After cooling, the product, this compound, is isolated and purified, often by crystallization.

Causality: The hydroxyl group of the tautomeric form of the quinazolinone is converted into a good leaving group by the chlorinating agent, which is then displaced by a chloride ion to yield the final product. The C4 position is highly activated towards nucleophilic substitution.

Synthesis Workflow Diagram

Synthesis_Workflow A 2-Aminobenzamide B 2-Amino-5-bromobenzamide A->B  NBS, Acetonitrile (Bromination) C 6-Bromo-2-phenylquinazolin-4(3H)-one B->C  Benzaldehyde, I₂ (Cyclocondensation/ Dehydrogenation) D This compound C->D  Cl₃CCN, PPh₃ (Chlorination)

Caption: Synthesis pathway of this compound.

Applications in Drug Discovery

The primary utility of this compound in drug development lies in its role as a key intermediate for synthesizing 4-anilinoquinazoline derivatives. These derivatives have shown significant potential as anticancer agents.[1]

Synthesis of 4-Anilinoquinazoline Derivatives

The chlorine atom at the C4 position is readily displaced by various substituted anilines via a nucleophilic aromatic substitution reaction (SₙAr). This reaction is often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields.[1] This modular approach allows for the creation of a large library of compounds for structure-activity relationship (SAR) studies.

Mechanism of Action: Tyrosine Kinase Inhibition

Many 4-anilinoquinazoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1][4] EGFR is a key protein in cell signaling pathways that control cell growth and proliferation. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[4]

The 4-anilinoquinazoline scaffold acts as a pharmacophore that can bind to the ATP-binding site of the EGFR kinase domain. This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the downstream signaling cascade that promotes tumor growth. The bromine at the C6 position and the phenyl group at C2 are crucial substituents that can enhance binding affinity and selectivity.[1][2]

EGFR Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) EGFR->Downstream P Ligand EGF Ligand Ligand->EGFR ATP ATP ATP->EGFR Inhibitor 6-Bromo-quinazoline Derivative Inhibitor->EGFR Blocks ATP Binding Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Safety and Handling

This compound is a chemical intermediate intended for research purposes. As with any laboratory chemical, it should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound might vary by supplier, general guidelines for halogenated heterocyclic compounds apply.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

  • First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water. In all cases of significant exposure, consult a physician.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry. Its robust synthesis and the reactivity of the C4-chloro group make it an ideal starting point for generating diverse libraries of novel compounds. Its most prominent role is in the development of 4-anilinoquinazoline-based anticancer agents that target key signaling proteins like EGFR. For researchers in drug discovery, a thorough understanding of this compound's properties and reactivity is essential for leveraging its potential in creating next-generation therapeutics.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.).
  • 6-BROMO-2-CHLORO-4-METHYLQUINAZOLINE [P52591]. (n.d.). ChemUniverse. [Link]
  • 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310. (n.d.). PubChem. [Link]
  • 6-Bromo-2-phenylquinazolin-4(1H)-one | C14H9BrN2O | CID 135741485. (n.d.). PubChem. [Link]
  • Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. [Link]
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024-07-04).
  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.).
  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.).
  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.).
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.).

Sources

solubility of 6-Bromo-4-chloro-2-phenylquinazoline in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Determining the Solubility of 6-Bromo-4-chloro-2-phenylquinazoline

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of this compound. Given the sparse publicly available solubility data for this specific compound, this document emphasizes robust experimental protocols and the underlying scientific principles that govern solubility.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a heterocyclic compound with a chemical structure that suggests its potential as a scaffold in medicinal chemistry.[1][2] In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a cornerstone physicochemical property.[3][4] It dictates the compound's bioavailability, manufacturability, and ultimately, its efficacy and safety. A thorough understanding of a compound's solubility in various solvents is therefore not just a preliminary step but a critical dataset that informs lead optimization, formulation development, and toxicological studies.[3][5]

This guide will provide a detailed, step-by-step protocol for determining the equilibrium solubility of this compound, a method considered the gold standard for its accuracy and reliability.[6][7] Additionally, we will explore high-throughput screening methods as a valuable tool for early-stage discovery.[5][8]

Understanding the Compound: this compound

Before embarking on solubility studies, a foundational understanding of the target compound is essential.

PropertyValueSource
CAS Number 412923-42-3[1][2]
Molecular Formula C₁₄H₈BrClN₂[1]
Molecular Weight 319.59 g/mol [1]

The structure, characterized by a quinazoline core with bromo, chloro, and phenyl substitutions, suggests a largely nonpolar molecule with some capacity for polar interactions. This structural information is key to forming initial hypotheses about its solubility in different solvent classes. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that this compound will exhibit greater solubility in nonpolar or moderately polar organic solvents compared to highly polar or aqueous media.[9][10]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility assay, often referred to as the shake-flask method, is the definitive technique for determining the thermodynamic solubility of a compound.[3][6] This method involves allowing an excess of the solid compound to equilibrate with a solvent until the solution is saturated. The resulting concentration of the dissolved compound is then quantified.

I. Materials and Equipment
  • This compound (solid form)

  • A range of analytical grade solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, toluene, hexane)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffers

  • Scintillation vials or other suitable containers with secure caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

  • Analytical balance

  • Pipettes and tips[6]

II. Step-by-Step Methodology
  • Preparation of Stock Solutions and Standards:

    • Accurately prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration.

    • From this stock solution, prepare a series of calibration standards by serial dilution to be used for quantifying the final dissolved concentration.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-labeled vial. An excess is critical to ensure that a saturated solution is achieved and that solid compound remains at the end of the experiment.[11]

    • Accurately dispense a known volume of the desired solvent into each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[11] It is advisable to test multiple time points initially to determine when equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed to let the undissolved solid settle.

    • To completely separate the saturated solution from the excess solid, centrifuge the vials at a high speed.[11]

    • Carefully aspirate the supernatant, ensuring no solid particles are disturbed. For added certainty, the supernatant can be filtered through a chemically inert syringe filter.[9]

  • Quantification:

    • Analyze the clear, saturated filtrate using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of dissolved this compound.[6][11]

    • Use the previously prepared calibration curve to accurately quantify the concentration in the samples.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.[9]

    • It is best practice to perform each solubility determination in triplicate to ensure the reproducibility of the results.[6]

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh Excess Solid Compound B Add Known Volume of Solvent A->B Combine C Agitate at Constant Temperature (24-72h) B->C Incubate D Centrifuge to Pellet Solid C->D Separate E Filter Supernatant D->E Purify F Analyze Filtrate (HPLC/UV-Vis) E->F Measure G Calculate Concentration F->G Quantify

Caption: Workflow for the Equilibrium Solubility Shake-Flask Method.

High-Throughput Solubility Screening

In early drug discovery, where numerous compounds are synthesized and evaluated, the time-intensive nature of the shake-flask method can be a bottleneck.[3] High-throughput solubility assays offer a faster, more resource-efficient way to rank-order compounds based on their solubility.[5][8] These methods, often employing miniaturized shake-flask approaches or precipitation-based turbidity measurements, can provide valuable, albeit sometimes less precise, solubility data.[3][8] They are particularly useful for identifying compounds with potential solubility liabilities early in the discovery process.

Factors Influencing the Solubility of this compound

The solubility of this compound will be dictated by the interplay of its molecular structure and the properties of the solvent.

  • Solvent Polarity: As a relatively nonpolar molecule, this compound is expected to be more soluble in nonpolar solvents (e.g., toluene, hexane) and polar aprotic solvents (e.g., DMSO, ethyl acetate) than in polar protic solvents (e.g., water, ethanol).

  • Hydrogen Bonding: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, potentially enhancing solubility in solvents that can act as hydrogen bond donors.

  • Temperature: For most solid solutes, solubility increases with temperature. Therefore, conducting solubility studies at different temperatures (e.g., room temperature and physiological temperature) can provide valuable data for formulation development.[12]

Solubility_Factors cluster_compound This compound cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Compound Molecular Structure Solubility Solubility Compound->Solubility Polarity Polarity Polarity->Solubility Hbond Hydrogen Bonding Capacity Hbond->Solubility Temp Temperature Temp->Solubility

Caption: Key factors influencing the solubility of the compound.

Safety and Handling

Conclusion

Determining the solubility of this compound is a fundamental step in evaluating its potential as a drug candidate. This guide provides a robust, scientifically-grounded protocol for obtaining accurate and reproducible equilibrium solubility data. By meticulously following the shake-flask method and considering the key factors that influence solubility, researchers can generate the critical data needed to advance their drug discovery and development programs.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery.
  • Equilibrium Solubility Assays Protocol. AxisPharm.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed.
  • EXPERIMENT 1 DETERMIN
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • Equilibrium solubility measurement. Bio-protocol.
  • General Experimental Protocol for Determining Solubility. Benchchem.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • A High Throughput Solubility Assay For Drug Discovery. Scribd.
  • How To Determine Solubility Of Organic Compounds?. YouTube.
  • How can you determine the solubility of organic compounds?. Quora.
  • 6-BROMO-4-CHLORO-2-PHENYLQUINOLINE - Safety D
  • 6-Bromo-4-chloro-2-phenyl-quinazoline. Sigma-Aldrich.
  • 6-BROMO-4-CHLORO-2-PHENYL-QUINAZOLINE. ChemicalBook.
  • 6-bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline. Echemi.
  • 6-Bromo-4-chloro-quinazoline. PubChem.
  • 6-BROMO-2-CHLORO-4-PHENYLQUINAZOLINE. ChemicalBook.
  • 6-Bromo-2-phenylquinazolin-4(1H)-one. PubChem.
  • SAFETY D
  • 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. ChemicalBook.
  • 6-Chloro-2-methyl-4-phenylquinazoline. PubChem.
  • This compound. BLD Pharm.
  • 6-Bromo-4-chloro-2-phenyl-quinazoline.

Sources

Unlocking the Therapeutic Potential of 6-Bromo-4-chloro-2-phenylquinazoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutic agents. The specific derivative, 6-Bromo-4-chloro-2-phenylquinazoline, represents a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound and its derivatives. By synthesizing current research, this document offers a strategic roadmap for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, with a primary focus on oncology. We will delve into the mechanistic rationale for target selection, present detailed experimental protocols for target validation, and provide a forward-looking perspective on the therapeutic landscape of this promising chemical entity.

Introduction: The Quinazoline Core and the Significance of this compound

Quinazolines, a class of heterocyclic compounds composed of a fused benzene and pyrimidine ring, have garnered significant attention in pharmaceutical research due to their broad spectrum of pharmacological activities.[1] Notably, the 4-anilinoquinazoline framework is a cornerstone of modern targeted cancer therapy, with several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, belonging to this class.[2] These agents primarily function as protein kinase inhibitors, underscoring the potential of the quinazoline scaffold to interact with specific molecular targets within pathological signaling cascades.[3][4]

This compound serves as a crucial building block in the synthesis of these potent 4-anilinoquinazoline derivatives.[2] The presence of a bromine atom at the 6-position and a reactive chloro group at the 4-position allows for facile derivatization, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2][5] While direct biological data on this compound is limited, the extensive body of research on its progeny provides compelling evidence for its therapeutic potential and directs our investigation toward several key molecular targets.

Primary Therapeutic Targets in Oncology

The overwhelming consensus in the scientific literature points to the potent anticancer activity of quinazoline derivatives. This activity is primarily attributed to the inhibition of key signaling proteins that drive tumor growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, differentiation, and survival.[6][7] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a common oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[8] The 4-anilinoquinazoline scaffold is a well-established inhibitor of EGFR tyrosine kinase.[7] These compounds act as ATP-competitive inhibitors, binding to the kinase domain and preventing the autophosphorylation and activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[7] The substitution pattern on the quinazoline core and the aniline moiety significantly influences the inhibitory potency and selectivity. The 6-bromo substitution, in particular, has been shown to contribute to the biological activity of these compounds.[9]

Diagram 1: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ADP ADP EGFR->ADP RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activation PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activation EGF EGF EGF->EGFR Ligand Binding Quinazoline 6-Bromo-4-anilino- quinazoline Derivative Quinazoline->EGFR Competitive Inhibition ATP ATP ATP->EGFR Binds to Kinase Domain Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of EGFR signaling by 6-bromo-4-anilinoquinazoline derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinases

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are the primary mediators of this process.[10] Inhibition of VEGFR signaling is a validated anti-angiogenic strategy in cancer therapy. Several quinazoline derivatives have been identified as potent inhibitors of VEGFR-2, often in addition to their activity against EGFR.[3][10] This dual inhibitory activity is highly desirable as it can simultaneously target tumor cell proliferation and the blood supply that sustains it. The 2-phenylquinazoline scaffold has been specifically implicated in VEGFR-2 inhibition.[3]

Tubulin Polymerization

The microtubule cytoskeleton, composed of polymers of α- and β-tubulin, is essential for cell division, intracellular transport, and the maintenance of cell shape.[11][12] Disruption of microtubule dynamics is a clinically validated anticancer strategy, with drugs like taxanes and vinca alkaloids being mainstays of chemotherapy. A growing body of evidence suggests that certain quinazoline derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12][13] These compounds often bind to the colchicine binding site on β-tublin.[11][12] This mechanism of action is distinct from kinase inhibition and represents an important alternative or complementary therapeutic avenue for this compound derivatives.

Other Potential Therapeutic Targets

Beyond the primary oncological targets, the versatility of the quinazoline scaffold suggests potential applications in other therapeutic areas.

  • Other Protein Kinases: The quinazoline core has been shown to be a versatile scaffold for the inhibition of a wide range of protein kinases, including SRC, cyclin-dependent kinases (CDKs), and RAF kinase.[14][15]

  • Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids.[9] Inhibition of DHFR is the mechanism of action for several antimicrobial and anticancer drugs. Molecular docking studies have suggested that 6-bromo-quinazoline derivatives may bind to and inhibit DHFR.[9]

  • Anti-inflammatory Targets: Some quinazoline derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators like TNF-α.[1]

  • Antimicrobial Targets: The quinazoline scaffold has been explored for its antimicrobial activity, with some derivatives showing efficacy against various bacterial and fungal strains.[1][6]

Experimental Workflows for Target Validation

The following section outlines detailed experimental protocols to investigate and validate the interaction of novel derivatives of this compound with its putative targets.

General Workflow for Anticancer Activity Screening

Diagram 2: Workflow for Validating Antiproliferative Activity

Antiproliferative_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 6-Bromo-4-anilino- 2-phenylquinazoline Derivatives Cell_Culture Seeding of Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) Synthesis->Cell_Culture Compound_Treatment Treatment with Test Compounds (Varying Concentrations) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination Determination of IC50 Values MTT_Assay->IC50_Determination Target_Engagement Target-Specific Assays (Kinase, Tubulin Polymerization) IC50_Determination->Target_Engagement Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Target_Engagement->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Cell_Cycle->Apoptosis

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 6-Bromo-4-chloro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, three-step synthetic protocol for the preparation of 6-Bromo-4-chloro-2-phenylquinazoline, a key intermediate in medicinal chemistry and drug development. The synthesis commences with the regioselective bromination of commercially available anthranilamide, followed by a cyclocondensation reaction to form the quinazolinone core, and culminates in a robust chlorination step. Each stage is detailed with mechanistic insights, step-by-step procedures, and critical process parameters to ensure reproducibility and high yield. This guide is intended for researchers, chemists, and process development scientists engaged in heterocyclic chemistry and pharmaceutical synthesis.

Introduction and Synthetic Strategy

Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The target molecule, this compound, is a versatile building block, offering multiple reaction sites for diversification and the synthesis of compound libraries. The bromine atom at the 6-position and the chlorine atom at the 4-position are particularly useful handles for cross-coupling and nucleophilic substitution reactions, respectively.

The synthetic strategy outlined herein is a logical and efficient pathway starting from anthranilamide. The core logic is to first functionalize the benzene ring of the starting material, then construct the heterocyclic quinazolinone system, and finally, activate the C4 position for further synthetic transformations.

Overall Synthetic Workflow

The synthesis is executed in three distinct stages:

  • Bromination: Introduction of a bromine atom at the C5 position of anthranilamide (para to the amino group) to yield 2-amino-5-bromobenzamide.

  • Cyclocondensation: Formation of the 6-bromo-2-phenylquinazolin-4(3H)-one intermediate through reaction with benzaldehyde.

  • Chlorination: Conversion of the quinazolinone to the final product, this compound, via a deoxychlorination reaction.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Chlorination A Anthranilamide B 2-Amino-5-bromobenzamide A->B  NBS, Acetonitrile, rt C 6-Bromo-2-phenylquinazolin-4(3H)-one B->C  Benzaldehyde, I₂, DMSO, Heat D This compound C->D  POCl₃, Reflux

Diagram 1: Overall three-step synthesis workflow.

Experimental Protocols & Mechanistic Discussion

Part 1: Synthesis of 2-Amino-5-bromobenzamide

Principle & Causality: The first step is the regioselective electrophilic aromatic substitution on the anthranilamide ring. The amino (-NH₂) and amide (-CONH₂) groups are both ortho-, para-directing activators. However, the amino group is a much stronger activating group, directing the incoming electrophile (Br⁺) predominantly to the para position (C5), which is sterically less hindered than the ortho position (C3). N-Bromosuccinimide (NBS) is selected as the brominating agent because it is a reliable and easy-to-handle source of electrophilic bromine, minimizing the formation of polybrominated byproducts and avoiding the hazards of handling elemental bromine.[1] Acetonitrile is an ideal solvent due to its polarity and ability to dissolve the starting materials without participating in the reaction.

Protocol:

  • To a stirred solution of anthranilamide (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Continue stirring the resulting mixture at room temperature for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the product.

  • The resulting solid is collected by vacuum filtration, washed with cold water to remove any remaining succinimide, and dried under vacuum.

  • The crude product is a white to pale-yellow solid and is often of sufficient purity for the next step.[1] If necessary, it can be recrystallized from ethanol or an ethanol/water mixture.

Part 2: Synthesis of 6-Bromo-2-phenylquinazolin-4(3H)-one

Principle & Causality: This step involves the construction of the quinazolinone ring via a cyclocondensation reaction. The mechanism proceeds through the initial formation of a Schiff base (imine) between the aromatic amino group of 2-amino-5-bromobenzamide and the carbonyl group of benzaldehyde.[2] This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. The resulting dihydroquinazolinone intermediate is then oxidized to the more stable, aromatic quinazolinone.[3][4] While various oxidizing agents can be used, elemental iodine (I₂) in a solvent like DMSO serves as an effective and moderate oxidant for this dehydrogenation step.

Protocol:

  • Combine 2-amino-5-bromobenzamide (1.0 eq), benzaldehyde (1.2 eq), and a catalytic amount of iodine (I₂) (approx. 0.1 eq) in a suitable solvent such as DMSO or ethanol.

  • Heat the reaction mixture to reflux (typically 120-150 °C if using DMSO) for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into a stirred solution of saturated sodium thiosulfate to quench any unreacted iodine.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water and then with a cold non-polar solvent like hexane or diethyl ether to remove impurities.

  • Dry the product under vacuum to yield 6-Bromo-2-phenylquinazolin-4(3H)-one as a solid.

Part 3: Synthesis of this compound

Principle & Causality: The final step is the conversion of the C4-hydroxyl group of the quinazolinone (which exists in tautomeric equilibrium with the keto form) into a chloro group. This is a critical activation step for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this deoxychlorination.[5][6] The reaction mechanism is believed to involve the formation of a highly electrophilic Vilsmeier-Haack type reagent if DMF is used as a catalyst, or more directly, the formation of a phosphate ester intermediate on the C4-oxygen.[6][7] This intermediate is an excellent leaving group, which is then displaced by a chloride ion (from POCl₃) in an SₙAr-type mechanism to yield the final product. Refluxing in neat POCl₃ ensures the reaction goes to completion.

G cluster_mech Chlorination Mechanism via Phosphate Intermediate Quin Quinazolinone (Keto/Enol Tautomer) Intermed O-Phosphorylated Intermediate (Good Leaving Group) Quin->Intermed + POCl₃ - HCl POCl3 POCl₃ Product This compound Intermed->Product + Cl⁻ (from POCl₃) Cl_ion Cl⁻ Byproduct PO₂Cl₂⁻

Diagram 2: Simplified mechanism for the chlorination of the quinazolinone.

Protocol:

  • Caution: This procedure must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

  • Place 6-Bromo-2-phenylquinazolin-4(3H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq) to serve as both the reagent and the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction, though it is often successful without it.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

  • The product will precipitate as a solid. Neutralize the acidic aqueous solution carefully with a base such as saturated sodium bicarbonate solution until the pH is ~7-8.

  • Collect the solid by vacuum filtration, wash extensively with water, and dry thoroughly under vacuum. Recrystallization from a solvent like ethanol or ethyl acetate may be performed for further purification.

Data Summary & Reagents Table

StepStarting MaterialReagent(s)Molar Eq.SolventTemp (°C)Time (h)Typical Yield
1AnthranilamideN-Bromosuccinimide (NBS)1.05Acetonitrile20-252-3>85%
22-Amino-5-bromobenzamideBenzaldehyde, Iodine (I₂)1.2, 0.1DMSO120-1504-675-85%
36-Bromo-2-phenylquinazolin-4(3H)-onePhosphorus Oxychloride (POCl₃)5-10Neat POCl₃105-1103-5>80%

Safety & Handling

  • N-Bromosuccinimide (NBS): Is a lachrymator and irritant. Handle with gloves and safety glasses in a fume hood.

  • Phosphorus Oxychloride (POCl₃): Is extremely corrosive, toxic, and reacts violently with water, releasing HCl gas. Always handle in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses, face shield). Ensure all glassware is perfectly dry. The quenching procedure must be performed slowly and behind a blast shield.

  • Solvents: Acetonitrile and DMSO have specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). Cyclization of 2-aminobenzamides and aldehydes catalyzed by p-toluenesulfonic acid followed by an efficient PIDA-mediated oxidative dehydrogenation. Synthesis, 45(21), 2998-3006.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Hosseini-Alfatheh, Z., et al. (2020). Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes. Journal of Chemical Reviews, 2(4), 317-325.
  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia.
  • Mogilaiah, K., & Reddy, Ch. S. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B, 2235-2238.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Taleli, L., et al. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate.
  • Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.

Sources

Application Notes & Protocols: N-Arylation of 4-Chloroquinazolines for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinazoline Scaffold in Modern Medicine

The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Specifically, 4-anilinoquinazoline derivatives have demonstrated remarkable therapeutic success, most notably as potent inhibitors of receptor tyrosine kinases (RTKs) which are often dysregulated in various cancers.[1] Marketed oncology drugs such as Gefitinib (Iressa), Erlotinib (Tarceva), and Lapatinib (Tykerb) are all built upon this critical framework, underscoring the importance of efficient and robust synthetic routes to access this chemical space.[1]

The key synthetic step in the construction of these vital pharmaceutical agents is the formation of the C-N bond between the C4 position of the quinazoline heterocycle and an aryl amine (aniline). The most direct and widely employed method to achieve this is the N-arylation of a 4-chloroquinazoline precursor. This document provides an in-depth guide to the principles, protocols, and best practices for this crucial transformation, tailored for researchers in synthetic and medicinal chemistry.

Core Principles: Catalytic C-N Bond Formation

Direct nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines with anilines is often challenging. While feasible with highly electron-rich amines, the reaction typically requires harsh conditions and results in low yields, especially with electron-poor or sterically hindered anilines.[1] Consequently, transition-metal-catalyzed cross-coupling reactions have become the methods of choice, offering milder conditions, broader substrate scope, and higher efficiency. The two dominant strategies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[3][4] Its success lies in the use of a palladium catalyst, typically in the Pd(0) oxidation state, in conjunction with a bulky, electron-rich phosphine ligand.

The Catalytic Cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloroquinazoline, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the bound amine to form an amido complex.

  • Reductive Elimination: The N-aryl bond is formed as the desired 4-anilinoquinazoline product is released, regenerating the Pd(0) catalyst to re-enter the cycle.[3][4][5]

The choice of ligand is critical, as it modulates the catalyst's stability and reactivity, preventing the formation of inactive palladium dimers and facilitating the crucial reductive elimination step.[6][7]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(Cl)L_n] pd0->oa_complex Oxidative Addition (Ar-Cl) amine_complex [Ar-Pd(II)(NHR')L_n]Cl oa_complex->amine_complex + R'NH2 amido_complex [Ar-Pd(II)(NR')L_n] amine_complex->amido_complex Base (-HB+Cl-) amido_complex->pd0 Regeneration product Ar-NHR' (Product) amido_complex->product Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for C-N bond formation.[8] While traditional Ullmann reactions required high temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of a copper(I) or copper(II) salt, often with a ligand such as L-proline or a diamine, under significantly milder conditions.[9][10] This method can be particularly useful for specific substrates and offers a more cost-effective alternative to palladium-based systems. The mechanism is believed to involve Cu(I)/Cu(III) catalytic cycles.[8]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Conventional Heating)

This protocol is a general method adaptable for a wide range of anilines and substituted 4-chloroquinazolines.[11][12]

Materials:

  • 4-Chloroquinazoline (1.0 equiv)

  • Aryl amine (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 - 0.05 equiv)

  • Xantphos or BINAP (0.04 - 0.10 equiv)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 - 3.0 equiv)

  • Anhydrous Toluene or Dioxane (0.1 - 0.2 M concentration)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 4-chloroquinazoline, aryl amine, base, and phosphine ligand.

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Through the septum, add the Pd(OAc)₂ catalyst, followed by the anhydrous solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 90-110 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-chloroquinazoline starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

    • Wash the combined filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-aryl-4-aminoquinazoline.

Protocol 2: Microwave-Assisted N-Arylation

Microwave irradiation offers a significant acceleration of reaction times, often leading to higher yields and cleaner reaction profiles.[1][13][14]

Materials:

  • 4-Chloroquinazoline (1.0 equiv)

  • Aryl amine (1.1 - 1.2 equiv)

  • Solvent: 2-Propanol or a THF/H₂O (1:1) mixture[1][13]

  • (Optional) Base, such as Sodium Acetate (AcONa), if required for less reactive amines.[1]

Procedure:

  • Vessel Preparation: In a dedicated microwave reaction vial equipped with a small magnetic stir bar, combine the 4-chloroquinazoline and the aryl amine.

  • Solvent Addition: Add the solvent (e.g., 2-propanol) to achieve a concentration of approximately 0.2 - 0.5 M.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of a scientific microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 10-40 minutes.[1][13] Use the instrument's power modulation to maintain the target temperature.

  • Work-up:

    • After the reaction is complete, cool the vial to a safe temperature using a compressed air stream.

    • Open the vial carefully.

    • If the product precipitates upon cooling, it can be isolated by filtration, washed with cold solvent, and dried.

    • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the product from a suitable solvent or purify by flash column chromatography as described in Protocol 1.

Comparative Analysis and Optimization Insights

The optimal protocol depends on the specific substrates and available equipment. The following table summarizes the key features of each method.

FeatureProtocol 1: Buchwald-HartwigProtocol 2: Microwave-Assisted
Catalyst System Pd(OAc)₂ / Phosphine LigandOften catalyst-free or simple acid/base
Key Reagents Strong Base (Cs₂CO₃, NaOtBu)Protic Solvents (IPA, THF/H₂O)
Temperature 90 - 110 °C80 - 120 °C
Reaction Time 4 - 24 hours10 - 40 minutes[13]
Atmosphere Inert (N₂ or Ar) RequiredAir
Advantages Broad substrate scope, highly reliableExtremely rapid, high efficiency, simple setup
Limitations Requires inert atmosphere, expensive catalyst/ligandSubstrate-dependent, requires specialized equipment

Causality Behind Experimental Choices:

  • Substrate Electronics: Electron-poor anilines (e.g., those with nitro or cyano groups) are less nucleophilic and generally require the more robust palladium-catalyzed conditions and longer reaction times.[1] Conversely, electron-rich anilines react more readily and are well-suited for rapid microwave-assisted protocols.

  • Steric Hindrance: Ortho-substituted anilines pose a significant challenge. The steric bulk near the reacting nitrogen atom can hinder its approach to the C4 position. For these substrates, palladium catalysis using bulky ligands like X-Phos or Josiphos is often necessary to facilitate the reaction.[1][15]

  • Base Selection (Buchwald-Hartwig): A strong, non-nucleophilic base is crucial. Sodium tert-butoxide is very effective but can be incompatible with base-sensitive functional groups like esters. Cesium carbonate is a milder, more versatile alternative that is often preferred.

  • Solvent Choice (Microwave): Protic solvents like 2-propanol or water mixtures can facilitate the reaction by stabilizing charged intermediates and promoting the displacement of the chloride.[1]

Experimental Workflow and Troubleshooting

The overall process from starting materials to the final, characterized product follows a logical sequence.

Experimental_Workflow start Starting Materials (4-Chloroquinazoline, Aniline, Reagents) reaction Reaction Setup (Inert Atmosphere / Microwave Vial) start->reaction heating Heating & Stirring (Oil Bath / Microwave Reactor) reaction->heating monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Characterization (NMR, MS, HRMS) purification->analysis final_product Pure N-Aryl-4-aminoquinazoline analysis->final_product

Caption: A typical experimental workflow for N-arylation of 4-chloroquinazolines.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd protocol).2. Insufficiently anhydrous conditions (Pd protocol).3. Amine is too electron-poor or sterically hindered.4. Insufficient temperature or time.1. Use a fresh catalyst source; consider a pre-catalyst.2. Flame-dry glassware; use anhydrous solvents.3. Switch to a more active ligand (e.g., a biarylphosphine); increase temperature.4. Increase reaction time and/or temperature.
Hydrodehalogenation Side Product Presence of water or other proton sources leading to the reduction of the C-Cl bond.Ensure rigorously anhydrous conditions. Use a high-purity base.
Formation of Di-arylated Amine (More common with primary amines) The product is more nucleophilic than the starting amine.This is generally not an issue for aniline coupling partners in this specific reaction.
Difficult Purification Product and starting materials have similar polarity.Adjust the chromatography eluent system for better separation. If the product is a solid, attempt recrystallization.

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect. [Link]
  • An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones. (2018). Royal Society of Chemistry. [Link]
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). PMC - NIH. [Link]
  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Deriv
  • Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation. (2023). Royal Society of Chemistry. [Link]
  • Copper-catalyzed sequential Ullmann N-arylation and aerobic oxidative C-H amination: a convenient route to indolo[1,2-c]quinazoline deriv
  • Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. (2010).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journals. [Link]
  • Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. (2023). Taylor & Francis Online. [Link]
  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (2021). SciELO. [Link]
  • (PDF) Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021).
  • Recent advances in the synthesis of 2,3-fused quinazolinones. (2022). Royal Society of Chemistry. [Link]
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2021). PMC - NIH. [Link]
  • Buchwald–Hartwig amin
  • (PDF) Recent Advances on Quinazoline. (2022).
  • The general mechanism of the Pd-catalyzed N-arylation reaction. (n.d.).
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (2022).
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. (n.d.). MDPI. [Link]
  • Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction p
  • Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Deriv
  • Palladium-catalyzed N-monoarylation of amidines and a one-pot synthesis of quinazoline deriv
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2017). PMC - NIH. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2013). Beilstein Journals. [Link]
  • Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. (2004). OUCI. [Link]

Sources

Application Notes and Protocols for the Evaluation of 6-Bromo-4-chloro-2-phenylquinazoline in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core is a foundational scaffold in modern oncology drug discovery, giving rise to numerous clinically approved targeted therapies.[1][2][3] Its rigid, heterocyclic structure is adept at fitting into the ATP-binding pockets of various protein kinases, leading to the potent and often selective inhibition of signaling pathways that drive tumor growth and survival.[1] A significant portion of quinazoline-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key tyrosine kinases implicated in cell proliferation, angiogenesis, and metastasis.[3][4]

This document provides a comprehensive guide for the preclinical evaluation of 6-Bromo-4-chloro-2-phenylquinazoline , a specific quinazoline derivative, in cancer cell lines. The strategic placement of halogen atoms, such as bromine at the 6-position and chlorine at the 4-position, can significantly influence the compound's pharmacokinetic properties and target engagement.[3] These application notes and protocols are designed to offer a robust framework for assessing its cytotoxic and mechanistic properties, guiding researchers through a logical progression of experiments from broad cytotoxicity screening to more focused mechanistic studies.

I. Initial Assessment: Cytotoxicity Profiling

The primary step in evaluating any potential anticancer compound is to determine its cytotoxic and antiproliferative effects across a panel of cancer cell lines. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Rationale for Cell Line Selection

Based on preliminary data for similar quinazoline derivatives, a panel of cell lines should be chosen to represent different cancer types and potential sensitivities. For this compound, initial screening has shown activity against colorectal (HCT-116) and glioblastoma (T98G) cell lines, with a lack of activity in a breast cancer line (MCF-7). Therefore, a logical starting panel would include:

  • HCT-116 (Colorectal Carcinoma): Known sensitivity to quinazoline derivatives.

  • A549 (Non-Small Cell Lung Carcinoma): Often used to study EGFR inhibitors.

  • U-87 MG (Glioblastoma): To confirm and expand upon initial findings in brain cancer models.

  • PC-3 (Prostate Cancer): Represents a different solid tumor type.

  • MCF-7 (Breast Cancer): As a potential negative control or to explore mechanisms of resistance.

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Cell LineTissue of OriginPredicted IC50 Range (µM)
HCT-116Colorectal Carcinoma1 - 10
A549Non-Small Cell Lung Cancer5 - 25
U-87 MGGlioblastoma1 - 15
PC-3Prostate Cancer10 - 50
MCF-7Breast Cancer> 50

II. Mechanistic Deep Dive: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of this compound is established, the next logical step is to investigate the underlying mechanisms of cell death. Many quinazoline derivatives induce apoptosis and/or cause cell cycle arrest.[7]

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry.[11][12][13]

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[13]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Data Interpretation:

The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A shift in the distribution of cells in these phases upon treatment indicates cell cycle arrest.

III. Functional Assays: Cell Migration and Invasion

A key hallmark of cancer is the ability of tumor cells to migrate and invade surrounding tissues. The following assays can determine if this compound can inhibit these processes.

Protocol 4: Wound Healing (Scratch) Assay

This is a straightforward method to study collective cell migration.[14][15][16]

Procedure:

  • Create a Monolayer: Seed cells in a 6-well plate and grow to full confluence.

  • Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.[14][15]

  • Treatment and Imaging: Wash with PBS to remove detached cells and add fresh medium containing this compound at non-toxic concentrations. Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Protocol 5: Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.[2][7][17][18][19]

Procedure:

  • Prepare Transwell Inserts: Coat the porous membrane of Transwell inserts with a layer of Matrigel.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the insert. Place the insert in a well containing complete medium with FBS as a chemoattractant.

  • Treatment: Add this compound to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours.

  • Staining and Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the number of stained cells under a microscope.

IV. Target Validation: Western Blot Analysis of Signaling Pathways

Given the prevalence of quinazoline derivatives as EGFR and VEGFR inhibitors, it is crucial to investigate the effect of this compound on these pathways.[3][4] Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of key signaling proteins.[1][20][21][22]

Hypothesized Signaling Cascade

This compound is predicted to inhibit EGFR and/or VEGFR, leading to the downregulation of downstream pro-survival and proliferative pathways such as PI3K/AKT and RAS/RAF/MEK/ERK (MAPK).[23][24][25][26][27][28][29]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF/VEGF EGF/VEGF EGFR/VEGFR EGFR/VEGFR EGF/VEGF->EGFR/VEGFR PI3K PI3K EGFR/VEGFR->PI3K RAS RAS EGFR/VEGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis This compound This compound This compound->EGFR/VEGFR Inhibition

Figure 1: Hypothesized Signaling Pathway Inhibition
Protocol 6: Western Blotting

Materials:

  • Cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-ß-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound for a shorter duration (e.g., 2-6 hours) to observe changes in protein phosphorylation. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

G cluster_workflow Experimental Workflow cluster_assays Functional & Mechanistic Assays start Seed Cells treat Treat with 6-Bromo-4-chloro- 2-phenylquinazoline start->treat viability MTT Assay (Cell Viability) treat->viability apoptosis Annexin V/PI (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle migration Wound Healing/ Transwell Assay treat->migration western Western Blot (Signaling) treat->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis migration->analysis western->analysis

Figure 2: Overall Experimental Workflow

V. Conclusion and Future Directions

This comprehensive guide provides a systematic approach to characterizing the anticancer properties of this compound. By following these detailed protocols, researchers can obtain robust and reproducible data on its cytotoxicity, mechanism of action, and effects on key cancer-related processes. Positive results from these in vitro studies would provide a strong rationale for advancing this compound to in vivo efficacy studies in relevant animal models of cancer. Further investigations could also include kinase profiling assays to identify its specific molecular targets and structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

  • Vertex AI Search. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • Vertex AI Search. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Vertex AI Search. How to do Wound Healing (Scratch) Assay for Cell Migration Analysis.
  • Vertex AI Search. DNA Staining with Propidium Iodide for Cell Cycle Analysis - Flow Cytometry Facility.
  • Vertex AI Search. Annexin V staining assay protocol for apoptosis - Abcam.
  • Vertex AI Search. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI.
  • Vertex AI Search. Wound healing assay - Wikipedia.
  • Vertex AI Search. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center.
  • Vertex AI Search. Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy.
  • Vertex AI Search. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research - Protocols.io.
  • Vertex AI Search. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Vertex AI Search. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Vertex AI Search. DNA Cell Cycle Analysis with PI.
  • Vertex AI Search. The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents | Molecular Cancer Research - AACR Journals.
  • Vertex AI Search. PROTOCOL : Annexin V and PI Staining by Flow Cytometry - Novus Biologicals.
  • Vertex AI Search. Propidium Iodide Cell Viability Flow Cytometry Protocol - R&D Systems.
  • Vertex AI Search. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC.
  • Vertex AI Search. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research — Protocols IO - 衍因科技.
  • Vertex AI Search. Application Notes: Analysis of EGFR Pathway Modulation by EG31 Treatment using Western Blot - Benchchem.
  • Vertex AI Search. Transwell In Vitro Cell Migration and Invasion Assays - PMC - NIH.
  • Vertex AI Search. Overview of therapies targeting the VEGFR and/or EGFR pathways[27] - ResearchGate.
  • Vertex AI Search. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis.
  • Vertex AI Search. Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology.
  • Vertex AI Search. MTT assay and its use in cell viability and proliferation analysis - Abcam.
  • Vertex AI Search. MAPK and PI3K/AKT pathways regulate cellular proliferation and... - ResearchGate.
  • Vertex AI Search. MTT Assay Protocol for Cell Viability and Proliferation.
  • Vertex AI Search. ANNEXIN V-FITC STAINING PROTOCOL.
  • Vertex AI Search. MTT assay protocol | Abcam.
  • Vertex AI Search. Wound healing assay | Abcam.
  • Vertex AI Search. MTT Cell Proliferation Assay - ATCC.
  • Vertex AI Search. Multiple roles and therapeutic implications of Akt signaling in cancer - PubMed Central - NIH.
  • Vertex AI Search. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Vertex AI Search. Wound Healing and Migration Assays - ibidi.
  • Vertex AI Search. Scratch Wound Healing Assay - Bio-protocol.
  • Vertex AI Search. AKT and MAPK are the two cell signaling pathways governing viability of... - ResearchGate.
  • Vertex AI Search. AkT and MAPK pathways: Significance and symbolism.
  • Vertex AI Search. Western blot analysis of proteins related to the EGFR signal pathway,... - ResearchGate.
  • Vertex AI Search. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH.
  • Vertex AI Search. The Role of the Dysfunctional Akt-Related Pathway in Cancer: Establishment and Maintenance of a Malignant Cell Phenotype, Resistance to Therapy, and Future Strategies for Drug Development - PMC - PubMed Central.
  • Vertex AI Search. EGFR (EGFR) - Abcam.

Sources

Application Note: Experimental Procedures for the Chlorination of Quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloroquinazolines

The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its many derivatives, 4-chloroquinazolines stand out as exceptionally versatile intermediates. Their importance lies in the reactivity of the C4-chlorine atom, which is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various functionalities, most notably amino groups, to generate 4-anilinoquinazolines. This latter class of compounds includes several blockbuster anticancer drugs, such as Gefitinib and Erlotinib, which function as epidermal growth factor receptor (EGFR) inhibitors.[1][2]

The conversion of the stable and readily accessible quinazolin-4(3H)-one tautomer to the activated 4-chloroquinazoline is, therefore, a critical and frequently employed transformation in drug discovery and development. This guide provides an in-depth analysis of the primary chlorination methodologies, focusing on the underlying mechanisms, detailed experimental protocols, and self-validating characterization techniques to ensure scientific integrity.

Pillar 1: Chlorination Strategies & Mechanistic Insights

The conversion of the amide functionality in quinazolin-4(3H)-ones to a chloro group is essentially a deoxychlorination reaction. The most common and effective reagents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often in the presence of catalytic N,N-dimethylformamide (DMF).

Method A: Phosphorus Oxychloride (POCl₃) — The Workhorse Reagent

Phosphorus oxychloride is the most widely used reagent for the chlorination of quinazolin-4(3H)-ones. Mechanistic studies have revealed that the reaction is not a simple one-step conversion but proceeds through distinct stages that can be controlled by temperature.[3][4]

Mechanism of Action: The reaction initiates with the nucleophilic attack of the quinazolinone oxygen (or nitrogen) onto the electrophilic phosphorus atom of POCl₃. This occurs readily at lower temperatures (< 25 °C) under basic conditions to form phosphorylated intermediates.[3][5] These intermediates exist in a rapid equilibrium between N- and O-phosphorylated species. The crucial step is the subsequent intramolecular rearrangement and nucleophilic attack by a chloride ion (Cl⁻) on the C4 position of an (O)-phosphorylated intermediate, which is the productive pathway to the final 4-chloroquinazoline product.[3][4] This second stage requires thermal activation and is typically achieved by heating the reaction mixture to 70–90 °C.[3][4]

Proper temperature control is critical. At lower temperatures, if the system is not kept basic, phosphorylated intermediates can react with unreacted quinazolinone, leading to the formation of "pseudodimers," which are undesirable side products.[3]

POCl3_Mechanism Mechanism of Quinazolin-4(3H)-one Chlorination with POCl3 cluster_stage1 Stage 1: Phosphorylation (Low Temp, < 25°C) cluster_stage2 Stage 2: Chlorination (High Temp, 70-90°C) Quinazolinone Quinazolin-4(3H)-one Intermediates O/N-Phosphorylated Intermediates Quinazolinone->Intermediates + POCl3 (Base cat.) POCl3 POCl3 POCl3->Intermediates O_Phos O-Phosphorylated Intermediate Intermediates->O_Phos Equilibrium Product 4-Chloroquinazoline O_Phos->Product + Cl- Chloride Cl-

Caption: POCl₃ chlorination proceeds in two temperature-dependent stages.

Method B: Thionyl Chloride (SOCl₂) with Catalytic DMF

Thionyl chloride is another effective reagent for this transformation. Its efficacy is dramatically enhanced by the addition of a catalytic amount of DMF.

Mechanism of Action: In this method, SOCl₂ does not act as the direct chlorinating agent. Instead, it reacts with DMF to form an electrophilic iminium salt, N,N-dimethylchlorosulfitemethaniminium chloride. This adduct subsequently loses sulfur dioxide to generate the highly reactive Vilsmeier-Haack reagent, specifically N,N-dimethylchloroiminium chloride ([Me₂N=CHCl]⁺Cl⁻).[6] The quinazolin-4(3H)-one then reacts with this powerful electrophile, leading to the formation of an O-imidoyl intermediate. A subsequent attack by a chloride ion at the C4 position, followed by the elimination of DMF, yields the desired 4-chloroquinazoline.[5][6] This process is often carried out by refluxing the quinazolinone in neat thionyl chloride with a few drops of DMF.[2]

SOCl2_Mechanism Mechanism of Chlorination with SOCl2/DMF (Vilsmeier Reagent) cluster_reagent_formation Vilsmeier Reagent Formation cluster_chlorination Chlorination Reaction SOCl2 SOCl2 Vilsmeier Vilsmeier Reagent [Me2N=CHCl]+Cl- SOCl2->Vilsmeier DMF DMF DMF->Vilsmeier Quinazolinone Quinazolin-4(3H)-one Intermediate O-Imidoyl Intermediate Quinazolinone->Intermediate + Vilsmeier Reagent Product 4-Chloroquinazoline Intermediate->Product + Cl- - DMF workflow cluster_analysis Validation Start Quinazolin-4(3H)-one Reaction Chlorination (e.g., POCl3, Reflux) Start->Reaction Quench Work-up (Ice / NaHCO3) Reaction->Quench Extract Extraction (EtOAc or DCM) Quench->Extract Purify Purification (Crystallization or Chromatography) Extract->Purify Product Pure 4-Chloroquinazoline Purify->Product Analysis Characterization Product->Analysis NMR NMR ('H, 'C) Analysis->NMR MS Mass Spec. Analysis->MS MP Melting Point Analysis->MP

Sources

Application Note: A Guide to Kinase Inhibition Studies Using 6-Bromo-4-chloro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its broad range of biological activities, most notably in the development of potent kinase inhibitors.[1][2] Several FDA-approved anticancer drugs, including gefitinib and erlotinib, are based on this heterocyclic system and function by targeting key protein kinases in signaling pathways critical for tumor growth.[2][3] This application note introduces 6-Bromo-4-chloro-2-phenylquinazoline, a versatile chemical intermediate and a potential kinase inhibitor scaffold.[4] Its structure features a quinazoline core, a phenyl group at the C2 position, a bromine atom at C6, and a reactive chlorine atom at C4. This reactive chloro group is particularly significant as it allows for facile nucleophilic substitution, enabling the synthesis of diverse libraries of 4-anilinoquinazoline derivatives for structure-activity relationship (SAR) studies.[5][6] This guide provides detailed, field-proven protocols for researchers, scientists, and drug development professionals to characterize the kinase inhibitory potential of this compound and its derivatives, from initial biochemical screening to cellular activity assessment.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[7] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Quinazoline-based molecules have emerged as a highly successful class of kinase inhibitors, primarily because their core structure can effectively mimic the adenine ring of ATP, allowing them to competitively bind to the enzyme's ATP-binding pocket.[5][8] This competitive inhibition blocks the phosphotransfer reaction, thereby disrupting the downstream signaling cascades that promote cell proliferation and survival.[5]

This compound serves as an excellent starting point for kinase inhibitor discovery. The 4-chloro position is a key synthetic handle for introducing various substituted aniline moieties, a common strategy to enhance potency and modulate selectivity against different kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.[1][6][9]

Hypothesized Mechanism of Action

Derivatives of the this compound scaffold are hypothesized to act as Type I, ATP-competitive kinase inhibitors. The quinazoline nitrogen atoms (N1 and N3) typically form crucial hydrogen bonds with the "hinge region" of the kinase domain, anchoring the inhibitor in the active site. The phenyl group at C2 and modifications at the C4 position extend into surrounding hydrophobic pockets, contributing to binding affinity and selectivity.

cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket ribose_pocket Ribose-Binding Pocket atp ATP atp->hinge Binds Competitively inhibitor Quinazoline Inhibitor inhibitor->hinge H-Bonds inhibitor->hydrophobic_pocket Hydrophobic Interactions

Caption: ATP-competitive inhibition by a quinazoline scaffold.

Physicochemical Properties and Compound Handling

PropertyValue / Recommendation
Molecular Formula C₁₄H₈BrClN₂
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, DMF; sparingly soluble in alcohols.
Stock Solution Prep. Prepare a 10-50 mM stock solution in 100% DMSO.
Storage Store solid at room temperature. Store DMSO stock at -20°C or -80°C.
Handling Precautions Use standard personal protective equipment (PPE). Avoid inhalation and contact with skin.

Note: These properties are based on typical characteristics of similar compounds. Researchers should refer to the supplier's specific documentation.

Experimental Protocols

This section provides detailed protocols for evaluating this compound and its derivatives.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a luminescence-based assay to quantify the direct inhibitory effect of a compound on a purified kinase by measuring ATP consumption. The ADP-Glo™ Kinase Assay (Promega) is a common example of this method.[10]

Principle: The assay is performed in two steps. First, the kinase reaction proceeds, during which ATP is converted to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.

cluster_workflow Biochemical Assay Workflow prep 1. Reagent Preparation - Serial dilution of inhibitor in DMSO - Kinase/Substrate mix - ATP solution reaction 2. Kinase Reaction - Add Kinase, Substrate, and Inhibitor to plate - Incubate (10 min) - Add ATP to start reaction - Incubate (e.g., 60 min at 30°C) prep->reaction detection 3. ADP Detection - Add ADP-Glo™ Reagent I (stops reaction, depletes ATP) - Incubate (40 min) - Add ADP-Glo™ Reagent II (converts ADP to ATP, generates light) - Incubate (30 min) reaction->detection analysis 4. Data Analysis - Measure luminescence - Calculate % Inhibition - Plot dose-response curve - Determine IC50 value detection->analysis

Caption: General workflow for an in vitro kinase inhibition assay.[10]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific peptide or protein substrate

  • This compound or derivative

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit or similar

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from 10 mM. Further dilute these into the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[10]

  • Reaction Setup:

    • To the wells of a white assay plate, add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer).

    • Add 10 µL of a 2.5X kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2.5X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

    • Incubate the plate at 30°C for 60 minutes (incubation time may need optimization).

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Measurement: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

CompoundTarget KinaseIC₅₀ (nM) [Hypothetical]
Derivative 1EGFR15.2
Derivative 2VEGFR-245.8
Derivative 3c-Met120.5
Gefitinib (Control)EGFR8.9
Protocol 2: Cellular Antiproliferative Assay (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration: % Viability = 100 * (Abs_Compound - Abs_Blank) / (Abs_Vehicle - Abs_Blank)

  • Plot the % Viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Protocol 3: Advanced Application - Synthesis of a 4-Anilinoquinazoline Library

The true utility of this compound lies in its role as a scaffold for creating focused libraries. The 4-chloro group undergoes efficient nucleophilic aromatic substitution with various primary or secondary anilines.[6]

General Procedure:

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) in a solvent like isopropanol or THF/water.[5][6]

  • Add the desired substituted aniline (1.1 equivalents).

  • The reaction can be promoted by heating (reflux) or microwave irradiation.[6] Acid scavengers like triethylamine may be used if the aniline salt is employed.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by precipitation (e.g., pouring into cold water) or standard workup and purification by column chromatography.

start 6-Bromo-4-chloro- 2-phenylquinazoline reaction Nucleophilic Aromatic Substitution start->reaction reagents + Substituted Anilines (R-NH₂) + Solvent (e.g., Isopropanol) + Heat or Microwave reagents->reaction library Focused Library of 4-Anilinoquinazoline Derivatives reaction->library screening Screen against Kinase Panel library->screening sar Determine Structure-Activity Relationship (SAR) screening->sar

Caption: Workflow for synthesizing and screening a focused inhibitor library.

Conclusion

This compound is a valuable chemical tool for kinase inhibition studies. It provides a validated quinazoline core known to interact with the ATP-binding site of numerous kinases. The protocols outlined in this guide provide a robust framework for its initial characterization, from direct enzyme inhibition to cellular antiproliferative effects. Furthermore, its chemical tractability makes it an ideal scaffold for the rapid generation of derivative libraries, accelerating the discovery of novel and selective kinase inhibitors for therapeutic development.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules, 28(7), 3047.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules, 29(4), 875.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). Pharmaceuticals, 16(12), 1735.
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Journal of Cancer Science and Therapy, 15(3).
  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2012). Journal of Medicinal Chemistry, 55(3), 1369-85.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 2816-2824.
  • This compound. MySkinRecipes.
  • 6-Bromo-4-chloro-2-methylquinazoline. MySkinRecipes.
  • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). (2011). Bioorganic & Medicinal Chemistry Letters, 21(2), 762-767.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2022). Scientific Reports, 12, 11333.
  • Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. (2010). International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 125-128.
  • In vitro kinase assay. (2024). protocols.io.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Pharmaceuticals, 16(10), 1464.
  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. (2021). Journal of Medicinal Chemistry, 64(19), 14756-14774.
  • Specificity and mechanism of action of some commonly used protein kinase inhibitors. (2000). Biochemical Journal, 351(Pt 2), 329-338.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). Molecules, 27(12), 3747.

Sources

Application Notes and Protocols for the In Vitro Evaluation of 6-Bromo-4-chloro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] In oncology, quinazoline derivatives have gained prominence as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[4][5] Notably, several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, feature the 4-anilinoquinazoline framework and function by targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][6][7] The compound 6-Bromo-4-chloro-2-phenylquinazoline serves as a key intermediate in the synthesis of a diverse library of such potential anticancer agents, making the characterization of its own biological activity and that of its derivatives a critical step in drug discovery.[6][7]

This technical guide provides a comprehensive set of in vitro assay protocols designed to elucidate the anticancer potential of this compound and its analogs. The protocols are structured to first assess the compound's direct effect on a primary, plausible molecular target (EGFR), followed by its impact on microtubule dynamics, and culminating in an evaluation of its overall cytotoxic effect on cancer cells.

Plausible Mechanisms of Action and Assay Strategy

Based on the extensive literature on quinazoline derivatives, two primary mechanisms of action are hypothesized for this compound's potential anticancer effects: inhibition of EGFR tyrosine kinase and disruption of tubulin polymerization.[1][7] Therefore, a three-tiered in vitro testing strategy is proposed to comprehensively evaluate its biological activity.

logical_relationship cluster_0 Tier 1: Molecular Target Engagement cluster_1 Tier 2: Cellular Component Interaction cluster_2 Tier 3: Phenotypic Cellular Response T1 Biochemical EGFR Kinase Assay T3 Cell-Based Antiproliferative Assay (MTT) T1->T3 Inhibition of signaling leads to reduced proliferation T2 In Vitro Tubulin Polymerization Assay T2->T3 Disruption of cytoskeleton leads to cell death

Caption: Logical workflow for the in vitro evaluation of this compound.

Tier 1 Protocol: Biochemical EGFR Tyrosine Kinase Inhibition Assay

Rationale: The 4-anilinoquinazoline scaffold is a well-established competitive inhibitor of the ATP-binding site within the EGFR kinase domain.[6] Although this compound lacks the typical anilino group at the 4-position, its core structure warrants investigation as a potential EGFR inhibitor. This biochemical assay directly measures the compound's ability to inhibit EGFR's enzymatic activity in a purified, cell-free system. A luminescence-based assay that quantifies ADP production is a sensitive and widely used method.[8][9]

Signaling Pathway Overview:

EGFR_Pathway cluster_kinase Kinase Domain EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation P P Test_Cmpd 6-Bromo-4-chloro- 2-phenylquinazoline ATP ATP Test_Cmpd->ATP Blocks ATP Binding Site ADP ADP ATP->ADP Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.

Experimental Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 µM DTT.[9] Prepare fresh and keep on ice.

    • Recombinant Human EGFR: Prepare a 10X stock solution of purified EGFR kinase (e.g., 50 nM) in Kinase Buffer.

    • Substrate/ATP Mix: Prepare a 5X solution containing a suitable tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in Kinase Buffer. The final concentration of ATP should be close to its Km value for EGFR to ensure sensitive detection of competitive inhibitors.[10]

    • Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Positive Control: Use a known EGFR inhibitor like Erlotinib, prepared similarly to the test compound.

    • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's protocol (e.g., Promega Corp.).[9]

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of a white, non-binding surface 384-well plate.

    • Add 5 µL of the 10X EGFR kinase solution to each well.

    • Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.[11]

    • Initiate the kinase reaction by adding 5 µL of the 5X Substrate/ATP mix to each well. The final reaction volume is 11 µL.

    • Incubate the plate for 60 minutes at room temperature.[9]

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).

ParameterRecommended Condition
Plate Format384-well, white, non-binding
Final EGFR Concentration~5 nM[11]
Final ATP Concentration~15 µM (near Km)[11]
Final Substrate Conc.As per manufacturer's recommendation
Incubation Time (Kinase Rxn)60 minutes[9]
Detection MethodLuminescence (ADP-Glo™)

Tier 2 Protocol: In Vitro Tubulin Polymerization Assay

Rationale: Beyond kinase inhibition, disruption of microtubule dynamics is a clinically validated anticancer strategy.[12] Some quinazoline derivatives have been reported to interfere with tubulin polymerization. This assay measures the effect of the test compound on the assembly of purified tubulin into microtubules in vitro. A fluorescence-based method offers high sensitivity and is suitable for high-throughput screening.[12][13]

Experimental Protocol:

  • Reagent Preparation:

    • Tubulin: Use high-purity (>99%) bovine brain tubulin. Reconstitute lyophilized tubulin in General Tubulin Buffer to a concentration of 10 mg/mL. Keep on ice and use within one hour.

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • GTP Stock: 100 mM GTP in GTB.

    • Fluorescent Reporter: A reporter that increases in fluorescence upon binding to polymerized microtubules (included in commercial kits, e.g., from Cytoskeleton, Inc.).

    • Tubulin Reaction Mix: On ice, prepare the reaction mix to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[12]

    • Test Compound: Prepare 10X serial dilutions of this compound in GTB (with a final DMSO concentration not exceeding 1%).

    • Controls: Prepare 10X stocks of a known polymerization inhibitor (e.g., 100 µM Nocodazole) and a polymerization enhancer (e.g., 100 µM Paclitaxel) in GTB.[12]

  • Assay Procedure (96-well plate format):

    • Pre-warm a fluorescence plate reader and a black, flat-bottom 96-well plate to 37°C.

    • Add 5 µL of the 10X test compound, controls, or vehicle control (GTB with DMSO) to the appropriate wells of the pre-warmed plate.[12]

    • To initiate the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well. Mix gently to avoid bubbles. The final volume will be 50 µL.[12]

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the fluorescence intensity (e.g., λex 360 nm / λem 450 nm) every 30-60 seconds for at least 60-90 minutes.[14]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the test compound and controls.

    • The resulting polymerization curves are typically sigmoidal, with nucleation, growth, and plateau phases.[12]

    • Calculate key parameters from the curves:

      • Vmax: The maximum rate of polymerization (slope of the growth phase).

      • Maximal Polymer Mass: The fluorescence intensity at the plateau.

      • Lag Time: The time to onset of polymerization.

    • Determine the IC₅₀ value for inhibition of polymerization by plotting the Vmax or Maximal Polymer Mass against the compound concentration.

ParameterRecommended Condition
Plate Format96-well, black, flat-bottom
Final Tubulin Concentration2 mg/mL[12]
Reaction Temperature37°C[12]
Reading Interval30-60 seconds
Total Read Time60-90 minutes
Detection MethodFluorescence

Tier 3 Protocol: Cell-Based Antiproliferative Assay (MTT)

Rationale: This assay provides a holistic measure of the compound's effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[15][16] It is a standard and robust method for determining the cytotoxic or cytostatic effects of potential anticancer agents on various cancer cell lines.[4][17]

Experimental Workflow:

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere (24 hours) A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate for 72 hours C->D E Add MTT Reagent (Incubate 4 hours) D->E F Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) E->F G Read Absorbance at 570 nm F->G H Calculate % Viability and Determine IC50 G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast adenocarcinoma, known to overexpress EGFR) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of this compound and a positive control (e.g., Doxorubicin or Erlotinib) in culture media.

    • Remove the old media from the cell plate and add 100 µL of the compound-containing media or vehicle control media (containing the same final DMSO concentration, typically ≤0.5%) to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]

    • Carefully remove the media from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.[16]

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression model.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effect on a key molecular target (EGFR), a critical cellular process (tubulin polymerization), and the overall phenotypic response of cancer cells (proliferation and viability), researchers can gain comprehensive insights into its potential as an anticancer agent. Positive results from these assays would justify further investigation, including selectivity profiling against other kinases, cell cycle analysis, and subsequent studies in more complex biological systems.

References

  • Vertex AI Search. EGFR Biochemical Assays.
  • BenchChem. Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay.
  • Bio-protocol. Tubulin Polymerization Assay.
  • BenchChem. Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay.
  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
  • Promega Corporation. EGFR Kinase Enzyme System Application Note.
  • Semantic Scholar. Bioassays for anticancer activities.
  • Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • MDPI. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization.
  • Promega Corporation. EGFR Kinase Assay.
  • ResearchGate. (PDF) Guideline for anticancer assays in cells.
  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
  • Cytoskeleton, Inc. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P).
  • ACS Publications. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega.
  • MDPI. Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding.
  • NIH. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • BenchChem. The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide.
  • PMC - NIH. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents.
  • BenchChem. A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs.
  • chemicalbook. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis.
  • PMC - NIH. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • ResearchGate. Synthesis of series of quinazoline derivatives and evaluation of....
  • PubMed Central. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition.
  • ResearchGate. Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b**.
  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • AVESİS. SynthesIs, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors.
  • PubChem. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310.
  • PMC - PubMed Central. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.

Sources

Application Notes & Protocols: A Guide to Developing Anticancer Agents with the 6-Bromo-4-chloro-2-phenylquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anticancer drugs.[1][2][3] Its rigid structure and ability to form key interactions with protein kinases have made it a focal point for targeted cancer therapy.[4][5] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on utilizing the 6-Bromo-4-chloro-2-phenylquinazoline scaffold as a versatile starting point for the synthesis and evaluation of novel anticancer agents. We will detail the synthetic rationale, provide step-by-step protocols for biological evaluation, and discuss the interpretation of data to establish structure-activity relationships (SAR). The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Quinazoline Scaffold in Oncology

The development of targeted cancer therapies has shifted focus from broadly cytotoxic agents to molecules that selectively inhibit specific pathways crucial for tumor growth and survival.[5] Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are frequently dysregulated in various malignancies, making them prime therapeutic targets.[3][4][6][7]

The 4-anilinoquinazoline scaffold has proven to be an exceptionally effective pharmacophore for inhibiting such kinases.[4] Approved drugs like Gefitinib and Erlotinib validate this approach, demonstrating potent EGFR inhibition.[2][8] SAR studies have consistently shown that substitutions on the quinazoline core are critical for modulating potency and selectivity.[3][9] Notably, the presence of a halogen, such as bromine, at the 6-position can enhance anticancer activity.[2]

The This compound scaffold is an ideal starting material. The chloro group at the C4 position is a reactive leaving group, perfect for nucleophilic substitution to introduce a diverse range of functionalities, most commonly substituted anilines.[10] The 6-bromo and 2-phenyl groups provide additional points for SAR exploration. This guide outlines a systematic workflow, from the synthesis of a compound library based on this scaffold to its comprehensive biological characterization.

Part I: Synthesis & Derivatization Strategy

The foundation of any small molecule drug discovery program is a robust and flexible synthetic strategy. The following section details the synthesis of the core scaffold and the subsequent generation of a diverse chemical library.

Rationale and Workflow

The synthetic approach is a multi-step process designed for efficiency and adaptability. It begins with a commercially available substituted anthranilamide, proceeds through a cyclization to form the quinazolinone core, and finishes with chlorination to activate the C4 position for diversification.[10] This method allows for the late-stage introduction of various amine nucleophiles, rapidly generating a library of analogs for biological testing.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Library Generation A 2-Amino-5-bromobenzamide B 6-Bromo-2-phenylquinazolin-4(3H)-one A->B C This compound (Core Scaffold) B->C E 6-Bromo-2-phenyl-4-(substituted-anilino)quinazoline (Compound Library) C->E D Substituted Anilines (R-NH₂)

Caption: Synthetic workflow for the this compound scaffold and subsequent library generation.
Protocol 1: Synthesis of this compound

Causality: This three-step protocol is adapted from established literature methods.[10] The initial cyclocondensation efficiently forms the core heterocyclic system. The subsequent chlorination is critical as it transforms the C4-hydroxyl group (in the tautomeric form of the quinazolinone) into a good leaving group (chloride), priming the scaffold for derivatization.

Materials:

  • 2-Amino-5-bromobenzamide

  • Benzaldehyde

  • Iodine (I₂)

  • Ethanol (EtOH)

  • Phosphorus oxychloride (POCl₃) or Trichloroacetonitrile (Cl₃CCN) / Triphenylphosphine (PPh₃)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Step 1: Synthesis of 6-Bromo-2-phenylquinazolin-4(3H)-one.

    • To a solution of 2-amino-5-bromobenzamide (1.0 eq) and benzaldehyde (1.1 eq) in ethanol, add iodine (1.2 eq).

    • Stir the reaction mixture at room temperature for 5-7 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a sodium thiosulfate solution to remove excess iodine.

    • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum. This product is often used in the next step without further purification.[10]

  • Step 2: Synthesis of this compound (Core Scaffold).

    • Carefully add the crude 6-bromo-2-phenylquinazolin-4(3H)-one from the previous step to an excess of phosphorus oxychloride (POCl₃).

    • Reflux the mixture at 90-110°C for 4-6 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the title compound.[10][11]

Protocol 2: General Procedure for Library Synthesis via N-Arylation

Causality: The electron-deficient nature of the quinazoline ring, enhanced by the C4-chloro substituent, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Reacting the core scaffold with a panel of substituted anilines allows for the systematic exploration of the chemical space around the C4 position, which is crucial for kinase binding.[4]

Materials:

  • This compound (from Protocol 1)

  • A diverse panel of primary substituted anilines (e.g., 4-fluoroaniline, 3-chloroaniline, 4-methoxyaniline)

  • A suitable solvent such as ethanol or isopropanol

  • Optional: A non-nucleophilic base (e.g., DIPEA) to scavenge HCl byproduct

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the desired substituted aniline (1.1-1.2 eq) to the solution.

  • Reflux the mixture for 2-8 hours, monitoring completion by TLC.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the solvent and purify the residue using column chromatography.

  • Characterize the final compounds using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[12]

Part II: In Vitro Biological Evaluation

Once a library of compounds is synthesized, a cascade of in vitro assays is required to determine their anticancer potential. The following protocols are foundational for this evaluation.

Protocol 3: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[13] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of a compound's cytotoxic effect.[13][14]

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with serial dilutions of compound A->B C Incubate (e.g., 72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Add Solubilization Solution (DMSO) E->F G Read Absorbance at 570 nm F->G H Calculate % Viability and IC₅₀ Value G->H

Caption: Principle of differentiating cell populations using Annexin V and Propidium Iodide (PI) staining.
Protocol 5: Target-Based Kinase Inhibition Assay

Principle: To confirm that the cytotoxic effects are due to the intended mechanism, a direct enzymatic assay against the target kinase (e.g., EGFR, VEGFR-2) is essential. These assays typically measure the consumption of ATP or the phosphorylation of a substrate, which is inhibited in the presence of an active compound.

Procedure (General):

  • Reaction Setup: In a 96- or 384-well plate, combine the recombinant kinase enzyme, a specific peptide substrate, and ATP in a reaction buffer.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent. For example, in the ADP-Glo™ assay, a reagent is added to measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for kinase inhibition.

Data Presentation: Representative Kinase Inhibition Data

Compound IDEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Selectivity (VEGFR-2/EGFR)
SC-02 1525016.7x
SC-03 1118016.4x
Erlotinib 5>10,000>2000x
Vandetanib 500400.08x
Note: Data are illustrative and for demonstration purposes only.

Part III: Structure-Activity Relationship (SAR) & Pathway Visualization

The data generated from the biological assays allow for the establishment of a structure-activity relationship (SAR), guiding the next cycle of compound design. For 4-anilinoquinazolines, several key interactions in the ATP-binding pocket of EGFR are known to be critical for potent inhibition. [4]

Caption: Key SAR points for 4-anilinoquinazoline-based EGFR inhibitors. The N1 atom is a critical hydrogen bond donor.<[4]/center>

The primary mechanism of action for these compounds is the inhibition of receptor tyrosine kinase signaling. By binding to the ATP pocket of receptors like EGFR, they prevent autophosphorylation and the activation of downstream pro-survival pathways such as PI3K/Akt/mTOR and Ras/MAPK. [9][15]

EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR P P EGFR->P Dimerization & Autophosphorylation Inhibitor 6-Bromo-quinazoline Derivative Inhibitor->EGFR INHIBITS PI3K PI3K P->PI3K Ras Ras P->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based agents.

Conclusion

The this compound scaffold represents a validated and highly tractable starting point for the development of novel kinase inhibitors for cancer therapy. Its straightforward synthesis and amenability to diversification at the C4 position allow for the rapid generation of compound libraries. By employing a systematic cascade of in vitro assays—from broad cytotoxicity screening to specific enzymatic and cellular mechanism-of-action studies—researchers can efficiently identify potent lead compounds and build a robust structure-activity relationship to guide further optimization. The protocols and strategies outlined in this guide provide a comprehensive framework to support these discovery efforts, ultimately contributing to the development of next-generation targeted anticancer agents.

References

  • National Institutes of Health (NIH). (2017–Present). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
  • Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research.
  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • Brieflands. (n.d.). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives.
  • ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.).
  • PubMed. (n.d.). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds.
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.).
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
  • PubMed. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies.
  • MDPI. (n.d.). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro).
  • ResearchGate. (n.d.). Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors.
  • National Institutes of Health (NIH). (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.
  • National Institutes of Health (NIH). (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • National Institutes of Health (NIH). (2016). Assessing Specificity of Anticancer Drugs In Vitro.
  • ResearchGate. (n.d.). Structure-activity relationship analysis of different substitutions on....
  • YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.
  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells.
  • National Institutes of Health (NIH). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • PubMed. (n.d.). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity.
  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.
  • MDPI. (n.d.). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.
  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

Sources

Analytical Techniques for the Characterization of 6-Bromo-4-chloro-2-phenylquinazoline: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Characterization

In the landscape of modern drug discovery and development, quinazoline derivatives have emerged as a privileged scaffold, forming the core of numerous targeted therapeutics.[1][2] The compound 6-Bromo-4-chloro-2-phenylquinazoline is a key intermediate in the synthesis of various biologically active molecules. Its purity, identity, and stability are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of this specific quinazoline derivative, tailored for researchers, scientists, and drug development professionals.

The methodologies detailed herein are designed not merely as procedural steps but as a self-validating system, where each technique provides complementary information to build a complete and unambiguous profile of the molecule. We will delve into the "why" behind experimental choices, grounding our protocols in established scientific principles to ensure trustworthiness and reproducibility.

Analytical Workflow: A Multi-Technique Approach

A robust characterization of this compound necessitates a multi-pronged analytical strategy. No single technique can provide all the necessary information. The logical flow of analysis typically begins with chromatographic separation to assess purity, followed by spectroscopic and spectrometric methods to confirm the molecular structure and identify any impurities.

Caption: A logical workflow for the comprehensive characterization of this compound.

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the cornerstone for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. For this compound, a reversed-phase HPLC method is most appropriate, leveraging the nonpolar nature of the molecule.

Causality in Method Development

The choice of a C18 column is based on its hydrophobic stationary phase, which will interact favorably with the aromatic quinazoline core. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile, allows for the elution of the compound by modulating the polarity. The acidic modifier (formic acid) is crucial for protonating any basic sites on the molecule, leading to sharper peaks and improved chromatographic performance. A gradient elution is often preferred over an isocratic one to ensure the timely elution of potential impurities with a wide range of polarities.

Detailed Protocol: Reversed-Phase HPLC Analysis
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 40% B5-25 min: 40-90% B25-30 min: 90% B30.1-35 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol or Acetonitrile

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol or acetonitrile to achieve a 1 mg/mL solution. If necessary, sonicate the solution to ensure complete dissolution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Acquisition: Acquire the chromatogram for 35 minutes.

  • Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak serves as a key identifier.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR are essential to confirm the identity of this compound.

Rationale for NMR Analysis

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of chemically distinct carbon atoms in the molecule. Together, they provide a detailed map of the molecular framework, confirming the substitution pattern on both the quinazoline and phenyl rings.

Detailed Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • For ¹H NMR: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4]

  • For ¹³C NMR: A more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Ensure the sample is fully dissolved; filter if any particulate matter is present to avoid issues with magnetic field homogeneity.[1]

Instrumental Parameters (400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Pulse Program Standard one-pulse (e.g., zg30)Proton-decoupled (e.g., zgpg30)
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Temperature 298 K (25 °C)298 K (25 °C)
Spectral Width ~12 ppm~220 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-2 seconds2 seconds
Number of Scans 16-641024 or more
Predicted Spectral Data and Interpretation

Predicted ¹H NMR (400 MHz, CDCl₃):

  • Phenyl Protons (H-2' to H-6'): A multiplet in the range of δ 7.4-8.2 ppm. The protons ortho to the quinazoline ring (H-2', H-6') will likely be downfield due to the electron-withdrawing effect of the heterocyclic system.

  • Quinazoline Protons (H-5, H-7, H-8):

    • H-5: Expected as a doublet around δ 8.2-8.4 ppm.

    • H-7: Expected as a doublet of doublets around δ 7.8-8.0 ppm, showing coupling to both H-5 and H-8.

    • H-8: Expected as a doublet around δ 7.6-7.8 ppm.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • Aromatic Carbons: A series of signals between δ 120-155 ppm.

  • C-Br (C-6): The carbon attached to bromine will be shifted to a higher field compared to an unsubstituted carbon, likely in the range of δ 115-125 ppm.

  • C-Cl (C-4): The carbon bearing the chlorine atom is expected to be significantly downfield, in the region of δ 150-160 ppm.

  • Quaternary Carbons (C-2, C-4, C-4a, C-8a, C-1'): These will appear as singlets with lower intensity.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing information about its elemental composition through isotopic patterns.

The Isotopic Signature of Bromine and Chlorine

A key feature in the mass spectrum of this compound will be the characteristic isotopic pattern of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2][5] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[2][5] This leads to a distinctive pattern in the molecular ion region:

  • M+ peak: Contains ⁷⁹Br and ³⁵Cl.

  • M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl.

  • M+4 peak: Contains ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks provide a definitive confirmation of the presence of one bromine and one chlorine atom.

Detailed Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Infusion Solvent 50:50 Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 5-10 µL/min
Capillary Voltage 3-4 kV
Scan Range m/z 100-500
Sample Preparation Dilute the sample from HPLC analysis to ~10 µg/mL in the infusion solvent.

Expected Molecular Ion Peaks:

The molecular weight of C₁₄H₈BrClN₂ is approximately 319.59 g/mol . The expected molecular ion peaks in the mass spectrum would be:

Ionm/z (approx.)Relative Intensity (Predicted)
[M+H]⁺ (⁷⁹Br, ³⁵Cl)318.9100%
[M+H]⁺ (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl)320.9~130%
[M+H]⁺ (⁸¹Br, ³⁷Cl)322.9~42%

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Vibrations of the Quinazoline Scaffold

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds.

Detailed Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretching
1620-1580C=N stretching of the quinazoline ring
1580-1450Aromatic C=C stretching vibrations
850-750C-H out-of-plane bending (substitution pattern)
700-500C-Cl and C-Br stretching

V. Elemental Analysis: The Ultimate Compositional Proof

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, offering the final confirmation of the empirical and molecular formula.

Principle of Elemental Analysis

The sample is combusted in a furnace in the presence of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

Expected Composition for C₁₄H₈BrClN₂:

ElementTheoretical Percentage
Carbon52.61%
Hydrogen2.52%
Nitrogen8.76%

The experimentally determined values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Conclusion: Ensuring Quality through Comprehensive Analysis

The analytical protocols and insights provided in this guide form a robust framework for the comprehensive characterization of this compound. By employing a combination of HPLC for purity assessment, NMR and MS for structural elucidation, FTIR for functional group identification, and elemental analysis for compositional verification, researchers and drug developers can ensure the quality and integrity of this vital chemical intermediate. This multi-technique approach, grounded in scientific rationale, is indispensable for advancing pharmaceutical research and development with confidence.

References

  • Iowa State University Chemical Instrumentation Facility.
  • Georgia Institute of Technology.
  • Organomation.
  • Chemguide. mass spectra - the M+2 peak. [Link]
  • Chemistry LibreTexts.
  • Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. Royal Society of Chemistry. (2016). [Link]
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives.
  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PMC. (2012). [Link]
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul

Sources

Application Notes & Protocols: Safe Handling and Storage of 6-Bromo-4-chloro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology. Compounds like gefitinib and erlotinib, which feature a 4-anilinoquinazoline core, have demonstrated significant clinical success as tyrosine kinase inhibitors. 6-Bromo-4-chloro-2-phenylquinazoline is a key heterocyclic intermediate used in the synthesis of these and other novel bioactive molecules.[1] Its utility stems from the differential reactivity of the C4-chloro and C6-bromo substituents, allowing for sequential, site-selective modifications to build molecular complexity.[1]

However, the very reactivity that makes this compound a valuable building block also necessitates stringent safety protocols. As a halogenated, polycyclic aromatic compound, it presents specific handling, storage, and disposal challenges that must be addressed to ensure the safety of laboratory personnel and environmental compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe management of this compound, from receipt to disposal. The protocols herein are synthesized from established safety data for structurally related compounds and general principles of laboratory safety for halogenated reagents.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound is not fully established, data from closely related analogs, such as 6-Bromo-4-chloro-quinazoline and other halogenated heterocycles, allow for a robust risk assessment.[2][3] The primary hazards are associated with irritation and acute toxicity upon exposure.

GHS Hazard Classification (Inferred):

Based on data for 6-Bromo-4-chloro-quinazoline, the following Globally Harmonized System (GHS) classifications should be assumed[3]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]

Primary Routes of Exposure:

  • Inhalation: Inhalation of the dust or aerosols can cause respiratory tract irritation.[2][3]

  • Skin Contact: Direct contact can lead to skin irritation.[3]

  • Eye Contact: The compound is a serious eye irritant.[3]

  • Ingestion: Swallowing the compound can be harmful.[3]

Physicochemical Hazards:

  • Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides (COx), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr) gas.[2]

  • Reactivity: The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2] It is also sensitive to moisture.[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The following table outlines the minimum required PPE for handling this compound.[4]

Protection Type Specific Equipment Standard/Specification Purpose
Eye and Face Protection Chemical safety goggles and a full-face shield if there is a splash risk.ANSI Z87.1 / EN 166Protects against dust particles, aerosols, and splashes.
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 0.11 mm). Double-gloving is recommended.ASTM F739 / EN 374Prevents dermal absorption and skin irritation. Change gloves immediately if contaminated.
Body Protection Flame-retardant laboratory coat, long pants, and closed-toe shoes.NFPA 2112Protects skin from accidental contact and spills.
Respiratory Protection For weighing or handling powders outside of a fume hood, a NIOSH-approved N95 respirator is required. For higher exposure risks, a respirator with OV/AG/P99 cartridges should be used.[2]NIOSH (US) / EN 143 (EU)Prevents inhalation of harmful dust and aerosols.

Safe Handling and Experimental Workflow

Handling of this compound, which is typically a light yellow solid, must always occur within a certified chemical fume hood to mitigate inhalation risks.[5]

Protocol for Weighing and Dispensing:
  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh paper, secondary containers).

  • Don PPE: Wear all PPE as specified in the table above.

  • Grounding: To prevent static discharge which can cause fine powders to disperse, ground all equipment where possible.

  • Dispensing: Carefully open the main container inside the fume hood. Use a clean, dedicated spatula to transfer the desired amount of the solid onto weigh paper or into a tared vial. Avoid creating dust.[2]

  • Closing: Tightly seal the main container immediately after dispensing.

  • Transfer: For transfer to a reaction vessel, dissolve the compound in a suitable, dry solvent within the fume hood before removing it for the reaction setup.

Diagram: Experimental Workflow

G cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_reaction Reaction cluster_disposal Waste Management Storage Store in Cool, Dry, Well-Ventilated Area (Inert Atmosphere) PPE Don Full PPE: Gloves, Goggles, Lab Coat, Respirator Storage->PPE Retrieve Weigh Weigh Compound (Anti-static technique) PPE->Weigh Prepare Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Transfer Reaction Perform Synthesis (e.g., N-arylation) Dissolve->Reaction Charge Reactor Segregate Segregate Halogenated Waste (Solid & Liquid) Reaction->Segregate Generate Waste Label Label Waste Container: 'Hazardous Waste' Segregate->Label Containerize Dispose Arrange Professional Disposal (EHS) Label->Dispose Final Step

Caption: Workflow for the safe handling of this compound.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and prevent the formation of hazardous degradation products.

Parameter Recommended Condition Incompatible Conditions / Materials to Avoid Rationale
Temperature Store in a cool place.[2] Refrigeration is acceptable.High temperatures, direct sunlight, open flames.Prevents thermal degradation and pressure buildup in the container.
Atmosphere Keep container tightly closed in a dry, well-ventilated place.[2] Storage under an inert atmosphere (e.g., Argon, Nitrogen) is best practice.Humid air, moisture.[2]The C4-chloro group is susceptible to hydrolysis, which can alter the compound's reactivity and purity.
Ventilation Store in an area with appropriate exhaust ventilation.[2]Unventilated cabinets or storage rooms.Ensures that any potential vapors do not accumulate in the storage area.
Chemical Incompatibility Store separately.Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[2]Prevents potentially vigorous or explosive reactions.

Emergency Procedures

Immediate and correct response to an exposure or spill is crucial.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

  • Spill Response:

    • Evacuate all non-essential personnel from the area.

    • Ensure adequate ventilation and wear full PPE, including respiratory protection.

    • For a small solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, closed, and labeled container for disposal.[2]

    • Clean the spill area with a damp cloth or paper towel (avoid dry sweeping which can aerosolize particles). Place all cleanup materials into the hazardous waste container.

    • Prevent spilled material from entering drains or waterways.[2]

Waste Disposal Protocol

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[6]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[6] All waste, including excess solid, reaction liquors, and contaminated labware (gloves, pipette tips, vials), must be collected in a dedicated "Halogenated Organic Waste" container.[7]

  • Containerization: Use a robust, leak-proof container that can be securely sealed. The container must be compatible with the chemical waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any solvents present.[6][8] Do not use abbreviations.

  • Disposal: The sealed and labeled waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2][8] The preferred method of destruction is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (HCl, HBr).[2]

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [2][8]

References

  • MSDS of 6-Bromo-2-(4-bromo-phenyl)-4-chloro-quinazoline.Google Search Result.
  • 6-bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline.Echemi.
  • 6-BROMO-4-CHLORO-2-PHENYLQUINOLINE - Safety D
  • 6-Bromo-4-chloro-2-phenyl-quinazoline | 412923-42-3.Sigma-Aldrich.
  • 6-BROMO-4-CHLORO-2-PHENYL-QUINAZOLINE | 412923-42-3.ChemicalBook.
  • 6-BROMO-2-CHLORO-4-PHENYLQUINAZOLINE | 64820-57-1.ChemicalBook.
  • 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310.PubChem.
  • 6-Bromo-2-phenylquinazolin-4(1H)-one | C14H9BrN2O | CID 135741485.PubChem.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.PMC - NIH.
  • 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis.ChemicalBook.
  • Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Labor
  • Proper Disposal of 4(3H)
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Halogenated Organic Liquids - Standard Oper
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).Unknown Source.
  • 412923-42-3|this compound|BLD Pharm.BLD Pharm.
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste.EPA.
  • Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene.Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4-chloro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-4-chloro-2-phenylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you navigate the common challenges associated with this multi-step synthesis, thereby improving your yield and final product purity.

Introduction: The Synthetic Challenge

The synthesis of this compound is a sequential process, typically involving the formation of a quinazolinone intermediate followed by a chlorination step. Each stage presents unique challenges that can impact the overall yield and purity. This guide breaks down the synthesis into its key stages and addresses potential pitfalls with scientifically grounded solutions.

Troubleshooting Guide: From Starting Materials to Final Product

This section addresses specific issues you might encounter during the synthesis. The problems are organized by the corresponding reaction step for easy navigation.

Stage 1: Synthesis of the Precursor (e.g., 2-Amino-5-bromobenzamide or 6-Bromo-2-phenylquinazolin-4(3H)-one)

The journey to our target molecule often begins with the formation of a key intermediate, such as 2-amino-5-bromobenzamide, which is then cyclized, or the direct synthesis of the quinazolinone core from precursors like 5-bromoanthranilic acid.

Question 1: I'm experiencing a low yield during the initial cyclization to form the 6-bromo-2-phenylquinazolin-4(3H)-one intermediate. What are the likely causes and how can I fix it?

Answer: Low yields in this cyclization step are a common hurdle and can often be traced back to several factors:

  • Incomplete Reaction: The condensation and cyclization process may require significant energy input or prolonged reaction times to go to completion. Ensure you are monitoring the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux period.

  • Sub-optimal Reaction Conditions: The choice of solvent and condensing agent is critical. For instance, one common route involves reacting 2-amino-5-bromobenzamide with benzaldehyde. This cyclocondensation followed by dehydrogenation can be sensitive to the reaction environment.[1] Some protocols may call for heating the reactants in a solvent like ethanol with a catalytic amount of acid or, in some cases, a base.[2]

  • Purity of Starting Materials: Impurities in your 5-bromoanthranilic acid or 2-amino-5-bromobenzamide can interfere with the reaction. Ensure your starting materials are of high purity, recrystallizing them if necessary.

  • Side Reactions: Depending on the specific reagents used, alternative reaction pathways can compete with the desired cyclization. For example, the choice of a non-polar versus a polar solvent can sometimes favor the formation of different heterocyclic systems.[3]

Recommended Solutions:

  • Verify Starting Material Purity: Confirm the purity of your 2-amino-5-bromobenzamide or other precursors via melting point or spectroscopic analysis.

  • Optimize Reaction Time and Temperature: Incrementally increase the reflux time, monitoring the reaction by TLC until no further consumption of the limiting reagent is observed. Some quinazoline syntheses may require high temperatures to proceed efficiently.[3]

  • Re-evaluate Solvent Choice: If you are using a non-polar solvent and observing low yields, consider switching to a polar aprotic solvent such as DMF or DMSO, which can better solvate the intermediates and favor the desired C-N bond formation.[3]

Stage 2: Chlorination of 6-Bromo-2-phenylquinazolin-4(3H)-one

This is often the most challenging step. The conversion of the 4-oxo (or more accurately, 4-hydroxy tautomer) group to a 4-chloro group is an essential activation step for subsequent nucleophilic substitutions.

Question 2: My chlorination reaction using phosphoryl chloride (POCl₃) is not working. I'm either recovering my starting material or getting a complex mixture of products. What's going wrong?

Answer: This is a frequent and frustrating problem. The dehydroxy-chlorination of quinazolinones can be surprisingly stubborn. Here’s a breakdown of potential issues and solutions:

  • Insufficient Reactivity: The 4-oxo group of the quinazolinone exists in tautomeric equilibrium with the 4-hydroxy form, but the equilibrium may not sufficiently favor the form that reacts with the chlorinating agent. The reaction often requires harsh conditions to drive it forward.

  • Hydrolysis during Workup: The resulting 4-chloroquinazoline is highly susceptible to hydrolysis, readily converting back to the starting quinazolinone upon contact with water, especially under acidic conditions. This can happen during the quenching and extraction phases.[4]

  • Choice of Chlorinating Agent: While POCl₃ is the most common reagent, its effectiveness can be variable. Sometimes, a more potent combination of reagents is necessary.

  • Presence of Electron-Withdrawing Groups: The presence of the bromo group and the phenyl ring can influence the electron density of the quinazolinone system, potentially making the 4-position less reactive towards chlorination compared to unsubstituted quinazolinones.

Recommended Solutions & Protocols:

  • Anhydrous Conditions are Crucial: Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Any moisture will consume the POCl₃ and promote hydrolysis of the product.

  • Increase Reaction Temperature and Time: Many successful protocols involve refluxing the quinazolinone in an excess of POCl₃ for several hours (e.g., 4-8 hours).[4]

  • Use a Co-reagent: The addition of phosphorus pentachloride (PCl₅) along with POCl₃ can significantly improve the yield. A common procedure involves heating one gram of the quinazolinone with 5 mL of POCl₃ and 2 grams of PCl₅ on a water bath for 6-8 hours.[4]

  • Alternative Chlorinating Systems:

    • Thionyl Chloride (SOCl₂) with Catalytic DMF: This combination forms a Vilsmeier-Haack type reagent in-situ, which can be a very effective chlorinating agent.[5][6] The reaction is often performed by refluxing in SOCl₂ with a few drops of DMF.

    • Trichloroisocyanuric Acid (TCICA) with Triphenylphosphine (PPh₃): This system has been reported to give 4-chloroquinazolines in high yields (up to 89%).[5][7]

    • Trichloroacetonitrile (Cl₃CCN) with Triphenylphosphine (PPh₃): This combination has been successfully used to synthesize this compound with good yields over two steps.[1]

  • Careful Workup Procedure: This is critical to prevent hydrolysis.

    • After the reaction is complete, remove the excess POCl₃ under reduced pressure.

    • Instead of quenching with plain water, slowly pour the cooled reaction mixture onto crushed ice and immediately basify the solution with a saturated sodium bicarbonate (NaHCO₃) solution or ammonia to neutralize the acid.[4]

    • Promptly extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

Comparative Table of Chlorination Reagents

Reagent SystemTypical ConditionsAdvantagesPotential Issues
POCl₃ Reflux, 4-8 hReadily available, commonOften requires high temp/long time; can give low yields
POCl₃ / PCl₅ Water bath, 6-8 hMore powerful than POCl₃ aloneHarsh conditions, handling of solid PCl₅
SOCl₂ / cat. DMF Reflux, 2-4 hEffective, forms Vilsmeier reagentSOCl₂ is corrosive and toxic
Cl₃CCN / PPh₃ VariesHigh reported yields for this specific substrate[1]Reagent cost and availability

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: A common and effective pathway starts from a substituted anthranilamide. The general workflow is as follows:

  • Halogenation: 2-Aminobenzamide is brominated using a source like N-bromosuccinimide (NBS) to yield 2-amino-5-bromobenzamide.[1]

  • Cyclocondensation: The resulting 2-amino-5-bromobenzamide is reacted with benzaldehyde. This is typically followed by an in-situ oxidation (e.g., using iodine) to form the aromatic quinazolinone ring, yielding 6-bromo-2-phenylquinazolin-4(3H)-one.[1]

  • Chlorination: The quinazolinone is then chlorinated at the 4-position using a suitable reagent like a Cl₃CCN/PPh₃ mixture or POCl₃ to give the final product, this compound.[1]

Q2: I'm struggling with the purification of the final product. What is the recommended method?

A2: Purification of this compound is typically achieved by recrystallization or column chromatography.

  • Recrystallization: Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The choice of solvent will depend on the nature of the impurities.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes or petroleum ether is commonly used as the mobile phase. The less polar nature of the chloro-substituent compared to the hydroxy- group of the precursor means it will elute earlier.

Q3: Can I use a Vilsmeier-Haack reaction for this synthesis?

A3: The Vilsmeier-Haack reaction is a powerful tool in heterocyclic synthesis, primarily for formylation and cyclization.[8][9] While not typically used for the primary synthesis of this specific quinazoline, a Vilsmeier-type reagent (formed from SOCl₂/DMF or POCl₃/DMF) is directly relevant and highly effective for the crucial chlorination step of the 6-bromo-2-phenylquinazolin-4(3H)-one intermediate.[5][6]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, absolutely.

  • Phosphoryl chloride (POCl₃) and Thionyl chloride (SOCl₂): These reagents are highly corrosive, toxic, and react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Halogenated Solvents: Dichloromethane (DCM) and other halogenated solvents should be handled in a fume hood.

  • Quenching: Be extremely cautious when quenching reactions containing POCl₃ or SOCl₂. The addition to water/ice is highly exothermic and releases corrosive HCl gas. Add the reaction mixture slowly to a large volume of ice.

Visualizing the Workflow

General Synthetic Workflow

Synthetic_Workflow A 2-Aminobenzamide B 2-Amino-5-bromobenzamide A->B Bromination (e.g., NBS) C 6-Bromo-2-phenylquinazolin-4(3H)-one B->C Cyclocondensation (Benzaldehyde, I₂) D This compound C->D Chlorination (e.g., POCl₃ or SOCl₂/DMF)

Caption: A typical multi-step synthesis pathway.

Troubleshooting Decision Tree for Chlorination Step

Troubleshooting_Chlorination Start Low/No Yield in Chlorination Step Check_Conditions Are reaction conditions strictly anhydrous? Start->Check_Conditions Check_Workup Was workup done quickly and under basic/neutral pH? Check_Conditions->Check_Workup Yes Failure Still Low Yield Check_Conditions->Failure No (Fix this first!) Increase_Severity Increase reaction time/temperature. Monitor with TLC. Check_Workup->Increase_Severity Yes Check_Workup->Failure No (Risk of hydrolysis!) Change_Reagent Switch to a stronger chlorinating system. (e.g., POCl₃/PCl₅ or SOCl₂/DMF) Increase_Severity->Change_Reagent No Improvement Success Improved Yield Increase_Severity->Success Problem Solved Change_Reagent->Success Problem Solved

Sources

Technical Support Center: Overcoming Low Yield in 4-Anilinoquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-anilinoquinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low-yield issues encountered during the synthesis of this critical pharmacophore. The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] However, its synthesis can be fraught with challenges, leading to frustratingly low yields.

This resource provides in-depth, experience-driven advice in a direct question-and-answer format, explaining not just what to do, but why certain experimental choices are critical for success.

Frequently Asked Questions (FAQs)

Q1: My 4-anilinoquinazoline synthesis has a very low yield. What are the most common initial factors to investigate?

Low yields in 4-anilinoquinazoline synthesis, typically proceeding via nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline with a substituted aniline, can often be traced back to a few key factors.[2] The primary areas to scrutinize are the reactivity of your starting materials, the choice of solvent, the reaction temperature, and the potential for competing side reactions. Electron-poor anilines, for example, may exhibit sluggish reactivity, leading to incomplete conversion.[3]

Q2: I'm seeing multiple spots on my TLC plate besides my desired product. What are the likely side products?

The formation of side products is a common cause of reduced yield. Depending on your specific substrates and reaction conditions, you might be observing the formation of di-substituted products (where the aniline reacts at other positions on the quinazoline ring), starting material decomposition due to excessive heat, or the formation of undesired isomers.

Q3: How critical is the purity of my starting materials and solvent?

Absolutely critical. Impurities in your 4-chloroquinazoline or aniline can introduce competing nucleophiles or electrophiles, leading to a cascade of side reactions. Water in your solvent can be particularly problematic, as it can hydrolyze the 4-chloroquinazoline starting material. Always use freshly purified starting materials and anhydrous solvents for the best results.

Troubleshooting Guide: Tackling Low Yields

This section provides a more detailed breakdown of specific issues and actionable solutions.

Issue 1: Low or No Product Yield
Q: I've set up my reaction between 4-chloroquinazoline and my aniline, but after the specified time, I see mostly unreacted starting materials on my TLC. What's going wrong?

This points to a lack of reactivity under your current conditions. Several factors could be at play:

  • Insufficient Temperature: Many SNAr reactions for 4-anilinoquinazoline synthesis require elevated temperatures to proceed at a reasonable rate.

  • Poor Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient.

  • Inappropriate Solvent: The polarity of the solvent can significantly influence the reaction rate.[4]

  • Electron-Deficient Aniline: Anilines with strong electron-withdrawing groups are less nucleophilic and will react more slowly.[3]

Troubleshooting Steps & Optimization Protocols:
Potential Cause Suggested Solution & Explanation Experimental Protocol
Insufficient Temperature Gradually increase the reaction temperature in 10-20°C increments. Higher temperatures provide the necessary activation energy for the nucleophilic attack. Monitor the reaction closely by TLC to avoid decomposition.1. Set up the reaction at the initial temperature. 2. After 1-2 hours, take an aliquot for TLC analysis. 3. If no significant product formation is observed, increase the temperature by 10°C and continue monitoring at regular intervals.
Poor Reactant Solubility Switch to a solvent in which both the 4-chloroquinazoline and the aniline are fully soluble at the reaction temperature. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices.1. Test the solubility of your starting materials in a small amount of the new solvent at room temperature and at the target reaction temperature. 2. If solubility is good, set up the reaction in the new solvent.
Inappropriate Solvent Polarity The choice of solvent can be critical. While non-polar solvents might be used, polar aprotic solvents often facilitate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).[4]1. If using a non-polar solvent like toluene, consider switching to a polar aprotic solvent such as DMF or DMSO. 2. If using a protic solvent like ethanol and observing low yield, a switch to a polar aprotic solvent may also be beneficial.
Low Aniline Nucleophilicity For electron-poor anilines, consider adding a non-nucleophilic base (e.g., DIPEA) to deprotonate the aniline, increasing its nucleophilicity. Alternatively, a catalyst may be required.1. To a solution of the 4-chloroquinazoline and aniline in your chosen solvent, add 1.2-1.5 equivalents of DIPEA. 2. Heat the reaction and monitor by TLC.
Issue 2: Formation of Significant Impurities
Q: My reaction is producing the desired 4-anilinoquinazoline, but I'm also getting a significant amount of a persistent impurity that is difficult to separate. What could it be and how can I prevent it?

The presence of stubborn impurities often points to side reactions that are competitive with your desired transformation.

  • Hydrolysis of 4-chloroquinazoline: If your solvent is not anhydrous, the 4-chloroquinazoline can react with water to form the corresponding 4-hydroxyquinazoline.

  • Self-condensation or Polymerization: Under harsh conditions (e.g., very high temperatures), starting materials or the product itself can degrade or polymerize.

Troubleshooting Steps & Optimization Protocols:
Potential Cause Suggested Solution & Explanation Experimental Protocol
Presence of Water Use anhydrous solvents and dry glassware. If necessary, distill your solvent over a suitable drying agent before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.1. Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator. 2. Use a freshly opened bottle of anhydrous solvent or distill the solvent from a suitable drying agent (e.g., CaH₂ for DMF).
Reaction Temperature is Too High While heat is often necessary, excessive temperatures can lead to decomposition. Find the "sweet spot" where the reaction proceeds at a reasonable rate without significant byproduct formation.1. Run a series of small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C). 2. Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the temperature that gives the best ratio of product to impurity.
Advanced Strategies for Challenging Syntheses
Q: I've tried optimizing the temperature and solvent, but my yield is still unacceptably low, especially with a sterically hindered or electron-poor aniline. What else can I try?

For particularly challenging substrates, more advanced synthetic methodologies may be required.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[3] This is due to efficient and uniform heating.

  • Metal Catalysis: In some cases, a metal catalyst (e.g., copper-based) can facilitate the C-N bond formation, particularly for less reactive anilines.[1]

Protocol: Microwave-Assisted Synthesis of 4-Anilinoquinazolines
  • In a microwave-safe reaction vial, combine the 4-chloroquinazoline (1 equivalent), the aniline (1.1-1.2 equivalents), and a suitable solvent (e.g., THF/H₂O mixture).[3]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 100-150°C) for a predetermined time (e.g., 10-60 minutes). The optimal conditions will need to be determined empirically.

  • After cooling, work up the reaction mixture as you would for the conventional heating method.

Visualizing the Process

General Reaction Scheme

The core of the synthesis is the nucleophilic aromatic substitution of the chlorine atom at the 4-position of the quinazoline ring by the aniline.

G cluster_reactants Reactants cluster_product Product 4-Chloroquinazoline 4-Chloroquinazoline Intermediate Meisenheimer Complex 4-Chloroquinazoline->Intermediate + Aniline Aniline Aniline 4-Anilinoquinazoline 4-Anilinoquinazoline Intermediate->4-Anilinoquinazoline - HCl

Caption: General workflow for 4-anilinoquinazoline synthesis.

Troubleshooting Workflow

When faced with low yield, a systematic approach to troubleshooting is essential.

G Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity OK Change_Solvent Change Solvent Optimize_Temp->Change_Solvent No Improvement Success Improved Yield Optimize_Temp->Success Improved Yield Add_Base Add Base for Poorly Nucleophilic Anilines Change_Solvent->Add_Base No Improvement Change_Solvent->Success Improved Yield Advanced_Methods Consider Advanced Methods (Microwave, Catalysis) Add_Base->Advanced_Methods No Improvement Add_Base->Success Improved Yield Advanced_Methods->Success Improved Yield

Caption: A logical troubleshooting workflow for low-yield issues.

References

  • Haghighijoo, Z., Rezaei, Z., Taheri, S., Jani, M., & Khabnadideh, S. (2015). A rapid and convenient method for synthesis of anilinoquinazoline: an improved synthesis of erlotinib derivatives.
  • A. A. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Heterocyclic Chemistry, 2022, 1-15. [Link]
  • Li, X., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. Molecules, 24(21), 3958. [Link]
  • El-Damasy, A. K., et al. (2021). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry, 64(15), 11213-11234. [Link]
  • de Oliveira, R. K., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 223-232. [Link]
  • Reddy, B. J., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Letters in Drug Design & Discovery, 15(8), 856-867. [Link]
  • Wang, Y., et al. (2016).
  • Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]
  • Wang, S., et al. (2022). Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors. European Journal of Medicinal Chemistry, 244, 114856. [Link]
  • Li, D., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 55, 359-368. [Link]
  • Frontiers in Chemistry. (2025).
  • Zhang, L., et al. (2013). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. Bioorganic & Medicinal Chemistry Letters, 23(15), 4458-4461. [Link]
  • de Oliveira, R. K., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 223-232. [Link]
  • Al-Ostath, A., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 3729-3746. [Link]
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-4-chloro-2-phenylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-bromo-4-chloro-2-phenylquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.

Structure of this Guide

This support center is structured to follow the synthetic sequence, addressing potential issues at each critical stage. We will cover:

  • Frequently Asked Questions (FAQs): Quick answers to common queries.

  • Troubleshooting Guide: A Deeper Dive: In-depth analysis of problems, their root causes, and corrective actions.

  • Experimental Protocols: Detailed, step-by-step procedures for key transformations.

  • Reference List: A curated list of authoritative sources for further reading.

Frequently Asked Questions (FAQs)

Q1: My initial bromination of 2-aminobenzophenone is giving low yields and multiple products. What's the likely cause?

A1: The bromination of 2-aminobenzophenone can be challenging due to the activating nature of the amino group, which can lead to over-bromination or reaction at undesired positions. The most common issue is the formation of di-brominated species. To mitigate this, consider using a milder brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent such as dichloromethane (DCM) and controlling the stoichiometry carefully.[1] Running the reaction at a lower temperature can also enhance selectivity.

Q2: I'm struggling with the cyclization step to form the 6-bromo-2-phenylquinazolin-4(3H)-one. The reaction is incomplete. What should I check?

A2: Incomplete cyclization is often due to insufficient temperature or suboptimal solvent choice. Many quinazoline syntheses, such as those starting from anthranilamides, require high temperatures to drive the reaction to completion.[2] Additionally, the polarity of the solvent is critical; polar aprotic solvents like DMF or DMSO often improve yields by enhancing the solubility of reactants and intermediates.[2]

Q3: During the chlorination of 6-bromo-2-phenylquinazolin-4(3H)-one with POCl₃, my product reverts to the starting material upon workup. Why is this happening?

A3: This is a very common and frustrating issue. The 4-chloroquinazoline product is highly susceptible to hydrolysis, especially in the presence of water and bases.[3] During a typical aqueous workup, the acidic conditions generated by quenching excess POCl₃ can facilitate the hydrolysis of the chloro group back to the hydroxyl group of the quinazolinone. It is crucial to perform the workup under strictly anhydrous or non-aqueous conditions as much as possible, or to immediately use the crude product in the next step.

Q4: I'm observing a significant amount of a dehalogenated byproduct (loss of the 6-bromo substituent). How can I prevent this?

A4: Dehalogenation is a known side reaction, particularly during reductive steps or in the presence of certain catalysts like Palladium on carbon (Pd/C) under harsh conditions.[4] If you are performing a reduction on a related intermediate, consider using a catalyst less prone to promoting dehalogenation, such as Raney Nickel, or employing milder reducing agents like tin(II) chloride (SnCl₂) in an acidic medium.[4]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed analysis of common problems, their mechanistic origins, and comprehensive solutions.

Stage 1: Synthesis of the Precursor - 2-Amino-5-bromobenzophenone

The quality of your starting material is paramount. A common route to 2-amino-5-bromobenzophenone is the bromination of 2-aminobenzophenone.

Problem: Low Yield and/or Formation of Impurities

  • Symptom: TLC analysis shows multiple spots, including starting material, the desired product, and higher polarity byproducts.

  • Causality: The strong activating effect of the amino group can lead to poor regioselectivity and over-bromination. The reaction conditions may be too harsh.

  • Solutions:

    • Reagent Choice: Switch from elemental bromine to a milder source like N-bromosuccinimide (NBS).[1]

    • Temperature Control: Perform the reaction at 0°C or even lower to increase selectivity.

    • Solvent: Use a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform.[1]

    • Alternative Routes: If direct bromination remains problematic, consider alternative syntheses such as the palladium-catalyzed reaction of 2-aminobenzonitrile with a sodium arylsulfinate, which has been reported to give high yields.[4][5] Another option is the reduction of 5-bromo-3-phenyl-2,1-benzisoxazole.[4][6]

Parameter Recommendation for Bromination of 2-Aminobenzophenone
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Dichloromethane (DCM)
Temperature 0°C to room temperature
Stoichiometry 1.0-1.1 equivalents of NBS
Stage 2: Cyclization to 6-Bromo-2-phenylquinazolin-4(3H)-one

This step involves the formation of the heterocyclic core. A common method is the reaction of an acylated 2-amino-5-bromobenzophenone with a nitrogen source, or the reaction of 2-amino-5-bromobenzamide with benzaldehyde followed by oxidation.[7]

Problem: Incomplete Reaction or Side Product Formation

  • Symptom: Significant amount of starting material remains after an extended reaction time. Alternatively, the formation of a benzimidazole byproduct is observed.

  • Causality:

    • Incomplete Reaction: Insufficient thermal energy to overcome the activation barrier for cyclization. Poor solubility of reactants.[2]

    • Side Product Formation: The reaction pathway can be sensitive to solvent polarity. Nonpolar solvents may favor the formation of benzimidazoles.[2]

  • Solutions:

    • Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Refluxing in a high-boiling solvent like DMF is often effective.

    • Solvent Selection: Switch to a polar aprotic solvent (e.g., DMF, DMSO) to improve solubility and favor the desired C(sp²)-N bond formation for the quinazoline ring.[2]

    • Catalysis: Depending on the specific synthetic route, the addition of a catalytic amount of acid or base can promote cyclization.

Logical Flow for Troubleshooting Cyclization

G start Incomplete Cyclization check_temp Is Reaction Temperature Sufficiently High? start->check_temp check_solvent Is Solvent Polarity Optimal? check_temp->check_solvent Yes increase_temp Increase Temperature/Reflux check_temp->increase_temp No change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_solvent->change_solvent No (using non-polar) side_product Benzimidazole Side Product Observed? check_solvent->side_product Yes success Successful Cyclization increase_temp->success change_solvent->success side_product->change_solvent Yes

Caption: Troubleshooting decision tree for incomplete quinazolinone formation.

Stage 3: Chlorination of 6-Bromo-2-phenylquinazolin-4(3H)-one

This is often the most critical and problematic step. The conversion of the 4-oxo group to a 4-chloro group is essential for subsequent nucleophilic substitution reactions.

Problem 1: Reversion to Starting Material During Workup

  • Symptom: TLC of the crude reaction mixture shows complete conversion to a new, less polar spot (the 4-chloro product). After aqueous workup and extraction, the isolated product is predominantly the starting quinazolinone.

  • Causality: The 4-chloroquinazoline is an activated halide and is highly electrophilic. It is readily hydrolyzed back to the more thermodynamically stable quinazolinone upon contact with water, especially under acidic or basic conditions.[3]

  • Solutions:

    • Anhydrous Workup: After the reaction, remove the excess POCl₃ under reduced pressure. Dissolve the residue in a dry, inert solvent like toluene or dichloromethane and filter off any inorganic salts. The resulting solution can often be used directly in the next step without full purification.

    • Careful Quenching: If quenching is unavoidable, pour the reaction mixture slowly onto crushed ice and immediately extract with a non-polar organic solvent (e.g., ethyl acetate, DCM). Minimize the contact time with the aqueous phase. Neutralize very carefully at low temperatures.

    • Alternative Chlorinating Agents: Consider using a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine, which can sometimes allow for milder conditions.[8] Another reported method uses a combination of Cl₃CCN/PPh₃.[7]

Problem 2: Low Yield and Formation of Complex Byproducts with POCl₃

  • Symptom: The reaction is sluggish, and multiple unidentified byproducts are formed.

  • Causality: The reaction of quinazolinones with POCl₃ is complex and proceeds through phosphorylated intermediates.[9][10][11] Inadequate temperature control can lead to the formation of stable pseudodimers from the reaction of a phosphorylated intermediate with unreacted quinazolinone.[9][10][11]

  • Solutions:

    • Temperature Control: A two-stage temperature profile is recommended. An initial, lower temperature (e.g., < 25°C) allows for the formation of the phosphorylated intermediate, followed by heating (e.g., 70-90°C) to drive the conversion to the final chloroquinazoline.[9][10][11]

    • Use of a Base: The addition of a tertiary amine base (e.g., triethylamine, diisopropylethylamine) can facilitate the initial phosphorylation step and suppress the formation of pseudodimers, provided the system remains basic.[9]

    • Sufficient Reagent: Ensure at least one molar equivalent of POCl₃ is used. Often, POCl₃ is used as the solvent.[12]

Reaction Mechanism Overview for POCl₃ Chlorination

G Quinazolinone 6-Bromo-2-phenylquinazolin-4(3H)-one Phosphorylated_O O-Phosphorylated Intermediate Quinazolinone->Phosphorylated_O < 25°C POCl3 POCl3 POCl3->Phosphorylated_O Base Base (e.g., Et3N) Base->Phosphorylated_O Phosphorylated_N N-Phosphorylated Intermediate Phosphorylated_O->Phosphorylated_N Equilibrium Pseudodimer Pseudodimer Side Product Phosphorylated_O->Pseudodimer Reacts with Quinazolinone (Suppressed by Base) Product This compound Phosphorylated_O->Product 70-90°C Phosphorylated_N->Phosphorylated_O Chloride Cl- Chloride->Product

Caption: Simplified workflow of the POCl₃ chlorination of a 4-quinazolinone.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromobenzophenone via Bromination[1]
  • Dissolve 2-aminobenzophenone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 eq) in DCM.

  • Add the NBS solution dropwise to the 2-aminobenzophenone solution over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 20:1 petroleum ether/ethyl acetate).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield 2-amino-5-bromobenzophenone as a yellow solid.

Protocol 2: Chlorination of 6-Bromo-2-phenylquinazolin-4(3H)-one with POCl₃[13]

Caution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a dry round-bottom flask, add 6-bromo-2-phenylquinazolin-4(3H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq, often used as solvent).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2 drops).[13]

  • Fit the flask with a reflux condenser and a drying tube.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (quench a small aliquot carefully with ice/ammonia and extract with ethyl acetate for spotting).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup Option A (Recommended for immediate use): Remove the excess POCl₃ under high vacuum. The resulting crude oily solid can be dissolved in a dry solvent (e.g., anhydrous THF or dioxane) and used directly for the next reaction step.

  • Workup Option B (For isolation): Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8. Keep the mixture cool in an ice bath during neutralization.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product may require further purification by chromatography if necessary, but be aware of its instability on silica gel.

References

  • Current time inform
  • 2-AMINO-5-BROMOBENZOPHENONE synthesis. Chemicalbook.
  • An In-depth Technical Guide to 2-Amino-5-bromobenzophenone: Properties, Synthesis, and Applic
  • Technical Support Center: Synthesis of 2-Amino-5-bromobenzophenone. Benchchem.
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem.
  • 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. Chemicalbook.
  • Preparation of 2-Amino-5-bromobenzophenone. PrepChem.com.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
  • 2-Amino-5-bromobenzophenone (2-Benzoyl-4-bromoaniline)
  • POCl3 chlorin
  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[6].
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b.
  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?
  • POCl3 Chlorination of 4-Quinazolones | Request PDF.
  • POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry - Figshare.
  • POCl3 chlorination of 4-quinazolones. Semantic Scholar.
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate...

Sources

Technical Support Center: Troubleshooting Microwave-Mediated N-Arylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for microwave-mediated N-arylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic tool. Here, we address common challenges encountered during these reactions in a direct question-and-answer format, providing in-depth explanations and actionable solutions grounded in established chemical principles.

Section 1: Low or No Product Yield

Low or non-existent product yield is one of the most frequent issues in N-arylation reactions. The causes can range from suboptimal reaction parameters to reactant degradation. This section provides a systematic approach to diagnosing and resolving these problems.

Question 1: I am getting very low to no yield in my microwave-assisted Buchwald-Hartwig amination. What are the first parameters I should check?

Answer: When facing low or no yield, a systematic review of your reaction parameters is the most effective starting point. Microwave-assisted organic synthesis (MAOS) offers rapid heating and the ability to reach temperatures above the solvent's boiling point, but this also means that subtle variations can have a significant impact.[1]

Initial Checks & Key Parameters:

  • Temperature and Time: Microwave heating can dramatically shorten reaction times, often from hours to minutes.[2][3] However, an arbitrarily chosen temperature or time might be insufficient for the reaction to proceed to completion. Conversely, excessive temperature can lead to the decomposition of reactants, catalysts, or products.[4] A good starting point is to screen a range of temperatures (e.g., 100°C, 120°C, 150°C) and times (e.g., 5 min, 15 min, 30 min) to find the optimal conditions for your specific substrate combination.[2][3]

  • Solvent Choice: The solvent's ability to absorb microwave energy (its dielectric properties) is crucial for efficient heating.[5] Solvents are often classified as high, medium, or low microwave absorbers.[6] While nonpolar solvents like toluene are common in traditional Buchwald-Hartwig reactions, they are poor microwave absorbers.[5] If your reaction mixture is not heating effectively, consider switching to or adding a co-solvent with a higher dielectric constant, such as DMF, NMP, or dioxane.[5][7] However, be aware that some solvents like acetonitrile and pyridine can inhibit the reaction by coordinating to the palladium catalyst.[8]

  • Degassing: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Incomplete degassing of your reaction mixture can lead to catalyst oxidation and inactivation. Ensure your solvent and reaction setup are thoroughly purged with an inert gas (e.g., argon or nitrogen) before heating.

Question 2: My reaction is not forming any product, and I suspect my catalyst is inactive. How can I troubleshoot this?

Answer: Catalyst inactivity is a common culprit for complete reaction failure. The palladium catalyst's activity hinges on the correct choice of palladium precursor, ligand, and the successful in-situ formation of the active Pd(0) species.[9]

Troubleshooting Catalyst Activity:

  • Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the ease of reduction to the active Pd(0) catalyst.[8] If you are using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) is a critical first step in the catalytic cycle.[9] This reduction is often facilitated by the amine or phosphine ligand present in the reaction.[9] If you suspect issues with this reduction step, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.[8]

  • Ligand Selection: The ligand is arguably the most critical component of the catalyst system. The correct ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition.[8][10] The choice of ligand is highly dependent on the nature of your amine and aryl halide.[8][9]

    • For primary amines: Bulky, electron-rich phosphine ligands like BrettPhos are often effective.[9]

    • For secondary amines: Ligands such as RuPhos can be a good choice.[9]

    • For challenging substrates (e.g., amides, N-H heterocycles): More specialized and reactive ligands like tBuBrettPhos or DavePhos may be necessary.[9]

    • If your current ligand is not yielding results, consulting literature for similar substrate pairings is highly recommended. Cross-referencing successful reactions with comparable electronic and steric properties can guide you to a more suitable ligand.

  • Catalyst Loading: While microwave heating can often allow for lower catalyst loadings, starting with a standard loading (e.g., 1-2 mol%) is advisable during initial troubleshooting. If the reaction is sluggish, a modest increase in catalyst loading might be beneficial.

Question 3: I am attempting an N-arylation with an aryl chloride, but the reaction is not proceeding. What should I consider?

Answer: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Buchwald-Hartwig aminations due to the strength of the C-Cl bond, which makes the oxidative addition step more challenging.[8]

Strategies for Aryl Chlorides:

  • Ligand Choice is Critical: For aryl chlorides, highly active, sterically hindered, and electron-rich ligands are generally required. Ligands from the Buchwald (e.g., XPhos, SPhos) and Hartwig (e.g., Josiphos-type) families have been specifically developed for this purpose.[10]

  • Higher Temperatures: Microwave synthesis is particularly advantageous here, as it allows for controlled heating to temperatures that might be difficult to achieve with conventional oil baths, thereby facilitating the difficult oxidative addition step.[11]

  • Choice of Base: Stronger bases are often necessary to promote the reaction with less reactive aryl chlorides. However, this must be balanced with the functional group tolerance of your substrates.[8][9]

Section 2: Side Product Formation and Purity Issues

The formation of side products can complicate purification and significantly reduce the yield of the desired N-arylated product. Understanding the common side reactions is the first step toward mitigating them.

Question 4: My main byproduct is the hydrodehalogenated arene. What causes this, and how can I minimize it?

Answer: Hydrodehalogenation, the replacement of the halide on your aryl electrophile with a hydrogen atom, is a common side reaction.[10][12] It often arises from a competing pathway in the catalytic cycle where a palladium-hydride species is formed, which can then reductively eliminate with the aryl group.

Minimizing Hydrodehalogenation:

  • Base Selection: The choice of base can play a significant role. Some bases or their byproducts can act as a source of hydride. Using anhydrous, non-coordinating bases can help.[12]

  • Solvent Purity: Ensure you are using anhydrous solvents, as residual water can be a proton source.[12]

  • Ligand Effects: The ligand can influence the relative rates of the desired reductive elimination to form the C-N bond versus the undesired pathways. A ligand that promotes rapid reductive elimination of the product can outcompete the hydrodehalogenation pathway.[10]

  • Amine Structure: Primary amines can sometimes be more prone to pathways leading to hydrodehalogenation compared to secondary amines.[10]

Question 5: I am observing a significant amount of biaryl homocoupling. How can I suppress this side reaction?

Answer: The formation of biaryls through the homocoupling of your aryl halide is another common side reaction.[12] This can be particularly problematic in copper-catalyzed Ullmann-type reactions but also occurs in palladium-catalyzed systems.

Suppressing Biaryl Homocoupling:

  • Optimize Catalyst System: In palladium catalysis, the choice of ligand and palladium source can influence the rate of homocoupling versus the desired cross-coupling. Screening different ligands can be beneficial.

  • For Ullmann Reactions: Modern Ullmann protocols often employ ligands like 1,10-phenanthroline or amino acids to accelerate the desired C-N bond formation and suppress homocoupling.[12] Using freshly activated copper powder can also allow the reaction to proceed at lower temperatures, reducing the likelihood of side reactions.[12]

  • Temperature Control: Excessive temperatures can sometimes favor homocoupling. Utilize the precise temperature control of a dedicated microwave synthesizer to avoid overheating.

Question 6: My product appears to be decomposing under the microwave conditions. What can I do?

Answer: The rapid heating and high temperatures achievable with microwaves can sometimes lead to the decomposition of thermally sensitive substrates or products.[1]

Addressing Decomposition:

  • Reduce Temperature and Time: This is the most straightforward approach. Systematically lower the reaction temperature and shorten the irradiation time to find a balance where the reaction proceeds efficiently without significant degradation.

  • Solvent Choice: A solvent that heats more moderately might be beneficial. Alternatively, if your product is sensitive to a particular solvent at high temperatures, switching to a more inert solvent could be a solution.

  • Monitor Reaction Progress: Instead of running the reaction for a fixed time, consider monitoring its progress by taking aliquots at different time points (e.g., 2, 5, 10, and 20 minutes) to determine the point of maximum product formation before significant decomposition begins.

Section 3: Experimental Protocols & Visual Guides

This section provides a general experimental protocol for setting up a microwave-mediated N-arylation reaction and visual guides to aid in understanding the key concepts.

General Experimental Protocol for Microwave-Assisted N-Arylation

This protocol provides a starting point and should be optimized for specific substrates.

  • Vial Preparation: To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), amine (1.2 mmol), palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), and phosphine ligand (0.04 mmol).

  • Base Addition: Add the base (e.g., NaOtBu, 1.4 mmol) to the vial.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL).

  • Sealing and Purging: Securely cap the vial. Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes by inserting a needle connected to the gas line through the septum and another needle to act as an outlet.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the desired temperature, time, and power parameters (e.g., 120 °C, 20 minutes, 200 W). Ensure stirring is active.

  • Work-up: After the reaction is complete and the vial has cooled to a safe temperature, quench the reaction mixture (e.g., with water or a saturated aqueous solution of NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues in microwave-mediated N-arylation reactions.

Caption: A workflow for diagnosing N-arylation issues.

Key Parameter Interdependencies

The choice of reaction parameters is highly interconnected. The following diagram illustrates these relationships.

Parameter_Interdependencies Parameter Relationships in N-Arylation Ligand Ligand Aryl_Halide Aryl Halide (Ar-X) Ligand->Aryl_Halide Activates Amine Amine (R2NH) Ligand->Amine Influences Scope Base Base Aryl_Halide->Base Requires Stronger Base for Ar-Cl Temperature Temperature/ Time Aryl_Halide->Temperature Requires Higher T for Ar-Cl Amine->Base Steric Hindrance Matters Solvent Solvent Base->Solvent Solubility is Key Solvent->Temperature Determines Max T/P Temperature->Ligand Affects Stability

Caption: Interplay of key N-arylation reaction parameters.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use a domestic microwave oven for these reactions? A1: It is strongly discouraged. Domestic microwave ovens lack the necessary safety features and parameter controls (temperature and pressure monitoring) required for chemical synthesis.[6][13] Using them can be dangerous and lead to irreproducible results. Dedicated laboratory microwave synthesizers are essential for safety and reproducibility.[13]

Q2: How important is the purity of my reagents and solvents? A2: Extremely important. Impurities in your starting materials can interfere with the catalytic cycle. Water and oxygen, as previously mentioned, can deactivate the catalyst. Ensure you use reagents of high purity and anhydrous, properly degassed solvents.

Q3: My reaction works well on a small scale, but the yield drops upon scale-up. Why? A3: Microwave heating efficiency can be scale-dependent. The penetration depth of microwaves into the reaction medium can become a limiting factor in larger volumes, leading to uneven heating. For scaling up, it may be necessary to adjust irradiation power, reaction time, and vessel geometry to ensure uniform heating throughout the reaction mixture.

Q4: Are there any "green" aspects to using microwave chemistry for N-arylations? A4: Yes, microwave-assisted synthesis is often considered a green chemistry technique.[1][14] The significant reduction in reaction times leads to lower energy consumption.[14] Additionally, the enhanced reaction rates can sometimes allow for the use of less solvent or more environmentally benign solvents like water or ethanol in certain cases.[1][15]

References

  • Buchwald–Hartwig amin
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - ACS Publications.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Solvent Choice for Microwave Synthesis - CEM Corporation.
  • Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation - PubMed.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PubMed Central.
  • Rapid Microwave-Assisted Synthesis of N-Aryl 1,2,3,4-Tetrahydroisoquinolines - ConnectSci. ConnectSci. [Link]
  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC - NIH.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. MDPI. [Link]
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. IntechOpen. [Link]
  • Microwave Reaction Tutorial | Biotage. Biotage. [Link]
  • NiCoAl-Based Monolithic Catalysts for the N2O Intensified Decomposition: A New Path towards the Microwave-Assisted C
  • Microwave-Assisted Coupling Reactions in Aqueous Media | Request PDF.

Sources

Technical Support Center: Synthesis and Handling of 4-Chloroquinazoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust synthesis and handling of 4-chloroquinazoline intermediates. As a cornerstone in the development of numerous pharmaceuticals, including kinase inhibitors like Gefitinib and Erlotinib, the stability of the 4-chloroquinazoline core is paramount to achieving high yields and purity.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into preventing the undesired hydrolysis of these critical intermediates.

The Challenge: Instability and Hydrolysis of 4-Chloroquinazolines

The C4 position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). While this reactivity is essential for introducing desired functionalities, it also renders the 4-chloro group susceptible to hydrolysis, leading to the formation of the corresponding quinazolin-4(3H)-one. This byproduct can be difficult to separate from the desired product and represents a significant loss of valuable material. Understanding and controlling this hydrolytic pathway is crucial for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my 4-chloroquinazoline intermediate is hydrolyzing?

A1: The most common indication of hydrolysis is the appearance of a new, more polar spot on your Thin Layer Chromatography (TLC) plate, which corresponds to the quinazolin-4(3H)-one byproduct. This can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, where you will observe a peak with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group. 1H NMR spectroscopy can also be diagnostic; the formation of the quinazolin-4(3H)-one will result in the appearance of a broad N-H proton signal, typically downfield.

Q2: What is the underlying mechanism of 4-chloroquinazoline hydrolysis?

A2: The hydrolysis of 4-chloroquinazoline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Water, acting as a nucleophile, attacks the electron-deficient C4 position of the quinazoline ring. This attack is the rate-determining step and is facilitated by the electron-withdrawing nature of the quinazoline nitrogen atoms. The resulting intermediate then loses a proton and a chloride ion to yield the more thermodynamically stable quinazolin-4(3H)-one. This process can be catalyzed by both acid and base.[4]

hydrolysis_mechanism cluster_0 Hydrolysis Mechanism 4-Chloroquinazoline 4-Chloroquinazoline Meisenheimer_Complex Meisenheimer-like Intermediate 4-Chloroquinazoline->Meisenheimer_Complex + H2O (Nucleophilic Attack) Quinazolin-4(3H)-one Quinazolin-4(3H)-one Meisenheimer_Complex->Quinazolin-4(3H)-one - HCl (Elimination) preventative_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_storage Storage Dry_Glassware Oven-Dry Glassware Inert_Atmosphere Inert Atmosphere (N2/Ar) Dry_Glassware->Inert_Atmosphere Anhydrous_Solvents Use Anhydrous Solvents Inert_Atmosphere->Anhydrous_Solvents Anhydrous_Reagents Dry Reagents Anhydrous_Solvents->Anhydrous_Reagents Low_Temp Lowest Effective Temp Anhydrous_Reagents->Low_Temp Non_Nuc_Base Non-Nucleophilic Anhydrous Base Low_Temp->Non_Nuc_Base Monitor_Progress Monitor by TLC/LC-MS Non_Nuc_Base->Monitor_Progress Remove_Solvent Concentrate in vacuo Monitor_Progress->Remove_Solvent Quick_Wash Rapid Aqueous Wash (Neutral pH) Remove_Solvent->Quick_Wash Dry_Organic Dry Organic Layer (Na2SO4) Quick_Wash->Dry_Organic Aprotic_Purification Aprotic Chromatography or Recrystallization Dry_Organic->Aprotic_Purification Store_Inert Store Under Inert Gas Aprotic_Purification->Store_Inert Store_Cold_Dry Store Cold & Dry Store_Inert->Store_Cold_Dry

Sources

Technical Support Center: Scale-Up Synthesis of 6-Bromo-4-chloro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 6-Bromo-4-chloro-2-phenylquinazoline. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of scaling this synthesis from the bench to pilot or production scale. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process starting from a substituted anthranilamide. The general workflow involves the cyclization to form the quinazolinone core, followed by a chlorination step. Each stage presents unique challenges that are magnified during scale-up.

Synthetic_Workflow A Step 1: Starting Materials 2-Amino-5-bromobenzamide + Benzaldehyde B Step 2: Cyclocondensation (Formation of Quinazolinone Core) A->B  Iodine-promoted de dehydrogenation C Intermediate: 6-Bromo-2-phenylquinazolin-4(3H)-one B->C D Step 3: Chlorination (e.g., with POCl₃) C->D  Dehydroxy-chlorination E Final Product: This compound D->E

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My overall yield is significantly lower on a larger scale compared to my lab-scale experiments. Where should I begin troubleshooting?

Low yield is a multifaceted problem. A systematic approach is required to pinpoint the root cause. We recommend investigating in the order of the synthetic steps.

Low_Yield_Troubleshooting Start Low Overall Yield Detected CheckPurity Verify Purity of Starting Materials (2-Amino-5-bromobenzamide, Benzaldehyde) Start->CheckPurity Impure Purify Starting Materials (Recrystallization/Distillation). Impurities can cause side reactions. CheckPurity->Impure No Pure Purity Confirmed CheckPurity->Pure Yes CheckCyclization Analyze Cyclization Step (Step 2) In-Process Control (IPC) via TLC/LC-MS Pure->CheckCyclization CyclizationIssue Troubleshoot Cyclization: - Solvent Polarity - Temperature Control - Byproduct Formation CheckCyclization->CyclizationIssue Low Conversion/ Byproducts CyclizationOK Cyclization Yield is High CheckCyclization->CyclizationOK High Conversion CheckChlorination Analyze Chlorination & Work-up (Step 3) IPC via TLC/LC-MS CyclizationOK->CheckChlorination ChlorinationIssue Troubleshoot Chlorination: - Incomplete Reaction - Degradation during Quench - Isolation Losses CheckChlorination->ChlorinationIssue Low Conversion/ Degradation ChlorinationOK High Conversion & Isolation CheckChlorination->ChlorinationOK Good ReviewPurification Review Final Purification Step (Crystallization/Isolation) ChlorinationOK->ReviewPurification

Caption: Decision tree for troubleshooting low product yield.

Detailed Analysis:

  • Starting Material Purity: On a small scale, impurities may have a minor effect. However, when scaled up, their impact is magnified, leading to significant byproduct formation.[1] Always verify the purity of your 2-amino-5-bromobenzamide and benzaldehyde via NMR, melting point, or other appropriate methods before starting a large-scale run.

  • Cyclization Inefficiencies (Step 2): This step is often sensitive to reaction conditions.

    • Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents like DMF or DMSO can enhance reactant solubility and promote the desired reaction pathway, while non-polar solvents may be less effective or even favor the formation of different byproducts.[1][2]

    • Temperature: Some quinazoline syntheses require elevated temperatures to overcome activation energy barriers.[2] Inconsistent heating in large reactors can lead to incomplete reactions. Ensure your reactor provides uniform heat distribution.

  • Chlorination & Work-up Issues (Step 3): This is the most common failure point.

    • Incomplete Reaction: Insufficient reagent (POCl₃) or reaction time can leave unreacted 6-Bromo-2-phenylquinazolin-4(3H)-one.

    • Product Decomposition: The 4-chloro group is susceptible to hydrolysis. Aggressive quenching conditions (high pH, high temperature) can revert the product to the starting quinazolinone.[3]

Question 2: The chlorination step with phosphorus oxychloride (POCl₃) is problematic. The reaction is incomplete, and the work-up is hazardous. How can I optimize and safely scale this step?

This is a critical concern. Handling POCl₃ requires stringent safety protocols, and the reaction/work-up must be carefully controlled.

Safety First: Phosphorus oxychloride reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride gas.[4][5][6] All operations must be conducted in a well-ventilated fume hood or an appropriate reactor system, with personnel wearing acid-resistant personal protective equipment (PPE).

Troubleshooting the Chlorination Reaction:

ProblemPotential CauseRecommended Solution on Scale-Up
Incomplete Reaction 1. Insufficient POCl₃. 2. Reaction temperature too low. 3. Presence of moisture in the starting material or solvent, which consumes POCl₃.[7]1. Use POCl₃ as both the reagent and solvent (in excess) to drive the reaction to completion. 2. Ensure the reaction mixture reaches and maintains reflux (approx. 105 °C). 3. Thoroughly dry the starting quinazolinone under vacuum before the reaction.
Product Decomposition During Work-up 1. The 4-chloro group is sensitive to hydrolysis, especially under harsh pH or high-temperature conditions.[3] 2. "Hot spots" during quenching accelerate degradation.1. Use a controlled "reverse quench" (see protocol below).[3] 2. Maintain the temperature of the quenching mixture below 20°C. 3. Instead of strong bases, consider quenching into a slurry of ice and sodium bicarbonate for better pH control.[3]
Formation of Dark, Tarry Impurities 1. Reaction temperature was too high or heating was uncontrolled, leading to decomposition. 2. Side reactions due to impurities in the starting quinazolinone.1. Ensure gradual heating and maintain a controlled reflux. Avoid aggressive heating that can cause charring. 2. Use high-purity quinazolinone as the starting material.
Protocol: Safe Scaling of POCl₃ Quenching

This "reverse quench" procedure is designed to control the exothermic reaction between POCl₃ and water.

  • Preparation: In a separate, appropriately sized reactor, prepare a vigorously stirred slurry of crushed ice and a weak base, such as sodium bicarbonate.

  • Cooling: After the chlorination reaction is complete (monitored by TLC/LC-MS), allow the reaction mixture containing POCl₃ to cool to room temperature.

  • Slow Addition: Slowly and carefully add the cooled reaction mixture dropwise or via a pump into the vigorously stirred ice/bicarbonate slurry. Crucially, never add water or the slurry to the POCl₃ mixture. [3]

  • Temperature Monitoring: Continuously monitor the temperature of the quenching vessel. The rate of addition should be controlled to keep the temperature below 20°C.

  • Stirring and Neutralization: Once the addition is complete, continue stirring the mixture until all the ice has melted and CO₂ evolution ceases. Check the pH to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: The precipitated solid product can then be filtered, or the product can be extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

Quench_Procedure cluster_0 Reaction Vessel cluster_1 Quenching Vessel Reaction Completed Reaction: Product + Excess POCl₃ Quench Vigorously Stirred Slurry: Ice + NaHCO₃ Solution Reaction->Quench Slow, Controlled Addition (Reverse Quench) Monitor Monitor Temperature (Keep < 20°C) Quench->Monitor

Caption: Safe "reverse quench" procedure for excess phosphorus oxychloride.

Question 3: Are there any viable alternatives to phosphorus oxychloride for the chlorination step?

While POCl₃ is the most common reagent, its hazardous nature makes alternatives attractive, especially at an industrial scale.

  • Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF, SOCl₂ is another effective chlorinating agent. The work-up can be simpler as the byproducts (SO₂ and HCl) are gaseous. However, it is also corrosive and toxic and requires careful handling.

  • Triphenylphosphine (PPh₃) / Trichloroacetonitrile (Cl₃CCN): This combination has been reported for the chlorination of quinazolinones and can be a milder alternative, potentially avoiding the harsh acidic conditions of POCl₃.[8]

  • Triphenylphosphine (PPh₃) / Trichloroisocyanuric Acid (TCCA): This system offers another milder method for the dehydroxy-chlorination of 4(3H)-quinazolinones.[9]

The choice of reagent depends on factors like cost, availability, substrate tolerance, and the scale of the reaction. A comparative evaluation at the lab scale is recommended before scaling up an alternative.

III. Frequently Asked Questions (FAQs)

Q1: How does the choice of base and solvent affect the initial cyclization to form the quinazolinone? The base and solvent system is crucial for yield and purity.[2] A base is often needed to facilitate deprotonation and cyclization. The solvent's polarity influences the solubility of reactants and can dictate the reaction pathway. For instance, polar solvents can favor the desired C-N bond formation for the quinazoline ring, whereas non-polar solvents might lead to different byproducts.[2] A screening of different solvents (e.g., DMF, DMSO, ethanol) and bases (e.g., K₂CO₃, Et₃N) is advisable during process development.[1]

Q2: My final product, this compound, is unstable and degrades upon storage. What are the best storage conditions? The 4-chloro position is an activated site susceptible to nucleophilic attack, particularly by moisture (hydrolysis). The product should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. For long-term storage, refrigeration is recommended. Avoid exposure to humid air.

Q3: Purification by column chromatography is not practical for my multi-gram scale. What are the alternatives? For large-scale purification, recrystallization is the preferred method. The key is to perform a solvent screen to find a suitable solvent or solvent system (e.g., ethanol, isopropanol, ethyl acetate/hexanes) where the product has high solubility at high temperatures but low solubility at low temperatures.[1] If impurities are difficult to remove by recrystallization, a slurry wash with a solvent that dissolves the impurities but not the product can also be effective.

Q4: Can I use 5-bromoanthranilic acid instead of 2-amino-5-bromobenzamide as a starting material? Yes, 5-bromoanthranilic acid is a common starting point.[10][11][12] The synthesis might then proceed through an intermediate like 6-bromo-2-phenyl-3,1-benzoxazin-4-one, which is subsequently reacted with an amine source to form the quinazolinone ring.[12] The choice between the acid and the amide depends on the specific synthetic route you are following, as well as the cost and availability of the starting materials.

IV. References

  • Preparation of 2-Amino-5-bromobenzophenone - PrepChem.com. (n.d.). Retrieved January 7, 2026, from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024). Retrieved January 7, 2026, from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Retrieved January 7, 2026, from [Link]

  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). Retrieved January 7, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. (2013). Retrieved January 7, 2026, from [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. (n.d.). Retrieved January 7, 2026, from [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. (n.d.). Retrieved January 7, 2026, from

  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. (n.d.). Retrieved January 7, 2026, from [Link]

  • How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? - Quora. (2023). Retrieved January 7, 2026, from [Link]

  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[13]. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Phosphoryl chloride - Sciencemadness Wiki. (2024). Retrieved January 7, 2026, from [Link]

Sources

analytical method development for purity assessment of 6-Bromo-4-chloro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development and purity assessment of 6-Bromo-4-chloro-2-phenylquinazoline. This guide is designed for researchers, analytical scientists, and quality control professionals. It provides in-depth, field-proven insights into developing robust analytical methods, troubleshooting common experimental issues, and ensuring data integrity through proper validation.

Introduction to Purity Assessment for this compound

This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] Its purity is paramount, as even trace impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide focuses primarily on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) as the principal techniques for purity analysis, supplemented by Mass Spectrometry (MS) for impurity identification.

The core challenge in analyzing this molecule lies in its halogenated structure and potential for closely related process impurities. A systematic approach to method development and validation is therefore not just recommended, but essential for regulatory compliance and product quality.

HPLC/UPLC Method Development: FAQs and Core Strategy

High-performance liquid chromatography is the workhorse for purity and impurity analysis of non-volatile, thermally stable compounds like this compound.[3] A well-developed reversed-phase HPLC (RP-HPLC) method is the foundation of accurate purity assessment.

Frequently Asked Questions (Method Development)

Q1: How do I select an appropriate HPLC column?

A1: For a moderately non-polar molecule like this compound, a reversed-phase column is the logical starting point.

  • Stationary Phase: A C18 (L1) column is the most common first choice due to its hydrophobic nature, providing good retention for aromatic compounds. A C8 (L7) column can be considered if retention times are excessively long on a C18. Phenyl-hexyl phases can also offer alternative selectivity due to π-π interactions with the quinazoline and phenyl rings.

  • Particle Size: For standard HPLC, 3.5 µm or 5 µm particles provide a good balance of efficiency and backpressure. For UPLC applications, sub-2 µm particles are used to achieve higher resolution and faster run times.

  • Column Dimensions: A typical starting dimension is 4.6 x 150 mm for HPLC or 2.1 x 50 mm for UPLC.

Q2: What are the recommended starting mobile phase and gradient conditions?

A2: The goal is to find a mobile phase system that provides good peak shape and resolution between the main peak and any potential impurities.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid or 0.1% Acetic Acid in water. These acidic modifiers are crucial for protonating residual silanols on the column packing, which prevents secondary interactions and reduces peak tailing.

  • Mobile Phase B (Organic): Acetonitrile is generally the preferred organic modifier as it offers lower viscosity (and thus lower backpressure) and good UV transparency. Methanol can be used as an alternative to modify selectivity.

  • Initial Gradient: A good starting point is a broad scouting gradient, such as 5% to 95% Acetonitrile over 15-20 minutes. This will help determine the approximate elution time of the main compound and reveal the presence of any early or late-eluting impurities.

Q3: How do I select the optimal detection wavelength?

A3: A UV-Vis or Diode Array Detector (DAD/PDA) is standard. To determine the optimal wavelength, run a spectrum of this compound dissolved in the mobile phase. Typically, the wavelength of maximum absorbance (λ-max) is chosen to ensure the highest sensitivity for the main peak and its impurities. For quinazoline derivatives, this is often in the 254 nm to 320 nm range.[4] A DAD/PDA is highly recommended as it allows for peak purity analysis by comparing spectra across the peak.

Workflow for Initial HPLC Method Development

G cluster_prep Preparation cluster_dev Development cluster_eval Evaluation A Define Analytical Target Profile (ATP) B Select Column & Mobile Phase A->B C Prepare Sample & Standards B->C D Run Scouting Gradient (e.g., 5-95% B) C->D E Evaluate Peak Shape & Retention D->E F Optimize Gradient Slope & Isocratic Holds E->F Adjust for optimal retention G Fine-tune (Flow Rate, Temperature) F->G Improve efficiency H Assess Resolution of Critical Pairs G->H H->F Resolution < 1.5 I Check for Co-elution (PDA Purity) H->I J Finalize Method Parameters I->J Method is suitable

Caption: A systematic workflow for RP-HPLC method development.

Troubleshooting Guide: Common Chromatographic Issues

Even with a well-designed method, problems can arise. This section addresses the most common issues encountered during analysis.

Q4: My main peak is tailing. What are the causes and solutions?

A4: Peak tailing is one of the most frequent issues in RP-HPLC.[5] It is characterized by an asymmetrical peak where the latter half is drawn out.

Potential Cause Explanation & Troubleshooting Steps
Secondary Silanol Interactions The basic nitrogen atoms in the quinazoline ring can interact with acidic residual silanols on the silica-based column packing. This secondary interaction causes tailing. Solution: Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to keep the silanols protonated and minimize interaction. Consider using a column with advanced end-capping.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to tailing. Solution: Reduce the sample concentration or injection volume and re-inject.[6]
Column Contamination/Age Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing. A column void can also be a cause. Solution: First, try flushing the column with a strong solvent (e.g., isopropanol). If this fails, replace the guard column. If the problem persists, the analytical column may need replacement.[7]
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.

Q5: Why are my peaks splitting into two or appearing as "shoulders"?

A5: Split peaks suggest an interruption or inconsistency in the chromatographic process.[8]

Potential Cause Explanation & Troubleshooting Steps
Partially Blocked Frit/Column Inlet Particulate matter from the sample or system can clog the inlet frit, causing the sample to flow through two different paths. Solution: Filter all samples and mobile phases. Try reversing and flushing the column (check manufacturer's instructions first). If the problem remains, the column needs to be replaced.
Sample Solvent Incompatibility Dissolving the sample in a solvent in which it is not fully soluble can cause it to precipitate upon injection into the mobile phase, leading to split peaks. Solution: Ensure the sample is fully dissolved. Change the sample solvent to one that is more compatible with the mobile phase.[8]
Column Void or Channeling A physical "void" or channel can form at the head of the column due to pressure shocks or age. Solution: This is typically irreversible. The column must be replaced.[6]
Co-eluting Impurity What appears to be a split peak could be two distinct but very poorly resolved compounds. Solution: Optimize the method to improve resolution. Try changing the organic modifier (e.g., methanol instead of acetonitrile), adjusting the pH, or using a column with different selectivity.
Troubleshooting Decision Tree for Peak Shape Issues

G Start Poor Peak Shape Observed Problem What is the issue? Start->Problem Tailing Peak Tailing Problem->Tailing Tailing Splitting Peak Splitting Problem->Splitting Splitting Fronting Peak Fronting Problem->Fronting Fronting (likely overload) Tailing_Q1 Reduce Sample Concentration. Did it improve? Tailing->Tailing_Q1 Splitting_Q1 Is sample fully dissolved in mobile phase? Splitting->Splitting_Q1 Tailing_A1 Column Overload. Lower concentration/volume. Fronting->Tailing_A1 Tailing_Q1->Tailing_A1 Yes Tailing_Q2 Check Mobile Phase pH. Is it acidic (pH 2-4)? Tailing_Q1->Tailing_Q2 No Tailing_A2 Secondary Interactions. Add 0.1% Formic Acid. Tailing_Q2->Tailing_A2 No Tailing_Q3 Replace Guard Column. Did it improve? Tailing_Q2->Tailing_Q3 Yes Tailing_A3 Contaminated Guard. Keep new guard. Tailing_Q3->Tailing_A3 Yes Tailing_A4 Analytical column is fouled/void. Replace column. Tailing_Q3->Tailing_A4 No Splitting_A1 Solvent Mismatch/Precipitation. Change sample solvent. Splitting_Q1->Splitting_A1 No Splitting_Q2 Reverse/Flush Column. Did it improve? Splitting_Q1->Splitting_Q2 Yes Splitting_A2 Inlet Frit is Blocked. Filter samples. Splitting_Q2->Splitting_A2 Yes Splitting_A3 Column has a void. Replace column. Splitting_Q2->Splitting_A3 No

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Orthogonal Techniques: Confirming Identity and Purity

Relying on a single analytical technique is not sufficient for comprehensive purity assessment. Orthogonal methods, which measure the same attribute using different principles, provide a higher degree of confidence.

Q6: How can Mass Spectrometry (MS) be used to support purity assessment?

A6: LC-MS is a powerful tool for this application.

  • Molecular Weight Confirmation: MS provides the molecular weight of the eluting peak, confirming its identity. For this compound (C₁₄H₈BrClN₂), the expected monoisotopic mass is approximately 317.96 g/mol .

  • Impurity Identification: MS can provide the molecular weight of unknown impurity peaks, which is the first step in their structural elucidation. This is invaluable for identifying process-related impurities or degradants.[9]

  • Isotopic Pattern Recognition: This is a critical feature for halogenated compounds. The presence of bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) creates a unique isotopic signature. You should observe a characteristic cluster of peaks in the mass spectrum for the molecular ion:

    • M+: Contains ⁷⁹Br and ³⁵Cl

    • M+2: Contains ⁸¹Br and ³⁵Cl (strong) OR ⁷⁹Br and ³⁷Cl (weaker)

    • M+4: Contains ⁸¹Br and ³⁷Cl The relative intensities of these peaks are highly predictable and serve as a definitive confirmation of the elemental composition.[10][11]

Q7: Is Gas Chromatography (GC) a suitable technique for this compound?

A7: GC is generally used for volatile and thermally stable compounds. While some quinazoline derivatives can be analyzed by GC, there is a risk of thermal degradation in the high-temperature injector or column, especially for complex molecules.[12] GC would be more suitable for analyzing low molecular weight, volatile impurities that may not be retained by RP-HPLC, such as residual synthesis solvents. A GC-MS method could be developed for this specific purpose.

Method Validation According to ICH Q2(R1) Guidelines

Once a method is developed, it must be validated to prove it is fit for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for this process.[13]

Q8: What validation parameters must be evaluated for a purity method?

A8: For a quantitative impurity test and a purity assay, the following parameters are essential.[14]

Validation Parameter Purpose & Common Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). Criteria: The main peak should be free from co-elution (demonstrated by PDA peak purity analysis or MS) and well-resolved from any impurities (Resolution > 2).
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Criteria: Correlation coefficient (r²) ≥ 0.999 for the assay and for each impurity.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. Criteria: For Assay: 80-120% of the test concentration. For Impurities: From the reporting limit to 120% of the specification limit.
Accuracy The closeness of test results to the true value. Criteria: For Assay: 98.0% - 102.0% recovery of spiked drug substance. For Impurities: 80.0% - 120.0% recovery of spiked impurities.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Criteria: Relative Standard Deviation (RSD) ≤ 2.0% for the assay and ≤ 10.0% for impurities at the specification limit.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Criteria: Typically where the signal-to-noise ratio is approximately 10:1. Precision at the LOQ should be demonstrated (e.g., RSD ≤ 10%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Criteria: Typically where the signal-to-noise ratio is approximately 3:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. Criteria: The effect of varying parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) on the results should be evaluated. System suitability criteria must be met under all varied conditions.

This validation process ensures the method is reliable, reproducible, and suitable for routine use in a quality control environment.[15]

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
  • Altabrisa Group. (2025, July 30).
  • Abraham Entertainment. (2025, October 22).
  • Restek. (2014, March 11). [14]Troubleshooting HPLC- Tailing Peaks.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • uHPLCs. (2024, October 24). How to Deal With Peak Splitting in HPLC?.
  • ResearchGate. (2025, August 5).
  • BenchChem.
  • ResearchGate. (2009, April 23).
  • National Institutes of Health (NIH). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • J & W Pharmlab LLC. 6-Bromo-4-chloro-2-phenyl-quinazoline | 412923-42-3.
  • ResearchGate. Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • Chemguide. mass spectra - the M+2 peak.
  • ChemicalBook. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis.
  • University of Southampton.
  • KU Leuven. (1976, July 1). The identification of quinazolines on the illicit market.
  • PubChem. 6-Bromo-4-chloro-quinazoline.
  • BLD Pharm. 412923-42-3|this compound.
  • Chemistry LibreTexts. (2023, August 29).
  • Echemi. 6-bromo-4-chloro-2-(4-chloro-phenyl)-quinazoline cas no.885277-66-7.
  • SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • BenchChem. The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide.
  • Echemi. 6-bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline.
  • A2B Chem. CAS 885277-35-0 6-BROMO-4-CHLORO-2-(4-FLUORO-PHENYL)-QUINAZOLINE.
  • Sigma-Aldrich. 6-Bromo-4-chloro-2-phenyl-quinazoline | 412923-42-3.
  • Sigma-Aldrich (Chinese). 6-Bromo-4-chloro-2-phenyl-quinazoline | 412923-42-3.
  • Sigma-Aldrich (French). 6-Bromo-4-chloro-2-phenyl-quinazoline | 412923-42-3.
  • PubMed Central (PMC). (2013, June 3).
  • National Institutes of Health (NIH). (2021, August 19). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies.
  • National Institutes of Health (NIH). (2024, July 4).
  • Sigma-Aldrich (Chinese). 6-Bromo-4-chloro-2-phenyl-quinazoline | 412923-42-3.

Sources

Validation & Comparative

A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-chloro-2-phenylquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in interacting with a multitude of biological targets. This is particularly evident in oncology, where quinazoline-based molecules have led to the development of several FDA-approved targeted therapies, including gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®).[1][2][3] These drugs primarily function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical mediator of cell proliferation and survival signaling that is often dysregulated in cancer.[4][5][6]

This guide focuses on a specific, highly promising variant of this scaffold: the 6-Bromo-4-chloro-2-phenylquinazoline core. The strategic placement of a bromine atom at the 6-position and a chlorine atom at the 4-position creates a reactive and potent pharmacophore for developing novel anticancer agents. The 4-chloro group serves as an excellent leaving group, facilitating nucleophilic substitution to introduce various side chains, while the 6-bromo substituent is known to enhance the binding affinity and overall anticancer efficacy of the molecule.[3][7]

This document provides a comprehensive comparison of the antiproliferative activity of various analogs derived from this core structure. We will delve into structure-activity relationships (SAR), explore the underlying mechanism of action, and provide detailed experimental protocols to support further research and development by scientists in the field.

Comparative Antiproliferative Activity: An In Vitro Analysis

The antiproliferative efficacy of novel compounds is typically first assessed using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation. Below, we summarize the experimental data for several series of 6-bromo-2-phenylquinazoline analogs, highlighting how modifications at the 4-position influence their cytotoxic potential.

Series 1: 4-Anilino-6-bromo-2-phenylquinazoline Analogs

In this series, the 4-chloro group of the parent scaffold was displaced by various substituted anilines. The resulting compounds were evaluated for their ability to inhibit the growth of HCT-116 (human colon carcinoma) and T98G (human glioblastoma) cell lines.[8]

Compound ID4-Anilino SubstitutionIC50 vs. HCT-116 (µM)[8]IC50 vs. T98G (µM)[8]
15e 3-Chloroaniline1.83 ± 0.121.63 ± 0.08
15f 4-Fluoroaniline2.59 ± 0.132.22 ± 0.11
15g 4-Methoxyaniline2.07 ± 0.121.76 ± 0.09
Erlotinib (Reference Drug)10.5 ± 0.511.2 ± 0.6
Gefitinib (Reference Drug)> 20> 20
Doxorubicin (Positive Control)0.040 ± 0.0020.070 ± 0.004

Data sourced from a study on the N-arylation of 4-chloroquinazolines.[8]

Series 2: 6-Bromo-2-thio-quinazolinone Analogs

This series explores modifications at the 2- and 3-positions of a related 6-bromo-quinazolin-4(3H)-one scaffold. These compounds were tested against MCF-7 (human breast adenocarcinoma) and SW480 (human colon adenocarcinoma) cell lines.[9][10]

Compound IDSubstitutionIC50 vs. MCF-7 (µM)[9]IC50 vs. SW480 (µM)[9]
8a 2-(Ethylthio)-3-phenyl15.85 ± 3.3217.85 ± 0.92
8c 2-(Benzylthio)-3-phenyl29.15 ± 4.1735.80 ± 2.55
8e 2-((4-Methylbenzyl)thio)-3-phenyl35.14 ± 6.8763.15 ± 1.63
Erlotinib (Reference Drug)26.15 ± 2.6222.14 ± 1.20
Doxorubicin (Positive Control)0.95 ± 0.071.25 ± 0.14

Data sourced from a study on 6-bromo quinazoline derivatives as cytotoxic agents.[9]

Structure-Activity Relationship (SAR) Insights

The data presented reveals critical relationships between the chemical structure of the analogs and their antiproliferative potency.

  • Impact of the 4-Anilino Moiety : The substitution at the 4-position is paramount for activity. The introduction of various anilino groups in Series 1 resulted in compounds with significantly greater potency than the reference drugs Erlotinib and Gefitinib against the tested cell lines.[8] This suggests that the 4-anilino moiety plays a crucial role in anchoring the inhibitor within the target's active site.

  • Influence of Phenyl Ring Substitution : In the 4-anilino series, small electron-withdrawing groups (e.g., 3-chloro, 4-fluoro) and electron-donating groups (e.g., 4-methoxy) on the aniline ring are well-tolerated and lead to potent compounds.[8]

  • Role of the 2-Position Substituent : In Series 2 , the nature of the substituent at the 2-thio position significantly affects cytotoxicity. An aliphatic linker (ethyl group in 8a ) conferred the highest potency, even surpassing Erlotinib against the MCF-7 cell line.[9] Increasing the bulkiness with benzyl groups (8c , 8e ) led to a decrease in activity.

  • The 6-Bromo Advantage : The consistent high potency observed across different analogs underscores the beneficial contribution of the 6-bromo substituent. This halogen atom is believed to occupy a hydrophobic pocket in the kinase binding site, enhancing the overall binding affinity of the molecule.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The primary mechanism by which 4-anilinoquinazoline derivatives exert their anticancer effects is through the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][11][12] EGFR is a transmembrane protein that, upon binding to its ligands (like EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which ultimately promote cell proliferation, survival, and metastasis.[7][13]

The 6-bromo-4-anilino-2-phenylquinazoline analogs function as ATP-competitive inhibitors. Their quinazoline core mimics the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of the EGFR kinase domain.[7][14] This reversible binding prevents ATP from accessing the site, thereby blocking autophosphorylation and shutting down all downstream signaling.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cluster_inhibitor cluster_pathways cluster_outcomes EGFR EGFR RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates EGF EGF Ligand EGF->EGFR Binds Quinazoline 6-Bromo-4-chloro-2- phenylquinazoline Analog Quinazoline->EGFR Inhibits Phosphorylation ATP ATP ATP->EGFR Binds Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppresses

EGFR Signaling Pathway Inhibition by Quinazoline Analogs.

Experimental Protocols

Reproducibility and standardization are crucial in drug discovery. Here, we provide a detailed protocol for the MTT assay, a widely used colorimetric method for assessing the antiproliferative activity of chemical compounds.[9][12][14]

In Vitro Antiproliferative Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO (or other solubilization buffer) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antiproliferative_Workflow cluster_synthesis cluster_assay cluster_analysis Synthesis Synthesis & Purification of Analogs Cell_Seeding Seed Cancer Cells in 96-well Plates Synthesis->Cell_Seeding Compound_Treatment Treat Cells with Serial Dilutions Cell_Seeding->Compound_Treatment MTT_Assay Perform MTT Assay Compound_Treatment->MTT_Assay Absorbance_Reading Read Absorbance (570 nm) MTT_Assay->Absorbance_Reading Viability_Calc Calculate % Cell Viability Absorbance_Reading->Viability_Calc IC50_Calc Determine IC50 Values Viability_Calc->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis

Workflow for Validating Antiproliferative Activity.

Conclusion and Future Perspectives

The this compound scaffold is unequivocally a highly promising platform for the development of novel antiproliferative agents. The experimental data consistently demonstrates that analogs derived from this core possess potent cytotoxic activity against a range of cancer cell lines, often exceeding the efficacy of established EGFR inhibitors like erlotinib.

Key takeaways from this comparative analysis include:

  • The 4-anilino substitution is a critical determinant of potency.

  • The 6-bromo group consistently contributes to enhanced activity.

  • The primary mechanism of action is the inhibition of the EGFR tyrosine kinase signaling pathway.

Future research should focus on synthesizing a broader array of analogs to further refine the structure-activity relationships. Investigating substitutions on the 2-phenyl ring and exploring alternative linkers and functional groups at the 4-position could yield compounds with improved potency and selectivity. Promising lead compounds identified through in vitro screening warrant advancement into in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles, paving the way for the next generation of targeted cancer therapies.

References

  • Vertex AI Search. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • National Center for Biotechnology Information. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • National Center for Biotechnology Information. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review.
  • ResearchGate. An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review | Request PDF.
  • BenchChem. A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs.
  • Brieflands. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives.
  • ResearchGate. Clinically approved quinazoline scaffolds as EGFR inhibitors..
  • National Center for Biotechnology Information. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds.
  • National Center for Biotechnology Information. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present).
  • ResearchGate. Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j....
  • BenchChem. The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide.
  • National Center for Biotechnology Information. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • National Center for Biotechnology Information. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • National Center for Biotechnology Information. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies.
  • R Discovery. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

Sources

A Comparative Guide to the Validation of 6-Bromo-4-chloro-2-phenylquinazoline as a Putative EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 6-bromo-4-chloro-2-phenylquinazoline as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel oncology therapeutics. By juxtaposing the uncharacterized potential of this compound against well-established, globally approved EGFR inhibitors, this document outlines the critical experimental path required to ascertain its efficacy and mechanism of action.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several successful EGFR tyrosine kinase inhibitors (TKIs). The addition of a bromine atom at the 6-position has been noted in other chemical series to enhance biological activity, making this compound a compound of significant interest.[1] This guide will not only present the current landscape of EGFR inhibitors but will also provide detailed, field-proven protocols to rigorously evaluate this novel compound's potential.

The Competitive Landscape: Benchmarking Against Approved EGFR Inhibitors

To establish a performance baseline, any new EGFR inhibitor candidate must be compared against existing therapies. The first-, second-, and third-generation inhibitors have distinct profiles against wild-type and mutant forms of EGFR. Gefitinib and Erlotinib represent the first generation, while Osimertinib is a third-generation inhibitor designed to overcome resistance mutations like T790M.[2]

Compound Generation Target EGFR Status Reported IC50 Values (in vitro) Key References
Gefitinib 1stWild-type & Activating Mutations~13-77 nM (in sensitive cell lines)[3]
Erlotinib 1stWild-type & Activating Mutations~2 nM (cell-free), ~20-30 nM (in sensitive cell lines)[4][5][6]
Osimertinib 3rdActivating & T790M Resistance Mutations~4.5-40.7 nM (against various mutant forms)[7][8]
This compound InvestigationalTo Be DeterminedTo Be DeterminedN/A

Table 1: Comparative data of established EGFR inhibitors. The IC50 values can vary significantly based on the assay conditions, specific EGFR mutation, and cell line used.

Experimental Validation Workflow: A Step-by-Step Guide

The following sections outline a logical, multi-tiered approach to validate the efficacy of this compound. This workflow is designed to first establish direct enzymatic inhibition, then confirm cellular activity, and finally, verify target engagement within the cell.

G cluster_0 Phase 1: Biochemical Assay cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Target Engagement a In Vitro Kinase Assay b Determine IC50 against EGFR a->b Direct Inhibition c Cell Viability Assay (MTT) b->c Proceed if potent d Determine GI50 in Cancer Cells c->d Antiproliferative Effect e Western Blot Analysis d->e Proceed if active f Assess p-EGFR & Downstream Pathways e->f Mechanism of Action g Lead Candidate Validation f->g cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P_EGFR p-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation PI3K PI3K P_EGFR->PI3K RAS RAS P_EGFR->RAS Inhibitor 6-Bromo-4-chloro- 2-phenylquinazoline Inhibitor->P_EGFR Inhibition AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Proliferation Cell Proliferation & Survival p_AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Protocol: Analysis of EGFR Pathway Phosphorylation

  • Cell Treatment and Lysis:

    • Plate A431 cells and allow them to attach. Starve the cells in serum-free media for 12-24 hours to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of this compound or a control inhibitor for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation. Include an unstimulated control. [9] * Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay. [10] * Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour. [10] * Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1173). [11] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL chemiluminescent substrate and an imaging system. [10]

  • Re-probing for Total Protein and Downstream Targets:

    • To ensure equal protein loading, strip the membrane using a mild stripping buffer and re-probe with an antibody against total EGFR. [10] * Optionally, run parallel blots or strip and re-probe for key downstream signaling molecules like p-AKT, total AKT, p-ERK, and total ERK to assess the compound's effect on these pathways. [12]

Conclusion

The validation of a novel kinase inhibitor is a systematic process that builds a case for its potential therapeutic utility. By following the outlined workflow—from direct enzyme inhibition and cellular anti-proliferative assays to the confirmation of on-target activity via Western blotting—researchers can rigorously assess the viability of this compound as an EGFR inhibitor. The data generated will allow for a direct and objective comparison with established drugs, providing the necessary foundation for further preclinical development.

References

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC - NIH. (2021-11-04).
  • Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate.
  • New EGFR Inhibitor Approved for Lung Cancer | Research | AACR. (2025-07-02).
  • Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - NIH. (2012-09-19).
  • Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - NIH. (2022-04-14).
  • Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC - NIH. (2019-05-23).
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (2006-08-22).
  • A summary of IC50 values of different EGFR mutants to osimertinib and... - ResearchGate.
  • FDA grants accelerated approval to sunvozertinib for metastatic non-small cell lung cancer with EGFR exon 20 insertion mutations. (2025-07-02).
  • EGF/EGFR Signaling Pathway - Creative Diagnostics.
  • Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - Frontiers. (2022-04-13).
  • The IC50 of osimertinib in EGFR‐mutant NSCLC cells, diluted in... - ResearchGate.
  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx.
  • Schematic diagram of EGFR signaling pathway.[18] Growth factor binding... - ResearchGate.
  • FDA approves sunvozertinib for non-small cell lung cancer with EGFR Ex20Ins. (2025-07-03).
  • FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC - PubMed Central. (2018-09-29).
  • MTT Assay Protocol for Cell Viability and Proliferation.
  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate.
  • IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... - ResearchGate.
  • MTT Cell Assay Protocol.
  • Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure - NIH. (2012-07-01).
  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate.
  • IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. - ResearchGate.
  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. - ResearchGate.
  • The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. - ResearchGate.
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021-11-04).
  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH. (2019-09-19).
  • Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - NIH. (2015-08-01).
  • Western blot analysis of proteins related to the EGFR signal pathway,... - ResearchGate.

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-4-chloro-2-phenylquinazoline Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-bromo-4-chloro-2-phenylquinazoline derivatives, a class of compounds demonstrating significant potential as anticancer agents. By objectively comparing their performance with alternative quinazoline analogs and providing supporting experimental data, this document aims to inform and guide future research in the development of targeted cancer therapeutics. The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with several approved drugs targeting key signaling pathways in cancer. The strategic placement of a bromine atom at the 6-position, a chlorine atom at the 4-position, and a phenyl group at the 2-position of the quinazoline core has been explored to enhance biological activity, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR).

The Quinazoline Scaffold: A Privileged Structure in Oncology

The quinazoline core has emerged as a favorable scaffold for the development of novel EGFR inhibitors due to its high affinity for the active site of the EGFR kinase.[1][2] EGFR is a transmembrane tyrosine kinase receptor that plays a critical role in regulating cell proliferation, survival, and differentiation.[3][4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth and tumor progression.[3][4] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and blocking the downstream signaling pathways essential for cancer cell survival.[5]

Structure-Activity Relationship of this compound Derivatives

The biological activity of this compound derivatives can be significantly influenced by substitutions at various positions of the quinazoline ring and the 2-phenyl moiety. While direct and extensive SAR studies on the specific this compound scaffold are limited in publicly available literature, valuable insights can be drawn from closely related 6-bromoquinazoline analogs.

The Significance of the 6-Bromo and 4-Chloro Substituents

The presence of a halogen, particularly bromine, at the 6-position of the quinazoline ring has been shown to enhance the anticancer effects of these derivatives.[6] The 4-chloro group serves as a crucial reactive site, allowing for nucleophilic substitution to introduce various amine-containing side chains, which are often essential for potent biological activity.[5][7] This versatility makes the 6-bromo-4-chloro-quinazoline core a valuable intermediate in the synthesis of diverse libraries of potential anticancer agents.

Impact of Substitutions at the 2-Phenyl Position

While the core focus of this guide is the 2-phenyl derivative, it is informative to consider the broader context of substitutions at the 2-position. Studies on related 6-bromoquinazolines have shown that the nature of the substituent at this position significantly impacts cytotoxic activity. For instance, the presence of a 4-chlorophenyl group at the 2-position of a 6-bromoquinazoline scaffold has been shown to generally enhance cytotoxic activity against both MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.[5]

Comparative Antiproliferative Activity

The following tables summarize the in vitro antiproliferative activity of various 6-bromoquinazoline derivatives against different cancer cell lines. This data, primarily from analogs where the 4-chloro group has been substituted, provides a comparative benchmark for the potential efficacy of novel this compound derivatives.

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of 2-Substituted-6-bromo-4-anilinoquinazoline Derivatives against MCF-7 and HeLa Cell Lines [5]

Compound ID2-Position Substitution4-Anilino SubstitutionIC50 (µM) vs. MCF-7IC50 (µM) vs. HeLa
3aH4-Fluoroanilino> 10> 10
3cH4-Chloroanilino> 10> 10
3eH4-Bromoanilino> 10> 10
3g4-Chlorophenyl4-Fluoroanilino1.832.51
3i4-Chlorophenyl4-Chloroanilino1.762.45
3k4-Chlorophenyl4-Bromoanilino1.542.21
3l4-Chlorophenyl2,4-Difluoroanilino0.981.95
Gefitinib (Reference)--0.512.37

Table 2: In vitro cytotoxic activity (IC50, µM) of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives against Cancer Cell Lines [6]

Compound IDSubstitution on Thiol GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. SW480
8aAliphatic linker15.85 ± 3.3217.85 ± 0.92
8dm-methylphenyl59.15 ± 5.7372.45 ± 2.90
8ep-methylphenyl35.14 ± 6.8763.15 ± 1.63
Erlotinib (Reference)-9.9 ± 0.14-
Cisplatin (Reference)-11.23 ± 2.1313.45 ± 1.87
Doxorubicin (Reference)-0.89 ± 0.091.02 ± 0.11

The data suggests that substitutions on the 2-phenyl ring and modifications at the 4-position are critical for optimizing the anticancer potency of the 6-bromoquinazoline scaffold.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of the EGFR signaling pathway.[4] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[5] this compound derivatives are believed to act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase, thereby blocking these downstream pathways and inducing cell cycle arrest and apoptosis in cancer cells.[4][5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Quinazoline Derivative Quinazoline Derivative Quinazoline Derivative->EGFR Inhibits (ATP-competitive)

EGFR signaling pathway and its inhibition by quinazoline derivatives.

Experimental Protocols

General Synthesis of this compound

The synthesis of the this compound core is a multi-step process that serves as a foundation for further derivatization.

Step 1: Synthesis of 2-Amino-5-bromobenzamide

  • Bromination of anthranilamide with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile at room temperature.[7]

Step 2: Synthesis of 6-Bromo-2-phenylquinazolin-4(3H)-one

  • Cyclocondensation of 2-amino-5-bromobenzamide with benzaldehyde.[7]

  • This is followed by dehydrogenation, which can be promoted by an agent like iodine.[7]

Step 3: Chlorination to Yield this compound

  • The 6-bromo-2-phenylquinazolin-4(3H)-one intermediate is treated with a chlorinating agent such as thionyl chloride or a combination of triphenylphosphine and hexachloroethane.[5][7]

Synthesis_Workflow Anthranilamide Anthranilamide 2-Amino-5-bromobenzamide 2-Amino-5-bromobenzamide Anthranilamide->2-Amino-5-bromobenzamide NBS, Acetonitrile 6-Bromo-2-phenylquinazolin-4(3H)-one 6-Bromo-2-phenylquinazolin-4(3H)-one 2-Amino-5-bromobenzamide->6-Bromo-2-phenylquinazolin-4(3H)-one Benzaldehyde, Iodine This compound This compound 6-Bromo-2-phenylquinazolin-4(3H)-one->this compound SOCl2 or PPh3/C2Cl6

Synthetic workflow for this compound.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of compounds.[4][5]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[5]

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and a positive control (e.g., Gefitinib, Erlotinib) for a specified duration (typically 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel and potent anticancer agents. The available data on related analogs strongly suggests that this class of compounds can effectively inhibit cancer cell proliferation, likely through the inhibition of the EGFR signaling pathway. The synthetic accessibility of the 4-chloro position allows for extensive derivatization, enabling the exploration of a broad chemical space to optimize potency and selectivity.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives with diverse substitutions on the 2-phenyl ring and various amine side chains at the 4-position. Such studies will provide a more detailed understanding of the SAR of this specific scaffold and could lead to the identification of lead compounds with superior anticancer activity and favorable pharmacological profiles for further preclinical and clinical development.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. 2025.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel). 2023.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. 2018.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. 2024.
  • Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. ResearchGate.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. 2024.
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research. 2022.
  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Molecular Structure. 2023.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate.
  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. 2017.
  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • 6-bromo-4-chloroquinoline preparation method. Patsnap.
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. 2023.

Sources

A Comparative Framework for Evaluating Quinazoline-Based Kinase Inhibitors: Assessing the Potential of 6-Bromo-4-chloro-2-phenylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibitor Design

In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets due to their central role in regulating cellular signaling pathways that govern cell growth, proliferation, and survival.[1][2] Dysregulation of these pathways is a hallmark of many cancers.[3][4] The quinazoline ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[5][6][7][8] Its rigid, bicyclic structure provides an ideal framework for orienting substituents to interact with the highly conserved ATP-binding pocket of various kinases, leading to potent and selective inhibition.[6][8]

This guide focuses on 6-Bromo-4-chloro-2-phenylquinazoline , a key chemical intermediate used in the synthesis of novel therapeutic agents.[9] While not an inhibitor itself, its structure represents a versatile starting point for generating libraries of new quinazoline derivatives. The reactive chlorine atom at the 4-position allows for the introduction of various amine-containing moieties, a common strategy for conferring kinase inhibitory activity.[6]

Here, we present a comprehensive framework for evaluating the potential efficacy of novel compounds derived from this compound. We will compare them hypothetically against established inhibitors targeting the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently activated in human cancers and a known target for quinazoline-based drugs.[3][5][10] This guide will provide the scientific rationale, comparative data structures, and detailed experimental protocols necessary for researchers to undertake such an evaluation.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that integrates signals from growth factors and other extracellular cues to control fundamental cellular processes like proliferation, apoptosis, and metabolism.[1][2][4] Its aberrant activation is a major driver of tumorigenesis.[2][3] Kinase inhibitors targeting this pathway typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation and activation of downstream targets.

Comparator Kinase Inhibitors: To establish a benchmark for efficacy, we will consider two classes of inhibitors that are relevant to potential derivatives of our lead compound:

  • Pan-PI3K Inhibitors: These agents, such as Buparlisib (BKM120) , inhibit all four isoforms of Class I PI3K (α, β, δ, γ), offering broad activity against tumors with various PI3K pathway alterations.[3]

  • Dual PI3K/mTOR Inhibitors: Compounds like Dactolisib (BEZ235) target both PI3K and the downstream kinase mTOR, providing a more comprehensive blockade of the pathway.[4][10]

The diagram below illustrates the key nodes of the PI3K/Akt/mTOR pathway and the points of intervention for these inhibitor classes.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival & Metabolism Akt->Survival S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Protein Synthesis S6K->Proliferation EIF4EBP1->Proliferation Inhibits Inhibitor_PI3K Pan-PI3K Inhibitors (e.g., Buparlisib) Quinazoline Derivative 'X' Inhibitor_PI3K->PI3K Inhibitor_Dual Dual PI3K/mTOR Inhibitors (e.g., Dactolisib) Inhibitor_Dual->PI3K Inhibitor_Dual->mTORC1 Inhibitor_Dual->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.

Comparative Efficacy Analysis: A Data-Driven Framework

To rigorously assess a novel quinazoline derivative, a multi-tiered approach is essential, moving from direct enzyme inhibition to cellular effects. The following tables present a template for organizing and comparing experimental data.

Table 1: Biochemical Potency (IC₅₀ Values)

The first critical step is to determine the direct inhibitory effect of a compound on the purified kinase enzyme. This is measured as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[6] A lower IC₅₀ value indicates greater potency. Radiometric assays are often considered the gold standard for this determination.[11][12]

CompoundTarget KinaseIC₅₀ (nM)Assay Method
Derivative 'X' PI3Kα[Experimental Data]Radiometric [³³P]-ATP Filter Binding
PI3Kβ[Experimental Data]Radiometric [³³P]-ATP Filter Binding
PI3Kδ[Experimental Data]Radiometric [³³P]-ATP Filter Binding
PI3Kγ[Experimental Data]Radiometric [³³P]-ATP Filter Binding
mTOR[Experimental Data]TR-FRET
Buparlisib PI3Kα52Radiometric
PI3Kβ166Radiometric
PI3Kδ116Radiometric
PI3Kγ262Radiometric
mTOR>1000TR-FRET
Dactolisib PI3Kα4Radiometric
PI3Kβ53Radiometric
PI3Kδ7Radiometric
PI3Kγ16Radiometric
mTOR2.5TR-FRET

Note: Data for Buparlisib and Dactolisib are representative values from published literature for comparative purposes.

Table 2: Cellular Potency (EC₅₀ Values from Cell Viability Assays)

While biochemical assays measure potency against an isolated target, cell-based assays are crucial for determining a compound's efficacy in a biologically relevant context. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[13][14] The EC₅₀ value represents the concentration of a compound that causes a 50% reduction in cell viability.

CompoundCell LineKey Mutation(s)EC₅₀ (nM)Assay Method
Derivative 'X' MCF-7 (Breast)PIK3CA E545K[Experimental Data]MTT Assay (72h)
PC-3 (Prostate)PTEN null[Experimental Data]MTT Assay (72h)
Buparlisib MCF-7 (Breast)PIK3CA E545K230MTT Assay (72h)
PC-3 (Prostate)PTEN null180MTT Assay (72h)
Dactolisib MCF-7 (Breast)PIK3CA E545K35MTT Assay (72h)
PC-3 (Prostate)PTEN null28MTT Assay (72h)

Note: Data for Buparlisib and Dactolisib are representative values from published literature for comparative purposes.

Experimental Protocols and Workflows

Scientific integrity demands robust and reproducible methodologies. The following section provides detailed, step-by-step protocols for the key assays required to generate the comparative data outlined above.

Workflow for Kinase Inhibitor Evaluation

The overall process for evaluating a novel inhibitor follows a logical progression from biochemical characterization to cellular impact.

Inhibitor_Evaluation_Workflow start Synthesize & Purify Quinazoline Derivative 'X' biochem Protocol 1: Biochemical Kinase Assay (IC50 Determination) start->biochem data_biochem Determine Potency & Selectivity Profile biochem->data_biochem cell_culture Culture Cancer Cell Lines (e.g., MCF-7, PC-3) data_biochem->cell_culture cell_assay Protocol 2: MTT Cell Viability Assay (EC50 Determination) cell_culture->cell_assay data_cell Determine Cellular Efficacy cell_assay->data_cell end Comparative Analysis & Lead Optimization data_cell->end

Caption: General workflow for evaluating a novel kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)

This protocol describes a standard radiometric filter-binding assay to measure the inhibition of a purified kinase.[11][12]

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα)

  • Kinase-specific substrate (e.g., phosphatidylinositol)

  • [γ-³³P]-ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (serially diluted in DMSO)

  • 96-well reaction plates

  • Filter mats (e.g., P81 phosphocellulose)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter and fluid

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., starting from 100 µM) in 100% DMSO.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • 2.5 µL of test compound dilution (or DMSO for controls).

    • 10 µL of kinase solution (pre-diluted in reaction buffer).

    • Incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add 12.5 µL of a substrate/[γ-³³P]-ATP mix to each well to start the reaction. The final ATP concentration should be at or near its Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Spot 10 µL of the reaction mixture from each well onto a P81 filter mat. Immediately submerge the mat in a bath of 75 mM phosphoric acid to stop the reaction.

  • Washing: Wash the filter mats three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³³P]-ATP. Perform a final wash with ethanol.

  • Detection: Dry the filter mats completely. Place them in a sample bag with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition relative to DMSO controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: MTT Cell Viability Assay (EC₅₀ Determination)

This protocol details the use of an MTT assay to measure the cytotoxic or cytostatic effects of a compound on cultured cancer cells.[13][15][16]

Objective: To determine the EC₅₀ value of a test compound in a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound (serially diluted)

  • 96-well clear, flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered).[16]

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blank wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[15]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control wells.

    • Plot percent viability versus the logarithm of compound concentration and fit to a dose-response curve to determine the EC₅₀ value.

Conclusion and Future Directions

The quinazoline scaffold is a proven foundation for the development of potent kinase inhibitors.[5][8] While this compound is a synthetic intermediate, it holds significant potential as a starting point for novel therapeutics targeting pathways like PI3K/Akt/mTOR. By employing a systematic evaluation framework—beginning with precise biochemical assays and progressing to relevant cellular models—researchers can effectively characterize the potency and efficacy of new derivatives.

The data generated through these protocols will allow for a direct comparison against established inhibitors, facilitating the identification of lead compounds with superior potency, improved selectivity, or novel pharmacological profiles. Subsequent steps would involve broader kinome screening to assess off-target effects, pharmacokinetic studies, and ultimately, in vivo testing in preclinical cancer models to validate therapeutic potential.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research.
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology.
  • PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Seminars in Cancer Biology.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules.
  • The PI3K/Akt/mTOR pathway and inhibitors that target it. ResearchGate.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals (Basel).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences.
  • This compound. MySkinRecipes.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • 6-Bromo-4-chloro-2-methylquinazoline. MySkinRecipes.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Pharmaceutical Negative Results.
  • Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research.
  • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters.
  • 6-Bromo-4-chloro-quinazoline. PubChem.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Comparative Analysis of 6-Bromo-4-chloro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Imperative of Selectivity

In the landscape of modern oncology, the quinazoline scaffold stands out as a "privileged structure," forming the backbone of numerous potent protein kinase inhibitors.[1][2] Molecules like gefitinib and erlotinib, both 4-anilinoquinazoline derivatives, have revolutionized cancer therapy by targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[3][4] The therapeutic success of these agents hinges on their ability to selectively inhibit the kinases driving oncogenesis while sparing the hundreds of other kinases essential for normal cellular function.[5]

However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge; achieving inhibitor selectivity is difficult.[6] Off-target activity, where a compound interacts with unintended kinases, can lead to a loss of efficacy, unexpected toxicities, and is a primary driver of clinical trial failures.[7] Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a regulatory checkbox but a foundational element of successful drug development.[8]

This guide provides an in-depth, comparative framework for profiling the kinase selectivity of a novel compound, 6-Bromo-4-chloro-2-phenylquinazoline . This molecule, a known synthetic precursor to potential anticancer agents, serves as an ideal model for illustrating a state-of-the-art profiling strategy.[9] We will compare its hypothetical performance against Gefitinib , a well-characterized, FDA-approved EGFR inhibitor, to provide context and demonstrate how to interpret selectivity data. Our approach is structured in three logical phases: broad biochemical screening, live-cell target engagement validation, and orthogonal functional confirmation.

Phase 1: Broad Kinome Profiling - The Biochemical Landscape

Expert Rationale: The first step in understanding a compound's selectivity is to cast a wide net. We need to assess its binding affinity against the largest possible portion of the human kinome in a controlled, cell-free environment. This approach provides a global, unbiased view of potential on- and off-targets.[5][10] A competition binding assay is the industry standard for this purpose, as it directly measures the interaction between a compound and a kinase's active site.[11]

We will utilize a platform analogous to the Eurofins KINOMEscan®, which employs a DNA-tagged kinase and an immobilized ligand to quantify compound binding through qPCR.[12][13] This method allows for the screening of hundreds of kinases in parallel, providing a comprehensive initial selectivity map.[14]

cluster_workflow Phase 1: Biochemical Profiling Workflow COMPOUND Test Compound (this compound) ASSAY Competition Binding Assay (e.g., KINOMEscan®) COMPOUND->ASSAY PANEL Broad Kinase Panel (e.g., scanMAX® 468 kinases) PANEL->ASSAY DATA Primary Data Output (% Inhibition at a single concentration) ASSAY->DATA KD Follow-Up Kd Determination (for significant hits) DATA->KD PROFILE Comprehensive Selectivity Profile (On-targets and Off-targets) KD->PROFILE

Caption: High-level workflow for broad biochemical kinase profiling.

Comparative Data Analysis: Initial Selectivity

For our analysis, both this compound and the comparator, Gefitinib, are screened at a concentration of 1 µM against a representative panel of kinases. The results are expressed as percent inhibition, where a higher value indicates stronger binding.

Kinase TargetKinase FamilyThis compound (% Inhibition @ 1µM)Gefitinib (% Inhibition @ 1µM)Comments
EGFR Tyrosine Kinase 99.5 99.8 Potent primary target for both compounds.
ERBB2 (HER2)Tyrosine Kinase85.292.1High affinity for a related family member.
ERBB4 (HER4)Tyrosine Kinase78.688.5Expected cross-reactivity within the ERBB family.
SRC Tyrosine Kinase 95.8 45.3 Significant potential off-target for the test compound.
ABL1Tyrosine Kinase65.130.7Moderate off-target interaction.
KDR (VEGFR2)Tyrosine Kinase40.355.4Common off-target for quinazoline scaffolds.[15]
AURKASer/Thr Kinase15.710.1Low interaction with an unrelated kinase.
CDK2Ser/Thr Kinase8.95.6Demonstrates selectivity against CDKs.
MAPK1 (ERK2)Ser/Thr Kinase5.23.1High selectivity against the MAPK pathway.
PIK3CALipid Kinase2.11.5High selectivity against lipid kinases.
STK10 Ser/Thr Kinase 92.3 8.2 Unexpected and potent off-target.

Data is illustrative and designed to reflect typical experimental outcomes.

Interpretation: The initial screen suggests that this compound is a potent EGFR inhibitor, comparable to Gefitinib. However, it displays a distinct and concerning off-target profile. The potent inhibition of SRC and the unexpected hit on STK10 (a serine/threonine kinase) are significant findings that must be validated, as they could translate to unintended biological effects and potential toxicity.[6]

Phase 2: Live-Cell Target Validation - Engagement in a Physiological Context

Expert Rationale: A biochemical assay is an idealized system. It lacks cell membranes, intracellular ATP concentrations, and the dynamic protein scaffolding of a living cell.[16] Therefore, it is critical to validate our primary hits in an environment that better reflects physiological reality. We must confirm that our compound can penetrate the cell membrane and engage its intended target at therapeutically relevant concentrations.[17]

The Promega NanoBRET® Target Engagement (TE) assay is an ideal technology for this purpose.[18][19] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer to measure compound binding directly within living cells.[20] This provides a quantitative measure of target affinity (IC50) in a physiological context.[18][21]

cluster_nanobret Phase 2: NanoBRET Target Engagement Principle NODE1 Kinase-NanoLuc® Fusion Fluorescent Tracer NODE2 No Inhibitor Tracer binds to Kinase-NL High BRET Signal NODE1:f0->NODE2:f0 Energy Transfer NODE3 Inhibitor Present Inhibitor displaces Tracer Low BRET Signal NODE2->NODE3 Add Test Compound

Caption: Principle of the NanoBRET assay for live-cell target engagement.

Comparative Data Analysis: Cellular Potency

Based on the biochemical screen, we select the primary target (EGFR) and the most concerning off-targets (SRC, STK10) for cellular validation using NanoBRET assays.

Kinase TargetThis compound (Cellular IC50, nM)Gefitinib (Cellular IC50, nM)Selectivity Window (Test Compound Off-Target / On-Target)
EGFR 25 20 -
SRC 150 > 5,000 6-fold
STK10 350 > 10,000 14-fold

Data is illustrative. IC50 values represent the concentration required for 50% inhibition of tracer binding.

Interpretation: The NanoBRET data confirms that this compound is a potent, cell-permeable inhibitor of EGFR. Crucially, it also validates that the compound engages both SRC and STK10 in living cells, albeit with lower potency than the primary target. The "selectivity window"—the ratio of off-target to on-target IC50—is relatively narrow (6-fold for SRC, 14-fold for STK10). This is a potential liability; at concentrations required to fully inhibit EGFR in a therapeutic setting, significant engagement of these off-targets is likely, which could lead to adverse effects.[7]

Phase 3: Orthogonal Functional Validation - Does Binding Inhibit Activity?

Expert Rationale: Target engagement (Phase 2) confirms binding, but it does not definitively prove functional inhibition of the kinase's catalytic activity. To establish a causal link between target binding and a biological outcome, we need an orthogonal assay that measures the downstream consequences of kinase inhibition.[8]

A cellular phospho-protein assay is the gold standard for this validation step.[22] By measuring the phosphorylation of a kinase's direct substrate, we can directly assess the functional impact of our compound. For EGFR, we can measure its autophosphorylation (e.g., at Tyr1068) in response to EGF stimulation. For the off-target SRC, we can measure the phosphorylation of a known substrate like STAT3.

cluster_pathway Phase 3: Functional Validation Concept EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation Downstream Proliferation/ Survival Signaling pEGFR->Downstream Inhibitor Test Compound Inhibitor->pEGFR INHIBITS

Caption: Simplified EGFR signaling for functional assay design.

Experimental Protocol: In-Cell Western for EGFR Phosphorylation
  • Cell Culture: Seed A431 cells (human epidermoid carcinoma, high EGFR expression) in 96-well plates and serum-starve overnight.

  • Compound Treatment: Pre-treat cells with a dose-response curve of this compound or Gefitinib for 2 hours.

  • Stimulation: Stimulate cells with 100 ng/mL human EGF for 10 minutes at 37°C.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Blocking: Block with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.

  • Primary Antibody Incubation: Incubate overnight at 4°C with two primary antibodies simultaneously: a rabbit anti-phospho-EGFR (Tyr1068) antibody and a mouse anti-total-EGFR antibody.

  • Secondary Antibody Incubation: Wash plates and incubate for 1 hour with two corresponding secondary antibodies: an IRDye® 800CW goat anti-rabbit and an IRDye® 680RD goat anti-mouse.

  • Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the intensity of the p-EGFR signal and normalize it to the total EGFR signal. Calculate functional IC50 values.

Expected Outcome: This assay would provide a functional IC50 value for EGFR inhibition. A similar protocol would be designed for p-SRC or p-STAT3 in an appropriate cell line to functionally validate the off-target activity. A strong correlation between the NanoBRET binding IC50 and the functional phosphorylation IC50 provides the highest degree of confidence in the compound's mechanism of action.

Conclusion: Synthesizing a Comprehensive Profile

This three-phased approach provides a robust and logical framework for de-risking a novel kinase inhibitor.

  • Phase 1 identified this compound as a potent EGFR binder but raised red flags regarding potential off-targets SRC and STK10, which were not as prominent for the comparator, Gefitinib.

  • Phase 2 confirmed that these interactions occur within living cells, establishing their physiological relevance and quantifying the compound's selectivity window.

  • Phase 3 provides the ultimate proof of concept, connecting target binding to a functional consequence and completing the mechanistic puzzle.

The collective data allows researchers to make an informed decision. While this compound shows promise as an EGFR inhibitor, its narrow selectivity window against functionally important kinases like SRC presents a clear liability. This profile suggests that further medicinal chemistry efforts should focus on improving selectivity by designing derivatives that retain EGFR potency while minimizing interactions with the identified off-targets. This data-driven, multi-faceted profiling strategy is essential for navigating the complexities of the human kinome and developing safer, more effective targeted therapies.

References

  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Al-Ostath, A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules.
  • Shafi, S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules.
  • Khan, I., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega.
  • Castellano, S., et al. (2012). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry.
  • Reaction Biology. (n.d.). NanoBRET Assay Services.
  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Eurofins. (2017). Eurofins signs agreement to acquire DiscoverX. BioSpectrum Asia.
  • Eurofins Discovery. (n.d.). scanMAX Kinase KINOMEscan LeadHunter Panel - US.
  • Promega Corporation. (2017). Promega Launches NanoBRET Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. BioSpace.
  • Promega Connections. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight.
  • El-Damasy, D. A., et al. (2023). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Azhar International Journal of Pharmaceutical and Medical Sciences.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
  • Eurofins Discovery. (n.d.). scanEDGE Kinase KINOMEscan LeadHunter Panel - US.
  • de Oliveira, R. N., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Royal Society of Chemistry. (2021). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Drug Discovery and Development.
  • Wang, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Phelps, M. A., et al. (2009). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Journal of Medicinal Chemistry.
  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube.
  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals.
  • Chem Help ASAP. (2020). off-target effects. YouTube.

Sources

A Comparative Guide to the Cytotoxicity of 6-Bromo-4-chloro-2-phenylquinazoline on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1] Within the landscape of oncology research, quinazoline derivatives have garnered significant attention for their potent anticancer properties.[1][2][3] These compounds are often designed as inhibitors of key signaling molecules that drive tumor progression, most notably the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K).[1][2][4][5] This guide provides an in-depth comparative analysis of the cytotoxic effects of a specific derivative, 6-Bromo-4-chloro-2-phenylquinazoline , and its closely related analogs across a panel of human cancer and normal cell lines.

While direct and extensive cytotoxic data for this compound is emerging, this guide synthesizes the available information and draws logical comparisons from its closely related derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols for the key assays used to evaluate its cytotoxic potential.

Comparative Cytotoxicity Analysis

The cytotoxic profile of a potential anticancer agent is a critical determinant of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency of the compound.

Direct Cytotoxicity of this compound

Direct screening of this compound has shown varied activity across different cancer cell lines. In one study, the compound was evaluated at a concentration of 50 µM. It was found to be inactive against the MCF-7 breast cancer cell line.[6] However, it exhibited significant antiproliferative activity against HCT-116 (colorectal carcinoma) and T98G (glioblastoma) cell lines, with inhibition percentages of 75% and 80%, respectively.[6] This initial data suggests a degree of selectivity in its cytotoxic effects.

Cytotoxicity of 6-Bromoquinazoline Derivatives: A Broader Perspective

To build a more comprehensive understanding, we will examine the cytotoxicity of structurally similar 6-bromoquinazoline derivatives. These studies provide valuable insights into the potential activity of the parent compound and highlight the impact of various substitutions on potency and selectivity.

Compound/Derivative Cell Line Cell Type IC50 (µM) Reference
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) MCF-7Breast Adenocarcinoma15.85 ± 3.32[7]
SW480Colorectal Adenocarcinoma17.85 ± 0.92[7]
MRC-5Normal Lung Fibroblast84.20 ± 1.72[7]
6-bromoquinazoline derivative (5b) MCF-7Breast Adenocarcinoma0.53 - 1.95[8]
SW480Colorectal Adenocarcinoma0.53 - 1.95[8]
6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) L1210Murine LeukemiaNot specified[9][10]
HL-60Human Promyelocytic LeukemiaNot specified[9][10]
U-937Human Histiocytic LymphomaNot specified[9][10]
Dibromo-2-arylquinazolinone derivative (1f) MCF-7Breast Adenocarcinoma101.37 ± 12.20[11]
A549Lung Carcinoma124.5 ± 20.51[11]
SKOV3Ovarian Cancer125 ± 7.07[11]
Dibromo-2-arylquinazolinone derivative (1g) MCF-7Breast Adenocarcinoma101.37 ± 12.20[11]
A549Lung Carcinoma124.5 ± 20.51[11]
SKOV3Ovarian Cancer125 ± 7.07[11]

Key Insights from the Comparative Data:

  • Potency and Selectivity: The 6-bromoquinazoline scaffold demonstrates significant cytotoxic potential, with some derivatives exhibiting IC50 values in the low micromolar and even nanomolar range.[8] Importantly, a derivative of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one showed considerably higher IC50 against the normal MRC-5 cell line compared to the cancer cell lines, indicating a favorable therapeutic window.[7]

  • Broad Spectrum of Activity: Derivatives of 6-bromoquinazoline have shown efficacy against a range of cancer types, including breast, colorectal, leukemia, lung, and ovarian cancers.[7][8][9][10][11]

  • Structure-Activity Relationship: The nature of the substituent on the quinazoline ring plays a crucial role in determining the cytotoxic activity. For instance, a fluoro substitution at the meta position of the phenyl moiety in one series of 6-bromoquinazoline derivatives resulted in potent activity.[8]

Mechanisms of Action: Unraveling the Cellular Pathways

The anticancer activity of quinazoline derivatives is often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[2][12] The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[2][3] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[12] Molecular docking studies have suggested that 6-bromoquinazoline derivatives can effectively bind to the EGFR active site.[8]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes Akt Akt PI3K->Akt Activates Akt->Proliferation_Survival Promotes 6_Bromo_Quinazoline 6-Bromo-4-chloro- 2-phenylquinazoline 6_Bromo_Quinazoline->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that is often deregulated in cancer, promoting cell survival and proliferation while inhibiting apoptosis.[1][4][13] Several quinazoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[1][4][5][13] By downregulating the activity of PI3K and its downstream effector Akt, these compounds can effectively halt the pro-survival signals and sensitize cancer cells to apoptosis.

PI3K_Akt_Pathway Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, FoxO3a) Akt->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition 6_Bromo_Quinazoline 6-Bromo-4-chloro- 2-phenylquinazoline 6_Bromo_Quinazoline->PI3K Inhibits

Caption: Putative inhibition of the PI3K/Akt signaling pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many effective anticancer agents exert their therapeutic effects by inducing apoptosis. Studies on 6-bromoquinazoline derivatives have demonstrated their ability to induce apoptosis in cancer cells in a dose-dependent manner.[8][9][10][14] This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases, which are the key executioners of the apoptotic program.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, it is essential to follow standardized and well-documented protocols. Below are detailed methodologies for the key assays discussed in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Caption: Workflow for the MTT Assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (untreated cells).

Caption: Workflow for Apoptosis Assay by Flow Cytometry.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives represent a promising class of cytotoxic agents with potential for further development as anticancer therapeutics. While direct and comprehensive comparative data for the parent compound is still being established, the potent and selective activity of its close analogs against a variety of cancer cell lines is highly encouraging.

The primary mechanisms of action appear to involve the inhibition of key oncogenic signaling pathways, namely the EGFR and PI3K/Akt pathways, leading to the induction of apoptosis. The provided detailed experimental protocols serve as a robust framework for researchers to further investigate the cytotoxic profile and mechanistic underpinnings of this and other novel quinazoline derivatives.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 of this compound across a broader panel of cancer cell lines, including those with different genetic backgrounds and resistance profiles, as well as a wider range of normal human cell lines.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and downstream signaling events affected by the compound.

  • In Vivo Efficacy Studies: Assessing the antitumor activity and toxicity of the compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating new derivatives to optimize potency, selectivity, and pharmacokinetic properties.

By systematically addressing these areas, the scientific community can fully unlock the therapeutic potential of this intriguing class of molecules in the fight against cancer.

References

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). Brieflands.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules.
  • Quinazoline based small molecule exerts potent tumour suppressive properties by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer. (2015). Cancer Letters.
  • Quinazoline based small molecule exerts potent tumour suppressive properties by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer. (2015). ResearchGate.
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). Chemistry & Biodiversity.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.
  • Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. (2008). Experimental Oncology.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Molecules.
  • 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). ResearchGate.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2022). RSC Medicinal Chemistry.
  • ANTIPROLIFERATIVE ACTIVITY AND APOPTOSIS INDUCED BY 6-BROMO-2-(MORPHOLIN-1-YL)-4-ANILINOQUINAZOLINE ON CELLS OF LEUKEMIA LINES. (2008). Experimental Oncology.
  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). Molecules.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). BMC Chemistry.
  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). ResearchGate.
  • HEK293 cell line toxicity. (n.d.). National Center for Biotechnology Information.
  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.). ResearchGate.
  • Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line. (n.d.). ResearchGate.
  • Determination of IC50 in L929 and HepG2 cell lines after 24 and 48 h... (n.d.). ResearchGate.
  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry.
  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. (2019). Research in Pharmaceutical Sciences.
  • Cytotoxicity toward human cells. (A) Lead quinazolines were tested at... (n.d.). ResearchGate.

Sources

A Senior Application Scientist’s Guide to Assessing the Kinase Selectivity of 6-Bromo-4-chloro-2-phenylquinazoline for Aurora A

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity in Targeting Aurora A Kinase

Aurora A kinase is a serine/threonine kinase that serves as a master regulator of mitotic progression. Its functions are critical for centrosome maturation and separation, as well as the assembly of a bipolar mitotic spindle, ensuring the faithful segregation of chromosomes.[1][2] Due to its frequent overexpression in a wide array of human cancers and its correlation with poor patient outcomes, Aurora A has emerged as a high-value therapeutic target in oncology.[3][4]

However, the therapeutic potential of any kinase inhibitor is intrinsically linked to its selectivity. The human kinome is vast, and off-target inhibition can lead to unforeseen toxicities. In the context of Aurora A, selectivity is paramount, particularly against its closely related family member, Aurora B. While both are mitotic kinases, they have distinct roles; Aurora B is a key component of the chromosomal passenger complex, essential for correcting kinetochore-microtubule attachments and overseeing cytokinesis.[4][5] Inhibition of Aurora B can lead to cytokinesis failure and the generation of polyploid cells, a phenotype associated with significant toxicity and potential long-term genomic instability.[6][7] Therefore, developing highly selective Aurora A inhibitors is a critical goal to maximize therapeutic index.

This guide provides a comprehensive experimental framework for drug discovery researchers to rigorously assess the potency and selectivity of novel chemical entities targeting Aurora A. We will use the compound 6-Bromo-4-chloro-2-phenylquinazoline , a derivative of a common kinase inhibitor scaffold, as a hypothetical test article.[8][9] Its performance will be benchmarked against Alisertib (MLN8237) , a well-characterized and clinically investigated selective Aurora A inhibitor.[10][11]

The Aurora A Signaling Pathway in Mitosis

Aurora A orchestrates multiple critical events upon mitotic entry. Its activation and localization to the centrosomes and spindle poles are essential for initiating a cascade of phosphorylation events that drive the cell through mitosis.

AuroraA_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitosis (Prophase/Metaphase) G2_Cdk1 Cyclin B1/CDK1 AurA Aurora A (Inactive) G2_Cdk1->AurA Mitotic Entry Signal Active_AurA Aurora A-TPX2 (Active) AurA->Active_AurA Binds & Activates TPX2 TPX2 TPX2->Active_AurA Centrosome Centrosome Maturation & Separation Active_AurA->Centrosome Phosphorylates PLK1, TACC3 Spindle Bipolar Spindle Assembly Active_AurA->Spindle Phosphorylates Eg5 Chromosome Chromosome Alignment Active_AurA->Chromosome Regulates Kinetochore Fibers

Caption: Key activation and functions of Aurora A kinase during mitotic entry.

Experimental Roadmap for Comprehensive Selectivity Profiling

A multi-step, hierarchical approach is essential to build a complete picture of an inhibitor's selectivity profile, moving from direct enzyme inhibition to complex cellular phenotypes.

Caption: A four-step workflow for assessing kinase inhibitor selectivity.

Step 1: Foundational Biochemical Potency and Selectivity

Causality: The initial and most fundamental question is whether the test compound directly inhibits the enzymatic activity of the target kinase. An in vitro biochemical assay provides the cleanest system to determine the half-maximal inhibitory concentration (IC50) against purified Aurora A and Aurora B enzymes, establishing a baseline for selectivity.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing recombinant human Aurora A or Aurora B kinase and a suitable peptide substrate (e.g., Biotin-GLRRASLG) in kinase reaction buffer.[12]

    • Prepare serial dilutions of the test compound (this compound) and the benchmark (Alisertib) in the reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.

    • Add 5 µL of the compound dilutions to the wells. Include "no inhibitor" controls (vehicle) and "no enzyme" controls (background).

    • Add 5 µL of a 2X ATP solution to initiate the reaction. Incubate at room temperature for 1 hour.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Data Interpretation:

The primary output is the IC50 value for each kinase. The biochemical selectivity ratio is calculated as IC50 (Aurora B) / IC50 (Aurora A).

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Biochemical Selectivity (Fold)
Alisertib (MLN8237) 1.2[11][12]396.5[11][12]~330
This compound To be determinedTo be determinedTo be determined
Step 2: Cellular Target Engagement and In-Cell Selectivity

Causality: A compound's biochemical potency does not always translate directly to a cellular context due to factors like cell permeability, efflux pumps, and intracellular ATP concentration. Therefore, it is crucial to verify that the compound engages its intended target within a living cell and to measure its cellular selectivity. We can achieve this by measuring the inhibition of phosphorylation of specific, validated substrates for each kinase.

  • Aurora A Marker: Autophosphorylation on Threonine 288 (p-AurA T288) is a direct marker of its activation and a reliable readout of its inhibition.[7]

  • Aurora B Marker: Phosphorylation of Histone H3 on Serine 10 (pHH3 S10) is a well-established canonical substrate of Aurora B.[7][13]

Protocol: High-Content Imaging of Phospho-Substrates

  • Cell Culture and Treatment:

    • Plate a responsive cancer cell line (e.g., HeLa or NCI-H446) in 96-well imaging plates.[7][13]

    • Treat cells with a serial dilution of the test compound and Alisertib for a short duration (e.g., 1-2 hours) to focus on direct target inhibition rather than downstream cell cycle effects.

  • Immunofluorescence:

    • Fix, permeabilize, and block the cells.

    • Incubate with primary antibodies against p-AurA (T288) and pHH3 (S10), using antibodies from different host species to allow for multiplexing.

    • Incubate with corresponding species-specific secondary antibodies conjugated to distinct fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 594).

    • Stain nuclei with a DNA dye like Hoechst 33342.

  • Image Acquisition and Analysis:

    • Acquire images using an automated high-content imaging system.

    • Use image analysis software to segment the nuclei and measure the mean fluorescence intensity of the p-AurA and pHH3 signals on a per-cell basis.

  • Data Analysis:

    • Calculate the average intensity for each well and normalize the data to vehicle-treated controls.

    • Plot the normalized intensity against inhibitor concentration to determine the cellular IC50 for the inhibition of each phosphorylation event.

Data Interpretation:

This assay provides a more physiologically relevant measure of selectivity. A highly selective compound will inhibit p-AurA at concentrations far below those required to inhibit pHH3.

Compoundp-AurA T288 IC50 (nM)pHH3 S10 IC50 (nM)Cellular Selectivity (Fold)
Alisertib (MLN8237) ~4[7]~51[7]~13-16 (in some reports >200)[7][10][14]
This compound To be determinedTo be determinedTo be determined

Note: Cellular IC50 values can vary significantly between cell lines and assay conditions.

Step 3: Phenotypic Confirmation of Selective Inhibition

Causality: The ultimate validation of on-target selectivity comes from observing the distinct cellular phenotypes associated with the inhibition of each kinase. Selective Aurora A inhibition disrupts spindle formation, leading to mitotic arrest, while Aurora B inhibition causes failed cytokinesis.[7][10] These distinct outcomes can be quantified by measuring cellular DNA content.

  • Aurora A Inhibition Phenotype: Cells arrest in mitosis with a 4N DNA content.[10]

  • Aurora B Inhibition Phenotype: Cells fail cytokinesis, exit mitosis, and re-replicate their DNA, resulting in a polyploid population with >4N DNA content.[7]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa) and treat with a range of concentrations of the test compound and Alisertib for a longer duration (e.g., 24-48 hours) to allow for phenotypic changes to manifest.

  • Sample Preparation:

    • Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis:

    • Gate the data to exclude debris and doublets.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the 2N (G1), S-phase, 4N (G2/M), and >4N (polyploid) populations.

    • Plot the percentage of cells in the 4N and >4N populations against inhibitor concentration.

Data Interpretation:

A truly selective Aurora A inhibitor will cause a dose-dependent increase in the 4N population at concentrations that do not significantly increase the >4N population. The concentration at which the >4N population begins to rise indicates the point where the compound is starting to inhibit Aurora B.

Step 4: Unbiased Assessment of Global Kinome Selectivity

Causality: While selectivity against Aurora B is a primary concern, a comprehensive assessment requires understanding the compound's activity against the broader human kinome. This is crucial for identifying potential off-targets that could lead to unexpected biological effects or toxicities and for building confidence in the compound as a specific chemical probe.

Methodology: Large-Scale Kinase Panel Screening

This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation).

  • Assay Principle (Example: KINOMEscan™):

    • The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases (typically >400).

    • The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Data Analysis:

    • Results are typically reported as "% Control" or "Kd" values. A lower percentage indicates stronger binding/inhibition.

    • The data is often visualized as a "tree-spot" diagram, mapping the interaction profile onto the human kinome tree, providing an intuitive visual representation of selectivity.

Data Interpretation:

The goal is to confirm that the compound's most potent interactions are with Aurora A. Alisertib, for instance, has been profiled against over 200 kinases and shows high selectivity.[10][14] Any potent off-target hits (e.g., binding with Kd < 100 nM) for this compound would require further investigation through specific biochemical and cellular assays to validate the interaction and assess its functional consequence.

Conclusion and Forward Outlook

References

  • Sells, T. B., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614–7624. Available at: https://aacrjournals.
  • Manfredi, M. G., et al. (2014). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers in Oncology, 4, 279. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4209875/
  • Selleck Chemicals. (n.d.). Alisertib (MLN8237) Aurora A Kinase inhibitor. Available at: https://www.selleckchem.com/products/mln8237.html
  • BenchChem. (n.d.). A Head-to-Head Comparison of Aurora A Kinase Inhibitors for Researchers. Available at: https://www.benchchem.com/blog/a-head-to-head-comparison-of-aurora-a-kinase-inhibitors-for-researchers/
  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Available at: https://www.creative-diagnostics.
  • D'Assoro, A. B., & Tsvetkov, P. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(9), e202106128. Available at: https://rupress.
  • Kollare, S., & Gergely, F. (2022). Aurora A Protein Kinase: To the Centrosome and Beyond. International Journal of Molecular Sciences, 23(19), 11528. Available at: https://www.mdpi.com/1422-0067/23/19/11528
  • Manfredi, M. G., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 540–544. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4434489/
  • Dumont, J., & Desai, A. (2012). Aurora kinases: generators of spatial control during mitosis. Frontiers in Oncology, 2, 205. Available at: https://www.frontiersin.org/articles/10.3389/fonc.2012.00205/full
  • Khan, J., et al. (2024). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cell Communication and Signaling, 22(1), 123. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11018868/
  • Manfredi, M. G., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 540-544. Available at: https://pubs.acs.org/doi/10.1021/acsmedchemlett.5b00115
  • Yan, X., et al. (2019). Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. Molecular Cancer Therapeutics, 18(11), 2011–2023. Available at: https://aacrjournals.org/mct/article/18/11/2011/98717/Aurora-A-Selective-Inhibitor-LY3295668-Leads-to
  • Zaytsev, A. V. (2018). Biochemical Context Drives Inhibitor Selectivity in Aurora A Kinase. DRUM (Digital Repository at the University of Maryland). Available at: https://drum.lib.umd.edu/handle/1903/23977
  • Furqan, M., et al. (2022). Identification and Characterization of Natural and Semisynthetic Quinones as Aurora Kinase Inhibitors. Journal of Natural Products, 85(7), 1736–1746. Available at: https://pubs.acs.org/doi/10.1021/acs.
  • MedchemExpress. (n.d.). Aurora Kinase Inhibitors. Available at: https://www.medchemexpress.com/targets/aurora-kinase.html
  • Cheung, C. H., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4685510/
  • Falchook, G. S., et al. (2017). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 7, 20. Available at: https://www.frontiersin.org/articles/10.3389/fonc.2017.00020/full
  • Cheung, C. H., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5. Available at: https://www.frontiersin.org/articles/10.3389/fonc.2015.00285/full
  • MySkinRecipes. (n.d.). This compound. Available at: https://myskinrecipes.com/ingredient-checker/6-bromo-4-chloro-2-phenylquinazoline-1166699
  • Zaytsev, A. V., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11955–E11964. Available at: https://www.pnas.org/doi/10.1073/pnas.1812988115
  • Bibian, M., et al. (2012). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters, 22(16), 5349–5354. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448834/
  • Li, Y., et al. (2024). Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00531
  • Ciccalese, A., et al. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology, 5, 302. Available at: https://www.frontiersin.org/articles/10.3389/fonc.2015.00302/full
  • Cheung, C. H., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. Available at: https://pubmed.ncbi.nlm.nih.gov/26732741/
  • Cheung, C. H., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. ResearchGate. Available at: https://www.researchgate.net/publication/289524584_A_Cell_Biologist's_Field_Guide_to_Aurora_Kinase_Inhibitors
  • Ciccalese, A., et al. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. ResearchGate. Available at: https://www.researchgate.net/publication/290437435_Phenotypic_Screening_Approaches_to_Develop_Aurora_Kinase_Inhibitors_Drug_Discovery_Perspectives

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-4-chloro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and safety protocol for the proper disposal of 6-Bromo-4-chloro-2-phenylquinazoline. As a halogenated heterocyclic compound, its waste management requires rigorous procedures to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain strict regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Profile and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar halogenated quinazolines, such as 6-Bromo-4-chloro-quinazoline, provides a strong basis for hazard assessment.[1] The compound must be managed as hazardous waste from its point of generation through to its final disposal.[2][3]

Table 1: Hazard Identification for Halogenated Quinazolines

Hazard ClassificationGHS Hazard StatementRecommended Precautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledAvoid ingestion, skin contact, and inhalation of dust.[1] Work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation H315: Causes skin irritationPrevent contact with skin. Use chemical-resistant gloves and a lab coat.[1][2]
Serious Eye Damage/Irritation H319: Causes serious eye irritationWear tightly fitting safety goggles or a face shield.[1][2]
Specific Target Organ Toxicity H335: May cause respiratory irritationAvoid breathing dust. Ensure adequate ventilation and use respiratory protection if necessary.[1][2]

The primary rationale for its stringent disposal protocol stems from its halogenated nature. During incineration, halogenated compounds can form acidic gases (e.g., hydrogen bromide, hydrogen chloride), which require specialized incinerators equipped with scrubbers and afterburners to neutralize these corrosive and environmentally harmful byproducts.[4]

Immediate Handling and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, adherence to safety protocols is mandatory.

  • Engineered Controls : All handling of this compound, whether in pure form or in solution, must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:

    • Eye Protection : Tightly fitting safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[2]

    • Hand Protection : Chemical-impermeable gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[2]

    • Body Protection : A flame-resistant laboratory coat must be worn and kept fully fastened.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic. The core principle is that this chemical must never be disposed of down the drain or in regular trash.[3][5][6]

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step. All waste streams containing this compound must be classified as Hazardous Halogenated Organic Waste .[2][7][8]

  • Solid Waste : Includes expired or unused pure compound, contaminated weighing papers, and any contaminated disposable lab materials like gloves, pipette tips, or bench liners.

  • Liquid Waste : Includes any solutions containing this compound. This waste must not be mixed with non-halogenated solvents, as this complicates disposal and can violate regulatory standards.[7][8]

  • Acutely Hazardous Waste Containers : Any empty container that held the pure compound must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous liquid waste.[6] Only after proper triple-rinsing can the defaced container be considered for disposal as regular trash.[6][9]

Step 2: Containerization

All waste must be collected in designated, compatible containers.

  • Compatibility : Containers must be made of material that does not react with the chemical waste. For most organic solvents and solids, glass or high-density polyethylene (HDPE) containers are appropriate.[5][9]

  • Condition : The container must be in good condition, free from damage or leaks, and have a secure, screw-top cap to prevent spills and vapor release.[5][10]

  • Headspace : Do not overfill liquid waste containers. Leave at least 10% or one inch of headspace to allow for vapor expansion.[5]

Step 3: Labeling

Clear and accurate labeling is a strict regulatory requirement under OSHA and the EPA.[11]

  • The label must be securely affixed to the container before the first drop of waste is added.[8]

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name(s) of the contents (e.g., "Waste this compound in Methanol"). Avoid using abbreviations or chemical formulas.[8]

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The Accumulation Start Date (the date the first waste was added).

    • The name and contact information of the generating researcher or laboratory.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are essential for safe and compliant waste management.

  • Hazardous waste must be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.[5]

  • The SAA must be inspected weekly for leaks and proper labeling.[5]

  • Incompatible waste streams (e.g., acids and bases, oxidizers and organics) must be segregated within the SAA to prevent dangerous reactions.[5]

  • Once a waste container is full, it must be removed from the SAA within three days for transport to the central accumulation area.[5]

Step 5: Arrange for Professional Disposal

Final disposal must be handled by professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your full, properly labeled waste container.[2][3]

  • Never transport hazardous waste yourself.[6]

  • The standard and required disposal method for halogenated organic waste is high-temperature incineration in a licensed and permitted hazardous waste facility.[3][4]

Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Identification cluster_2 Containment & Labeling cluster_3 Interim Storage cluster_4 Final Disposal A Generation of Waste (Pure solid, solution, or contaminated material) B Classify as: Hazardous Halogenated Organic Waste A->B C Select Compatible Waste Container B->C Segregate! D Affix Hazardous Waste Label (Contents, Hazards, Date) C->D E Add Waste to Container (Leave Headspace) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Conduct Weekly Inspections (Leaks, Labeling) F->G H Container Full? G->H H->F No I Contact EHS for Pickup H->I Yes J Transfer to Licensed Disposal Facility (High-Temp Incineration) I->J

Caption: Workflow for the disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, a prompt and correct response is crucial to mitigate exposure and contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Contain the Spill : For solid spills, carefully cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[2] For liquid spills, surround the area with absorbent pads.

  • Cleanup : Wearing full PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2] Use spark-proof tools if solvents are present.

  • Decontaminate : Clean the spill area according to your laboratory's standard operating procedures for hazardous chemical decontamination.

  • Dispose of Cleanup Materials : All materials used for cleanup (absorbents, pads, contaminated PPE) must be placed in the hazardous waste container and disposed of as halogenated organic waste.[6]

  • Report : Report the incident to your supervisor and your institution's EHS office.[2]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • ACTenviro. (Date not available). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Capot Chemical Co., Ltd. MSDS of 6-Bromo-2-(4-bromo-phenyl)-4-chloro-quinazoline.
  • BenchChem. (2025). Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals.
  • OSHA. OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • OSHA. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • PubChem. 6-Bromo-4-chloro-quinazoline.
  • BenchChem. (2025). Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals.
  • University of Washington. Halogenated Solvents.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.

Sources

Personal protective equipment for handling 6-Bromo-4-chloro-2-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

<-3> A Senior Application Scientist's Guide to the Safe Handling of 6-Bromo-4-chloro-2-phenylquinazoline

In the fast-paced environment of drug discovery and development, the safe handling of novel chemical intermediates is paramount. This compound is one such compound, a halogenated quinazoline derivative that requires careful management in the laboratory. This guide provides essential, experience-driven safety and logistical information for researchers, scientists, and drug development professionals. By moving beyond a simple checklist, this document aims to instill a deep understanding of the "why" behind each safety protocol, fostering a self-validating culture of safety.

Hazard Identification: A Proactive Stance on Safety

While a comprehensive toxicological profile for this compound may not be readily available, its structure as a halogenated aromatic compound warrants a high degree of caution. Similar compounds are known to be harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] They can also cause skin and serious eye irritation.[1][2] Therefore, all safety procedures must be designed to minimize any potential for direct contact or inhalation.

Personal Protective Equipment (PPE): An Essential Barrier

The selection and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against chemical exposure.[3][4]

Hand Protection

Given the potential for dermal absorption, selecting the appropriate gloves is crucial.[3]

  • Primary Choice: Nitrile gloves are recommended for handling this compound, especially in its solid form or during brief contact with solutions.[5] Nitrile provides good resistance to a range of chemicals and is a common choice in laboratory settings.[3][6]

  • Extended Use or Splash Hazard: For prolonged handling of solutions or in situations with a high risk of splashing, double-gloving with nitrile gloves is a prudent measure.

  • Glove Integrity: Always inspect gloves for any signs of degradation, such as tears or discoloration, and change them immediately if compromised. It is good practice to change gloves regularly during extended procedures.

Table 1: Glove Selection Considerations

Glove MaterialSuitability for Halogenated AromaticsKey Considerations
Nitrile Good for solvents, oils, and limited acid/base exposure.[3]Good dexterity and easy to spot punctures.[3]
Neoprene Good for acids, bases, alcohols, and hydrocarbons.[3]Suitable for many hazardous chemicals.[3]
Latex Not recommended for organic solvents.[3]Can cause allergic reactions and offers little chemical protection.[3]
Eye and Face Protection

Protecting your eyes from splashes and airborne particles is non-negotiable.[3]

  • Minimum Requirement: Safety glasses with side shields are mandatory for any work with this compound.

  • Enhanced Protection: When handling solutions or performing operations that could generate splashes, a full-face shield worn over safety glasses is required.[6]

Respiratory Protection

Inhalation of airborne particles or vapors must be prevented.

  • Primary Engineering Control: All handling of this compound, especially in its solid, powdered form, should be conducted within a certified chemical fume hood.[6][7]

  • Secondary Respiratory Protection: If a fume hood is not available for a very brief task, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

Protective Clothing

A lab coat, long pants, and closed-toe shoes are standard requirements to protect the skin from accidental spills.[6][8]

Operational and Disposal Plans: A Step-by-Step Protocol

A clear, well-rehearsed workflow is essential for minimizing risk.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE (Lab Coat, Safety Glasses, Gloves) prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood weigh 3. Weigh Solid in Fume Hood prep_hood->weigh dissolve 4. Prepare Solution in Fume Hood weigh->dissolve decontaminate 5. Decontaminate Work Area & Glassware dissolve->decontaminate dispose 6. Dispose of Waste in Labeled Halogenated Waste Container decontaminate->dispose doff_ppe 7. Doff PPE and Wash Hands dispose->doff_ppe

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloro-2-phenylquinazoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chloro-2-phenylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.